molecular formula C9H17NO3 B069443 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid CAS No. 181289-15-6

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Cat. No.: B069443
CAS No.: 181289-15-6
M. Wt: 187.24 g/mol
InChI Key: NPDKTSLVWGFPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid ( 181289-15-6), with the empirical formula C9H17NO3 and a molecular weight of 187.24 g/mol, is a significant white to almost white crystalline solid . This compound is primarily recognized in pharmaceutical research as a key chemical intermediate in the synthesis of Pregabalin . Beyond its industrial application, the molecule possesses a unique Y-shaped geometry, with a central methine carbon atom acting as a junction point for its three structural segments, making it a subject of advanced materials science studies . Research published in New Journal of Chemistry has demonstrated that this crystalline material exhibits promising third-order nonlinear optical (NLO) properties, with a significant third-order nonlinear susceptibility (χ(3)), indicating potential for applications in photonics and optoelectronics . Its crystal structure is stabilized by O–H⋯O and N–H⋯O hydrogen bonds, forming an infinite two-dimensional architecture . The product has a specified melting point of 134 °C and is soluble in methanol . It is characterized by a purity of >98.0% as determined by HPLC and neutralization titration . This product is offered For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling is essential; the compound is air-sensitive and should be stored in a cool, dark place under inert gas at room temperature (recommended below 15°C) .

Properties

IUPAC Name

3-(2-amino-2-oxoethyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDKTSLVWGFPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446389
Record name 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181289-15-6
Record name 3-(Carbamoylmethyl)-5-methylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181289-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 3-(2-amino-2-oxoethyl)-5-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic Acid: A Key Precursor to (S)-Pregabalin

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid, a critical chiral intermediate in the industrial production of (S)-Pregabalin. Marketed under the trade name Lyrica®, (S)-Pregabalin is a blockbuster pharmaceutical agent employed for the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] The therapeutic efficacy of Pregabalin is enantiomer-specific, residing solely in the (S)-enantiomer. Consequently, the development of stereoselective and economically viable synthetic routes to its precursors is of paramount importance in pharmaceutical manufacturing. This document delineates various synthetic strategies, including classical resolution, enzymatic kinetic resolution, asymmetric hydrogenation, and the use of chiral auxiliaries. Each methodology is discussed in detail, elucidating the underlying chemical principles, experimental protocols, and comparative analyses of their respective advantages and limitations. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction: The Significance of (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic Acid

(3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid, also known as (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, is the direct precursor to (S)-Pregabalin via a Hofmann rearrangement.[3][4] The stereochemistry at the C3 position of this intermediate dictates the final stereochemistry of the active pharmaceutical ingredient (API). Therefore, the efficient and enantiomerically pure synthesis of this molecule is a cornerstone of Pregabalin production.

Chemical Structure:

  • IUPAC Name: (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid[5]

  • CAS Number: 181289-33-8

  • Molecular Formula: C₉H₁₇NO₃[5]

  • Molecular Weight: 187.24 g/mol [5]

The pharmacological activity of Pregabalin is not mediated by GABA receptors, despite its structural similarity to γ-aminobutyric acid (GABA). Instead, it binds with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system. This interaction reduces the influx of calcium into nerve terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[6] This modulation of neurotransmitter release is believed to be the basis for its analgesic, anticonvulsant, and anxiolytic effects.[7][8]

Synthetic Strategies for (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic Acid

Several synthetic routes have been developed to produce (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid with high enantiomeric purity. These can be broadly categorized as:

  • Classical Resolution of a Racemic Mixture: This approach involves the synthesis of a racemic mixture of 3-(carbamoylmethyl)-5-methylhexanoic acid, followed by separation of the desired (R)-enantiomer using a chiral resolving agent.

  • Enzymatic Kinetic Resolution: This method utilizes enzymes to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired enantiomer.

  • Asymmetric Synthesis: These strategies aim to directly synthesize the desired (R)-enantiomer, avoiding the formation of the unwanted (S)-enantiomer. This includes methods like asymmetric hydrogenation and the use of chiral auxiliaries.

Classical Resolution of Racemic 3-(carbamoylmethyl)-5-methylhexanoic Acid

This is a well-established and industrially practiced method. The general pathway involves the synthesis of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid, followed by diastereomeric salt formation with a chiral amine.

Workflow for Classical Resolution:

A 3-Isobutylglutaric Anhydride B Racemic 3-(Carbamoylmethyl)-5-methylhexanoic Acid A->B Aminolysis (NH4OH) C Diastereomeric Salt Formation (with (R)-1-Phenylethylamine) B->C D (R)-3-(Carbamoylmethyl)-5-methylhexanoic Acid Salt C->D Selective Crystallization E Acidification D->E F (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic Acid E->F

Caption: Classical Resolution Pathway.

Experimental Protocol: Synthesis of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic Acid

  • Anhydride Formation: 3-Isobutylglutaric acid is refluxed with acetic anhydride to form 3-isobutylglutaric anhydride.[4]

  • Aminolysis: The resulting anhydride is treated with aqueous ammonia (NH₄OH) to yield racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.[9]

Experimental Protocol: Resolution with (R)-1-Phenylethylamine

  • Salt Formation: The racemic acid is dissolved in a suitable solvent (e.g., chloroform) and treated with (R)-(+)-1-phenylethylamine.[10]

  • Crystallization: The diastereomeric salt of the (R)-acid and the (R)-amine preferentially crystallizes from the solution.

  • Isolation: The crystalline salt is isolated by filtration.

  • Liberation of the Free Acid: The purified salt is treated with an acid (e.g., HCl) to liberate the enantiomerically pure (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid.[4]

Causality and Insights:

The success of this method hinges on the significant difference in solubility between the two diastereomeric salts, allowing for efficient separation by crystallization. While robust and scalable, a major drawback is the theoretical maximum yield of 50% for the desired enantiomer. However, processes for the racemization and recycling of the undesired (S)-enantiomer have been developed to improve the overall process economy.[10]

Enzymatic Kinetic Resolution

Enzymatic methods offer high enantioselectivity under mild reaction conditions. Lipases are commonly employed for the kinetic resolution of ester derivatives of 3-isobutylglutaric acid.

Workflow for Enzymatic Resolution:

A Racemic Diester Intermediate (e.g., Dimethyl 3-isobutylglutarate) B Enzymatic Hydrolysis (e.g., CAL-B Lipase) A->B C (R)-Monoester B->C D (S)-Diester (unreacted) B->D E Separation C->E D->E F Further Conversion to (3R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic Acid E->F From (R)-Monoester A 3-Cyano-5-methylhex-3-enoic acid B Asymmetric Hydrogenation (Rh-Me-DuPHOS catalyst) A->B C (S)-3-Cyano-5-methylhexanoic acid B->C D Nitrile Reduction (Raney Nickel) C->D E (S)-Pregabalin D->E

References

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid: Properties, Synthesis, and Application

Foreword

As a Senior Application Scientist, my focus extends beyond mere data points to the narrative they collectively tell. The molecule this compound is a compelling subject, not for its direct therapeutic effects, but for its critical supporting role in the pharmaceutical landscape. It is primarily recognized as a key intermediate and a process-related impurity in the synthesis of Pregabalin, a widely used anticonvulsant and analgesic.[1][2] Understanding this compound is, therefore, not an academic exercise but a practical necessity for ensuring the quality, safety, and efficacy of a major therapeutic agent. This guide synthesizes structural data, physicochemical properties, and synthetic methodologies to provide a comprehensive resource for researchers and drug development professionals.

Molecular Structure and Chemical Identity

The foundational step in understanding any compound is to deconstruct its structure and nomenclature. This compound, also known by synonyms such as Isobutylglutarmonoamide and 3-Carbamoylmethyl-5-methylhexanoic acid, is a derivative of hexanoic acid.[1][3] Its structure is characterized by an isobutyl group at the 5-position and a crucial acetamide (amino-oxoethyl) group at the 3-position.

Stereochemistry: The Enantiomeric Crossroads

The carbon at the 3-position (C3) is a chiral center, giving rise to two distinct stereoisomers: (3R) and (3S)-enantiomers. This chirality is of paramount importance. The anticonvulsant drug, (S)-Pregabalin, requires a specific stereochemical configuration for its biological activity.[4] Consequently, its precursor, this compound, is most valuable in its (R)-enantiomeric form, which serves as a direct intermediate in stereospecific syntheses of (S)-Pregabalin.[4][5][6]

Caption: 2D structures of the (3R) and (3S) enantiomers.

Chemical Identifiers

Precise identification is critical for regulatory and research purposes. The CAS numbers provide a unique identifier for each form of the molecule.

Identifier Value
IUPAC Name (Racemic) This compound
IUPAC Name (R-enantiomer) (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid[3]
IUPAC Name (S-enantiomer) (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid[7]
Synonyms 3-Carbamoylmethyl-5-methylhexanoic acid, Isobutylglutarmonoamide[1][3]
CAS Number (Racemic) 181289-15-6[1][8]
CAS Number (R-enantiomer) 181289-33-8[3][9]
CAS Number (S-enantiomer) 181289-34-9[7][10]

Physicochemical and Spectroscopic Properties

The physical and chemical behavior of a compound dictates its handling, purification, and analytical detection. The presence of both a carboxylic acid and an amide group suggests solubility in polar solvents.[5]

Physicochemical Data Summary

The following table consolidates key properties gathered from various chemical databases. These values are essential for designing purification protocols and analytical methods.

Property Value Source(s)
Molecular Formula C₉H₁₇NO₃[3][7][8]
Molecular Weight 187.24 g/mol [3][7][8][9]
Appearance White to Off-White Solid/Powder[1][5][9]
Melting Point 106-108°C (Racemate)[1][8][11]; 128-133°C (R-enantiomer)[6]
Boiling Point (Predicted) 401.9 ± 28.0 °C at 760 mmHg[1][8][11]
Density (Predicted) 1.080 - 1.131 g/cm³[1][8]
Solubility Slightly soluble in DMSO, Methanol, and Water. Soluble in Methanol.[1][6][9]
pKa (Predicted) 4.68 ± 0.10[1][6]
Spectroscopic Profile

Synthesis and Purification

As both a synthetic intermediate and a process impurity, the synthesis and subsequent purification of this compound are of significant interest to process chemists and quality control analysts.

Synthetic Pathway

A common and efficient laboratory-scale synthesis starts from 3-isobutylglutaric acid. The process involves two key steps:

  • Anhydride Formation: 3-isobutylglutaric acid is reacted with acetic anhydride, typically with heating, to form the cyclic intermediate, 3-isobutylglutaric anhydride.[1]

  • Amidation/Ring-Opening: The anhydride is then subjected to a ring-opening reaction with ammonia. This step must be carefully controlled, often at a reduced temperature, to selectively open the ring and form the mono-amide product, this compound.[1]

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_reagents Key Reagents cluster_product Final Product Start 3-Isobutylglutaric Acid Step1 Anhydride Formation Start->Step1 1 Step2 Amidation (Ring Opening) Step1->Step2 2 Product 3-(2-Amino-2-oxoethyl)- 5-methylhexanoic acid Step2->Product Reagent1 Acetic Anhydride (Heat) Reagent1->Step1 Reagent2 Ammonia (Controlled Temp.) Reagent2->Step2

Caption: General workflow for the synthesis of the target compound.

Protocol: Synthesis from 3-Isobutylglutaric Acid

This protocol is based on established chemical literature.[1]

  • Anhydride Synthesis: Combine 3-isobutylglutaric acid with an equimolar amount of acetic anhydride in a suitable reaction vessel. Heat the mixture at approximately 120°C for 2 hours to drive the formation of 3-isobutylglutaric anhydride.

  • Amidation: Cool the reaction vessel in an ice bath. Slowly add the 3-isobutylglutaric anhydride solution dropwise to a vessel containing concentrated ammonia, ensuring the temperature is maintained around 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction to proceed for an additional 2 hours at the controlled temperature.

  • Workup and Isolation: The reaction mixture is typically acidified to precipitate the carboxylic acid product. The crude product can then be isolated by filtration and purified. Purification often involves extraction with a suitable organic solvent (e.g., hot ethyl acetate) followed by concentration under reduced pressure to yield the final product as a solid.[6]

Role as a Process Impurity

In large-scale Pregabalin synthesis, this compound can arise as a process-related impurity.[12][13] Its presence must be carefully monitored and controlled to meet stringent regulatory requirements, which often mandate that known impurities be kept below 0.15%.[14] Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for its detection and quantification in batches of the final drug substance.[12][14][15]

Applications in Pharmaceutical Development

The utility of this compound is twofold, serving as both a building block and a benchmark.

Chiral Intermediate for API Synthesis

The primary and most significant application is its role as an intermediate in the synthesis of chiral drugs. Specifically, the (R)-enantiomer is a crucial precursor for the industrial-scale synthesis of (S)-Pregabalin, allowing for an asymmetric synthesis route that avoids the costly and inefficient resolution of a racemic final product.[4][5]

Pharmaceutical Reference Standard

Due to its status as a known process impurity of Pregabalin, highly purified forms of this compound are manufactured and sold as pharmaceutical reference standards.[16][17][18] These standards are indispensable for:

  • Analytical Method Validation: Confirming that analytical techniques (like HPLC) can accurately and reliably detect, quantify, and separate this impurity from the active pharmaceutical ingredient (API).

  • Quality Control: Routine testing of API batches to ensure they meet the purity specifications set by pharmacopoeias and regulatory bodies like the ICH.[14]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

  • Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place. For long-term stability, particularly for reference standards, storage at room temperature or under refrigeration (2-8°C) is recommended.[1][6][17]

Conclusion

This compound exemplifies the principle that not all valuable molecules in drug development are the final API. As a key chiral intermediate, it enables the efficient synthesis of (S)-Pregabalin. As a known impurity, it serves as a critical quality marker, driving the development of robust analytical methods that safeguard the purity and safety of the final drug product. A thorough understanding of its chemical properties, synthesis, and handling is therefore essential for any scientist or professional involved in the lifecycle of Pregabalin and related compounds.

References

A Technical Guide to the Mechanism of Action of Pregabalin on Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Pregabalin is a therapeutic agent with established efficacy in treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its mechanism of action, while distinct from its structural analog γ-aminobutyric acid (GABA), is centered on its high-affinity interaction with the α2δ (alpha-2-delta) auxiliary subunit of presynaptic voltage-gated calcium channels (VGCCs).[3][4] This guide provides a detailed examination of this mechanism, synthesizing current research to present a coherent model of how pregabalin binding to the α2δ subunit leads to a reduction in the synaptic release of key excitatory neurotransmitters, thereby normalizing neuronal hyperexcitability. We will explore the molecular basis of this interaction, the functional consequences for channel biology, and the experimental methodologies that have been pivotal in elucidating this pathway.

The Molecular Target: Voltage-Gated Calcium Channels and the α2δ Subunit

Voltage-gated calcium channels are multimeric protein complexes essential for a variety of physiological processes, including neurotransmitter release, muscle contraction, and gene expression.[5] The high voltage-activated (HVA) channels, which are the primary targets for pregabalin's action, are typically composed of a pore-forming α1 subunit and several auxiliary subunits, including β, γ, and α2δ, that modulate channel trafficking and function.[5][6]

The α2δ subunit is a key modulator of the VGCC complex.[3] It is encoded by four distinct genes (CACNA2D1-4), with pregabalin showing high affinity for the α2δ-1 and α2δ-2 isoforms, which are prominently expressed in the central nervous system.[7][8] The α2δ protein enhances the plasma membrane expression of the channel complex and modulates its gating properties. In pathological states like neuropathic pain, the expression of the α2δ-1 subunit is often upregulated, contributing to neuronal hyperexcitability and allodynia.

The Core Interaction: High-Affinity Binding to the α2δ Subunit

Pregabalin exerts its therapeutic effects through potent and selective binding to the α2δ-1 and α2δ-2 subunits.[9] It is crucial to note that pregabalin does not directly bind to the channel's ion-conducting pore (the α1 subunit) and is therefore not a direct channel blocker.[10] The interaction is stereoselective, with the (S)-enantiomer (pregabalin) possessing the high binding affinity, while the (R)-enantiomer is significantly less active.[5]

The necessity of this interaction for pregabalin's therapeutic activity has been conclusively demonstrated using genetic models.[11] Mutant mice with a single amino acid substitution (R217A) in the α2δ-1 protein exhibit a dramatic reduction in pregabalin binding affinity.[11][12] In these mice, the analgesic and anticonvulsant effects of pregabalin are completely abolished, providing definitive evidence that the α2δ-1 subunit is the primary therapeutic target.[5][11][13]

Quantitative Binding Data

The affinity of pregabalin for its target has been quantified through various binding assays. These studies consistently demonstrate a high-affinity interaction, distinguishing it from other CNS-active agents.

CompoundTarget Subunit(s)Binding Affinity (Ki, nM)Source of Data
Pregabalinα2δ-1, α2δ-2Potent and selective bindingLi et al., 2011[9]
Gabapentinα2δ-1, α2δ-2High affinityBelliotti et al., 2005[14]; Taylor et al., 2007[3]

Functional Consequences of Pregabalin Binding

Binding of pregabalin to the α2δ subunit initiates a cascade of events that ultimately dampen neuronal excitability. The predominant mechanism is not the direct blockade of calcium influx through resident channels, but rather the modulation of the VGCC life cycle and function.

Modulation of VGCC Trafficking

A primary consequence of pregabalin binding is the disruption of the forward trafficking of α2δ subunits—and the entire VGCC complex—from intracellular stores to the presynaptic membrane.[7][10] In hyperexcitable states, increased α2δ-1 expression leads to a higher density of VGCCs at the presynaptic terminal. Pregabalin binding is thought to impair this process, reducing the number of functional channels available at the synapse to mediate neurotransmitter release. This effectively reduces the presynaptic calcium current without directly blocking the channel pore.

Direct Modulation of Calcium Currents

While the trafficking model is widely accepted, some electrophysiological studies have demonstrated that acute application of pregabalin can directly, albeit subtly, reduce the amplitude of presynaptic Cav2.1 (P/Q-type) and Cav2.2 (N-type) calcium currents.[15][16] This suggests that in addition to its effects on trafficking, pregabalin may induce conformational changes in the channel complex that alter its intrinsic activation or inactivation properties.[15][17]

Downstream Effect: Reduced Neurotransmitter Release

The culmination of pregabalin's action on the α2δ subunit is a reduction in depolarization-induced calcium influx at presynaptic nerve terminals. Since calcium entry is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, this reduction leads to a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine (noradrenaline), substance P, and calcitonin gene-related peptide (CGRP).[7][10][18] By dampening the excessive release of these neurotransmitters in hyperexcited neurons, pregabalin effectively normalizes pathological neurotransmission, which underlies its analgesic, anticonvulsant, and anxiolytic effects.[3][19]

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PGB Pregabalin a2d α2δ Subunit PGB->a2d Binds VGCC Voltage-Gated Ca²⁺ Channel (VGCC) a2d->VGCC Modulates Trafficking & Function Ca_influx Reduced Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle Synaptic Vesicle Ca_influx->Vesicle Reduces Trigger for Vesicle Fusion NT_release Reduced Neurotransmitter (Glutamate, Substance P) Release Vesicle->NT_release NT Neurotransmitters Receptor Postsynaptic Receptors Signal Reduced Postsynaptic Excitation Receptor->Signal

Caption: Pregabalin binds to the α2δ subunit, modulating VGCC function and reducing Ca²⁺ influx.

Key Experimental Methodologies

The mechanistic understanding of pregabalin has been built upon robust experimental techniques designed to probe protein-ligand interactions and their functional consequences.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) and selectivity of a compound for its target. A competitive binding assay using a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) is a standard approach.

Protocol: Competitive Radioligand Binding Assay for α2δ

  • Tissue Preparation: Homogenize porcine or rat brain cortex (a rich source of α2δ subunits) in a buffered solution. Perform centrifugation to isolate a crude membrane fraction.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of radioligand (e.g., [³H]-gabapentin) and a range of concentrations of the unlabeled competitor drug (pregabalin).

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. Wash the filters quickly to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (pregabalin) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of pregabalin that inhibits 50% of the specific radioligand binding).

  • Ki Calculation: Convert the IC₅₀ value to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Binding_Assay_Workflow start Start: Determine Binding Affinity (Ki) prep Prepare Membrane Homogenate (Source of α2δ Subunits) start->prep incubate Incubate Membranes with: 1. [³H]-Gabapentin (Radioligand) 2. Varying [Pregabalin] (Competitor) prep->incubate filter Rapid Filtration (Separate Bound vs. Unbound) incubate->filter quantify Liquid Scintillation Counting (Measure Radioactivity) filter->quantify plot Plot % Inhibition vs. [Pregabalin] (Generate Competition Curve) quantify->plot calculate Calculate IC₅₀ and Ki (Cheng-Prusoff Equation) plot->calculate end End: Quantitative Affinity Value calculate->end

Caption: Workflow for a competitive radioligand binding assay to determine pregabalin's affinity.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in live cells or neurons, providing critical functional data on the effect of a drug on calcium currents.

Protocol: Whole-Cell Voltage-Clamp Recording

  • Cell Preparation: Use cultured dorsal root ganglion (DRG) neurons or a cell line heterologously expressing specific VGCC subunits (e.g., Cav2.1, β, and α2δ-1).

  • Recording Setup: Place the cells on the stage of an inverted microscope. Use a glass micropipette filled with an internal solution to form a high-resistance "giga-seal" with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential where VGCCs are closed (e.g., -90 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit calcium currents.

  • Drug Application: Record baseline calcium currents. Then, perfuse the cell with a solution containing pregabalin at a known concentration.

  • Data Acquisition: Record the calcium currents in the presence of the drug. Compare the peak current amplitude before and after drug application to quantify the degree of inhibition.

  • Dose-Response Analysis: Repeat the experiment with multiple concentrations of pregabalin to generate a dose-response curve and calculate the IC₅₀ for current inhibition.[15]

Conclusion: A Unified Mechanistic Model

The therapeutic action of pregabalin is a direct consequence of its specific, high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels. This interaction does not block the channel but rather modulates its biology, primarily by reducing its trafficking to and density within the presynaptic membrane. This leads to a decrease in presynaptic calcium influx upon neuronal firing, which in turn reduces the release of excitatory neurotransmitters that drive pathological hyperexcitability. This targeted modulation of neurotransmission in overactive circuits explains pregabalin's efficacy across diverse neurological conditions, establishing the α2δ subunit as a key therapeutic target for pain, epilepsy, and anxiety.[3][11]

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the pharmacokinetic and metabolic profile of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, a known impurity and potential metabolite of the widely prescribed drug, pregabalin. Addressed to researchers, scientists, and drug development professionals, this document synthesizes current knowledge and outlines robust experimental methodologies for its characterization. We delve into the core principles of Absorption, Distribution, Metabolism, and Excretion (ADME), explaining the scientific rationale behind protocol design and data interpretation. Through detailed experimental workflows, data tables, and pathway diagrams, this whitepaper serves as a practical resource for investigating the disposition of this compound and others of its class.

Introduction: Contextualizing the Compound of Interest

This compound, hereafter referred to as "the amide derivative," is structurally related to pregabalin, a gamma-aminobutyric acid (GABA) analogue.[1][2][3][4] Pregabalin is a cornerstone therapy for neuropathic pain, epilepsy, and generalized anxiety disorder.[5][6] Its therapeutic efficacy is rooted in its high affinity for the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[1][7][8]

Unlike many pharmaceuticals, pregabalin exhibits a remarkably simple pharmacokinetic profile: it undergoes negligible metabolism (<2%), does not bind to plasma proteins, and is almost entirely excreted unchanged by the kidneys.[1][2][9][10] The primary metabolite identified in humans is an N-methylated derivative, accounting for a mere 0.9% of the administered dose.[1][8][9]

The amide derivative, while not a major metabolite, is a significant process impurity and a potential product of in vivo biotransformation. Understanding its pharmacokinetic and metabolic fate is critical for two primary reasons:

  • Safety Assessment: As an impurity in the final drug product, regulatory agencies require a thorough characterization to ensure it does not pose an undue safety risk.

  • Metabolic Profiling: If formed in vivo, its ADME properties contribute to the overall disposition and safety profile of the parent drug, pregabalin.

This guide will therefore proceed as a strategic plan for the complete pharmacokinetic and metabolic characterization of this amide derivative, employing standard, industry-accepted methodologies.

Physicochemical Properties and Initial Assessment

A foundational understanding of a compound's physicochemical properties is paramount, as these characteristics govern its biological behavior.

PropertyParent Drug (Pregabalin)Amide Derivative (Predicted)Rationale for Prediction
Molecular Weight 159.23 g/mol [1]187.24 g/mol [11][12]Addition of a carbonyl group.
logP (Lipophilicity) -1.35 (at pH 7.4)[1]~0.7-1.0[11][12]The amide group is less polar than the primary amine of pregabalin, increasing lipophilicity.
pKa 4.2 (acid), 10.6 (base)[1][13]~4.2 (acid), Neutral (amide)The carboxylic acid pKa remains, but the basic amine is replaced by a neutral amide.
Aqueous Solubility Freely soluble (>30 mg/mL)[1][14]High to ModerateWhile still polar, the increased lipophilicity may slightly reduce aqueous solubility compared to the parent.
BCS Classification Class I (High Sol., High Perm.)[14]Likely Class I or IIIPermeability may be high due to increased lipophilicity, but solubility remains significant.

Expert Insight: The transition from a primary amine (pregabalin) to an amide derivative fundamentally alters the molecule's ionization state at physiological pH. Pregabalin is zwitterionic, whereas the amide derivative will be anionic. This change is predicted to increase its lipophilicity (LogP), which has direct implications for its absorption, distribution, and potential to cross biological membranes.

Absorption: Oral Bioavailability and Intestinal Permeability

Pregabalin's absorption is rapid and extensive (≥90% bioavailability), mediated by the Large Neutral Amino Acid Transporter 1 (LAT1).[4][15] The structural similarity suggests the amide derivative might also be a substrate for amino acid transporters, but its increased lipophilicity could favor passive diffusion.

Experimental Protocol: Caco-2 Permeability Assay

This in vitro assay is the industry standard for predicting intestinal drug absorption. It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express transporters similar to the small intestine.

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for monolayer formation and differentiation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value >200 Ω·cm² is typically required.

  • Permeability Assessment (A-to-B):

    • Add the amide derivative (at a concentration of 10 µM) to the apical (A) side of the Transwell insert.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Efflux Assessment (B-to-A):

    • Add the compound to the basolateral (B) side and sample from the apical (A) side to determine if it is a substrate for efflux transporters (e.g., P-glycoprotein).

  • Sample Analysis: Quantify the concentration of the amide derivative in the collected samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

Causality: By comparing the permeability of the amide derivative to high (e.g., propranolol) and low (e.g., mannitol) permeability controls, we can classify its absorption potential. The efflux ratio provides critical information on whether its absorption is limited by transporters that pump it back into the intestinal lumen.

Distribution: Where the Compound Goes

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues. Key parameters include plasma protein binding (PPB) and the volume of distribution (Vd). Pregabalin does not bind to plasma proteins and has a Vd of approximately 0.5 L/kg, indicating it distributes into total body water but does not extensively accumulate in tissues.[2]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Methodology:

  • Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device, which contains individual wells with a semipermeable membrane (8 kDa molecular weight cutoff) separating a plasma chamber from a buffer chamber.

  • Dosing: Add the amide derivative to pooled human plasma in one chamber. Add phosphate-buffered saline (PBS) to the corresponding buffer chamber.

  • Incubation: Incubate the plate at 37°C with shaking for 4-6 hours to allow for equilibrium.

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) using the formula: fu = [Concentration in buffer] / [Concentration in plasma]. The percentage bound is (1 - fu) * 100.

Self-Validation: The protocol must include control compounds with known high (e.g., warfarin) and low (e.g., metoprolol) protein binding to validate the assay's performance. The stability of the test compound in plasma over the incubation period must also be confirmed.

Expert Insight: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. The shift from a zwitterion to an anion might introduce some binding to albumin. A low PPB (<90%) would suggest its distribution properties are unlikely to be a clinical concern.

Metabolism: Biotransformation Pathways

While pregabalin is metabolically stable, the amide derivative possesses a chemically labile amide bond, making it a potential substrate for hydrolysis by amidase enzymes (e.g., carboxylesterases) to form a dicarboxylic acid metabolite.

Experimental Workflow: In Vitro Metabolic Stability Assessment

This workflow determines the compound's susceptibility to metabolism by liver enzymes, the primary site of drug biotransformation.

Diagram: Workflow for In Vitro Metabolic Stability

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound Amide Derivative (Test Compound) Incubate Incubate Components Compound->Incubate HLM Human Liver Microsomes (HLM) HLM->Incubate NADPH NADPH (Cofactor) NADPH->Incubate +/- Cofactor Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (Acetonitrile) Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate % Remaining LCMS->Calc HalfLife Determine In Vitro T½ & Intrinsic Clearance Calc->HalfLife

Caption: Workflow for assessing metabolic stability using liver microsomes.

Methodology:

  • Reaction Mixture: Prepare incubation mixtures containing liver microsomes (0.5 mg/mL), phosphate buffer (pH 7.4), and the amide derivative (1 µM).

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the cofactor NADPH. A parallel incubation without NADPH serves as a negative control to detect non-NADPH-dependent metabolism (like hydrolysis).

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T½).

Expert Insight: If significant degradation is observed in both the +NADPH and -NADPH incubations, it strongly suggests hydrolysis is the primary metabolic pathway. If degradation is only seen in the +NADPH incubations, it points to metabolism by cytochrome P450 (CYP) enzymes. Given pregabalin's lack of CYP metabolism, hydrolysis is the more probable route.[2][10]

Excretion: The Final Elimination

Excretion is the process by which a drug and its metabolites are removed from the body. For a water-soluble compound like the amide derivative, renal (urine) excretion is the most likely pathway. Pregabalin itself is eliminated almost exclusively via the kidneys.[2][16][17]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

A definitive PK study in an animal model (e.g., Sprague-Dawley rat) provides the most comprehensive data on ADME and allows for the calculation of key parameters.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalysis & PK Modeling Animals Cannulated Rats (n=3-5 per group) Dose_IV IV Bolus Dose (e.g., 1 mg/kg) Animals->Dose_IV Dose_PO Oral Gavage Dose (e.g., 10 mg/kg) Animals->Dose_PO Blood Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Blood Urine Urine & Feces Collection (Metabolic Cages) Dose_IV->Urine Dose_PO->Blood Dose_PO->Urine Plasma Process Blood to Plasma Blood->Plasma LCMS LC-MS/MS Quantitation Urine->LCMS Plasma->LCMS PK_Model Non-Compartmental Analysis (NCA) LCMS->PK_Model Params Calculate PK Parameters (CL, Vd, T½, AUC, F%) PK_Model->Params

Caption: Standard workflow for a rodent pharmacokinetic (PK) study.

Methodology:

  • Animal Model: Use surgically cannulated rats to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the cannula. This provides data for 100% bioavailability.

    • Oral (PO) Group: Administer a single dose via oral gavage (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours). Collect urine and feces over 24 or 48 hours.

  • Bioanalysis: Process blood to plasma and quantify the concentration of the amide derivative and any suspected metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data.

Key Parameters Derived:

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes.

  • Half-life (T½): The time required for the plasma concentration to decrease by half.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Oral Bioavailability (F%): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Synthesis

The comprehensive characterization of this compound requires a systematic, multi-faceted approach. Based on its structure relative to pregabalin, we predict it will be a moderately lipophilic, water-soluble compound with good intestinal permeability. Its primary metabolic route is likely hydrolysis of the amide bond, and its primary excretion pathway is expected to be renal.

The experimental protocols detailed in this guide—from in vitro Caco-2 and metabolic stability assays to in vivo rodent PK studies—form a robust framework for validating these predictions. The resulting data are essential for a complete regulatory submission and for ensuring a comprehensive understanding of the safety and disposition profile of pregabalin and its related substances. This logical, evidence-based approach embodies the principles of scientific integrity required in modern drug development.

References

A Technical Guide to Preclinical Analgesic Studies of Pregabalin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregabalin, a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), stands as a first-line therapy for various neuropathic pain conditions.[1] Unlike its GABA structure might suggest, its analgesic efficacy is not mediated by direct action on GABA receptors.[2][3] Instead, it exerts its effects through a novel mechanism involving voltage-gated calcium channels.[4] Understanding the preclinical evaluation of Pregabalin is crucial for the development of new analgesics and for refining our knowledge of pain pathophysiology. This guide provides an in-depth examination of the core mechanisms, experimental models, and key protocols that have defined our understanding of Pregabalin's analgesic properties in a preclinical setting. It is designed to offer not just procedural steps, but the scientific rationale that underpins them, ensuring a robust and translatable research framework.

Section 1: Core Mechanism of Analgesia - The α2-δ Subunit Target

The cornerstone of Pregabalin's therapeutic action is its high-affinity binding to the α2-δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][5] This interaction is highly specific; Pregabalin shows negligible binding to other common receptors, including GABA-A or GABA-B receptors, underscoring its distinct pharmacological profile.[3][6]

Causality of Action: In states of neuronal hyperexcitability, such as those occurring in neuropathic pain, there is an upregulation and increased trafficking of α2-δ subunits to the presynaptic terminals of neurons in the spinal cord's dorsal horn.[7] This leads to an enhanced influx of calcium (Ca2+) upon nerve stimulation, which in turn triggers excessive release of excitatory neurotransmitters. Pregabalin intervenes at this critical juncture. By binding to the α2-δ subunit, it allosterically modulates the VGCC, reducing depolarization-induced calcium influx at the nerve terminal.[7][8] This attenuation of calcium entry directly curtails the release of key pro-nociceptive neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2][7][9] The net effect is a dampening of synaptic transmission in pain pathways, reducing the hyperexcitability that manifests as allodynia and hyperalgesia.[10][11] This presynaptic inhibitory action is the fundamental mechanism of Pregabalin's analgesic effect.[12]

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PGB Pregabalin A2D α2-δ Subunit PGB->A2D Binds VGCC Voltage-Gated Calcium Channel (VGCC) Release Neurotransmitter Release VGCC->Release Ca2+ Influx (Reduced) A2D->VGCC Modulates Vesicle Synaptic Vesicle (contains Glutamate, Sub P) Vesicle->Release NT Reduced Glutamate, Substance P Release->NT Receptor Postsynaptic Receptors (NMDA, etc.) NT->Receptor Signal Reduced Nociceptive Signal Propagation Receptor->Signal

Caption: Pregabalin's mechanism of action at the presynaptic terminal.

Section 2: Preclinical Pharmacodynamics - Establishing Efficacy in Relevant Pain Models

A single animal model cannot fully replicate the complexity of human pain. Therefore, a battery of tests is employed to characterize the analgesic profile of a compound like Pregabalin across different pain modalities. The choice of model is critical and is dictated by the clinical condition being simulated.

  • Neuropathic Pain Models: These models are foundational for Pregabalin, as neuropathic pain is its primary clinical indication.[1] They are created by inducing a lesion or dysfunction in the nervous system.

    • Spinal Nerve Ligation (SNL) Model: Developed by Kim and Chung, this model involves the tight ligation of the L5 and L6 spinal nerves.[13][14] This procedure produces robust and long-lasting mechanical allodynia (pain from a normally non-painful stimulus) and thermal hyperalgesia, mimicking symptoms of human neuropathic pain.[14] It is considered a gold-standard model for testing novel analgesics.[15]

  • Inflammatory Pain Models: These models assess efficacy against pain arising from tissue inflammation.

    • Formalin Test: This test involves a subcutaneous injection of dilute formalin into the rodent's hind paw, which induces a biphasic pain response.[16][17]

      • Phase I (Acute/Neurogenic): Lasting 0-5 minutes, this phase is caused by the direct chemical activation of nociceptors.[18][19]

      • Phase II (Inflammatory): Occurring 15-30 minutes post-injection, this phase is driven by an inflammatory response and central sensitization in the dorsal horn.[18][19] Pregabalin is notably effective at blocking the second, inflammatory phase, consistent with its role in modulating central sensitization.[1]

  • Acute Nociceptive Pain Models: These models evaluate the effect on the normal physiological pain response to acute noxious stimuli.

    • Hot Plate Test: This test measures the response latency to a thermal stimulus.[20] The animal is placed on a surface of a constant temperature (e.g., 52-56°C), and the time taken to elicit a pain response (licking a paw or jumping) is recorded.[21][22] This model is primarily sensitive to centrally acting analgesics.[20]

Section 3: Key Experimental Protocols - A Practical Guide

Methodological rigor is paramount for reproducibility and validity. The following are detailed, self-validating protocols for the core behavioral assays used to evaluate Pregabalin.

Workflow for a Typical Preclinical Analgesic Study

Experimental_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_testing Phase 2: Drug Administration & Testing cluster_analysis Phase 3: Data Analysis A1 Animal Acclimation (1 week) A2 Baseline Behavioral Testing (e.g., von Frey, Hot Plate) A1->A2 A3 Induce Pain Model (e.g., SNL Surgery) A2->A3 A4 Post-Induction Period (e.g., 7-14 days for neuropathy) A3->A4 A5 Confirm Pain Phenotype (Test for allodynia) A4->A5 B1 Randomize Animals (Vehicle, Pregabalin Doses) A5->B1 Animals meeting criteria B2 Drug Administration (e.g., i.p., p.o.) B1->B2 B3 Wait for Time to Peak Effect (TPE) B2->B3 B4 Post-Drug Behavioral Testing B3->B4 C1 Calculate Paw Withdrawal Threshold (g) or Response Latency (s) B4->C1 Collect raw data C2 Calculate % Maximum Possible Effect (%MPE) C1->C2 C3 Statistical Analysis (e.g., ANOVA, t-test) C2->C3 C4 Generate Dose-Response Curve C3->C4

Caption: A generalized workflow for preclinical evaluation of an analgesic compound.

Protocol 1: Assessment of Mechanical Allodynia via Von Frey Filaments

This protocol determines the mechanical force required to elicit a paw withdrawal response, a measure of tactile sensitivity.[23]

Objective: To quantify the 50% paw withdrawal threshold (PWT) in response to a punctate mechanical stimulus.

Methodology (Up-Down Method):

  • Acclimation: Place the animal in an elevated testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes until exploratory behavior ceases.

  • Filament Selection: Use a set of calibrated von Frey filaments (e.g., Stoelting). For rats, a common starting filament is 4.31 (2.0 g).[24]

  • Stimulation: Apply the filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause a slight buckling. Hold for 6-8 seconds.[24]

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw. Ambulation is not considered a positive response.

  • Up-Down Algorithm:

    • If there is no response , the next stimulus applied is the next filament of increasing force.

    • If there is a positive response , the next stimulus applied is the next filament of decreasing force.

  • Threshold Calculation: The pattern of positive and negative responses is recorded. The 50% withdrawal threshold is calculated after a specific pattern is established (typically after the first crossing of the response threshold, followed by 4-6 more stimuli), using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a tabular value based on the pattern of responses, and δ is the mean difference between stimuli.[24]

Self-Validation Check: The experimenter should be blinded to the treatment groups. Baseline thresholds in healthy rats should be stable and typically range from 10-15 g, while electronic von Frey tests may yield higher values.[25]

Protocol 2: The Formalin Test for Inflammatory/Tonic Pain

Objective: To assess the analgesic effect on both acute neurogenic and tonic inflammatory pain.

Methodology:

  • Acclimation: Place the animal in a clear observation chamber for at least 30 minutes prior to injection.

  • Drug Administration: Administer Pregabalin or vehicle at the appropriate time before the formalin injection to coincide with the drug's peak effect.

  • Formalin Injection: Gently restrain the animal and inject 20-50 µL of dilute (1-5%) formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.[16][19][26]

  • Observation & Scoring: Immediately return the animal to the chamber and start a timer. Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw.

    • Phase I: Score from 0 to 5 minutes post-injection.[19]

    • Phase II: Score from 15 to 30 or 40 minutes post-injection.[16][18]

  • Data Analysis: The total time spent exhibiting pain behaviors in each phase is calculated for each treatment group and compared to the vehicle control.

Self-Validation Check: A clear biphasic response must be observed in the vehicle-treated group.[19] Non-steroidal anti-inflammatory drugs (NSAIDs) should selectively inhibit Phase II, while centrally acting opioids should inhibit both phases, validating the model's integrity.[19]

Protocol 3: The Hot Plate Test for Thermal Nociception

Objective: To measure the latency of response to a noxious thermal stimulus, reflecting central pain processing.

Methodology:

  • Apparatus Setup: Set the surface temperature of the hot plate to a constant, non-damaging noxious temperature, typically 52.5 ± 0.5°C or 55 ± 0.5°C.[21]

  • Baseline Latency: Place the animal on the hot plate, usually within a clear cylindrical restrainer, and immediately start a timer.[22]

  • Response Endpoint: Observe the animal for nocifensive behaviors, typically licking a hind paw or jumping.[20] Stop the timer the moment a definitive response is observed. This time is the response latency.

  • Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30 or 60 seconds) must be established.[21][27] If the animal does not respond by this time, it is removed, and the latency is recorded as the cut-off time.

  • Post-Drug Testing: Administer the test compound. At its time-to-peak-effect, repeat the test (steps 2-4) to determine the post-drug latency.

Self-Validation Check: Baseline latencies should be consistent across animals before drug administration. Known analgesics like morphine should produce a significant, dose-dependent increase in response latency.

Section 4: Data Interpretation and Quantitative Analysis

The analgesic effect of Pregabalin is typically dose-dependent.[28] Raw data from behavioral tests (withdrawal thresholds in grams, response latencies in seconds) are compiled and analyzed. A key metric used is the Percent Maximum Possible Effect (%MPE) , which normalizes the data and allows for comparison across different tests and drugs.

It is calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

The following table summarizes representative preclinical efficacy data for Pregabalin in various models.

Pain ModelSpeciesBehavioral TestPregabalin Dose (mg/kg, p.o.)Analgesic OutcomeReference(s)
Spinal Nerve Ligation (Chung) RatMechanical Allodynia (von Frey)10 - 100Dose-dependent reversal of tactile hyperalgesia[28]
Carrageenan-induced Inflammation RatThermal Hyperalgesia3 - 30Dose-dependent reversal; ED50 of ~6 mg/kg[1]
Formalin Test RatNocifensive Response (Licking)30Significant blockade of Phase II (late phase) response[1]
Streptozotocin-induced Diabetic Neuropathy RatMechanical Allodynia & Thermal HyperalgesiaN/A (Effective)Mitigates both allodynia and hyperalgesia[29][30]

Conclusion

The preclinical evaluation of Pregabalin provides a compelling case study in translational pain research. Through a combination of mechanistically relevant molecular studies and a battery of well-validated in vivo pain models, its unique mode of action and robust analgesic profile have been clearly defined.[31][32] The protocols and models described herein—from the SNL model of neuropathy to the biphasic formalin test—form the bedrock of modern analgesic drug discovery. For scientists and researchers, a thorough understanding of these methodologies, their underlying rationale, and their limitations is essential for interpreting data correctly and advancing the development of the next generation of pain therapeutics.

References

(S)-3-(aminomethyl)-5-methylhexanoic acid biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of (S)-3-(aminomethyl)-5-methylhexanoic Acid (Pregabalin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, is a potent gabapentinoid with significant therapeutic applications as an anticonvulsant, analgesic, and anxiolytic.[1][2] This technical guide provides a comprehensive overview of the biological activity of pregabalin, delving into its molecular mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and clinical applications. The primary mechanism of pregabalin involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), which leads to a reduction in the release of excitatory neurotransmitters.[3][4][5] This guide will detail the experimental methodologies used to characterize these activities and present key data to offer a thorough understanding for researchers and professionals in the field of drug development.

Introduction

Pregabalin, with the chemical formula C8H17NO2, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2][6] Despite this structural similarity, it does not exert its effects through direct interaction with GABA receptors.[1][7] Initially synthesized as a potential antiepileptic drug, its therapeutic scope has expanded to include the management of neuropathic pain, fibromyalgia, and generalized anxiety disorder.[1][8][9] The (S)-enantiomer is the pharmacologically active form of the molecule.[10]

  • Chemical Structure: (3S)-3-(aminomethyl)-5-methylhexanoic acid[1][11][12]

  • Molecular Weight: 159.23 g/mol [2][6]

  • Drug Class: Gabapentinoid, Anticonvulsant, Analgesic, Anxiolytic[1]

This guide will provide an in-depth exploration of the scientific principles and experimental evidence that underpin the biological activity of pregabalin.

Molecular Mechanism of Action

The primary molecular target of pregabalin is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4][5][13] This interaction is central to its therapeutic effects.

High-Affinity Binding to the α2δ-1 Subunit

Pregabalin binds with high affinity to the α2δ-1 and α2δ-2 subunits of VGCCs.[14] Studies have demonstrated that this binding is crucial for its analgesic, anticonvulsant, and anxiolytic properties.[3][15] Mutant mouse models with a reduced binding affinity of pregabalin to the α2δ-1 subunit show a loss of its analgesic efficacy, confirming this subunit as the primary therapeutic target.[15][16] While pregabalin is a GABA analogue, it does not bind to GABAA or GABAB receptors, nor does it affect GABA metabolism or transport.[1][14]

Modulation of Neurotransmitter Release

The binding of pregabalin to the α2δ-1 subunit does not directly block the calcium channel pore but rather modulates its function.[1] This interaction is thought to reduce the synaptic release of several excitatory neurotransmitters, including glutamate, norepinephrine, serotonin, dopamine, and substance P.[1][4][7] By diminishing the release of these neurotransmitters, pregabalin effectively reduces neuronal excitability, which is the underlying mechanism for its therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[3][4]

Figure 1: Mechanism of Action of Pregabalin.

In Vitro Characterization

The biological activity of pregabalin has been extensively characterized using a variety of in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity of pregabalin to its target. These assays typically use a radiolabeled ligand, such as [³H]-gabapentin, to compete with pregabalin for binding to the α2δ-1 subunit in brain membrane preparations.[17][18]

Protocol: [³H]-Gabapentin Binding Assay

  • Membrane Preparation: Porcine or rat brain membranes are prepared and homogenized in a suitable buffer.

  • Incubation: A fixed concentration of [³H]-gabapentin is incubated with varying concentrations of pregabalin and the membrane preparation.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of pregabalin that inhibits 50% of the specific binding of [³H]-gabapentin (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

CompoundBinding Affinity (Ki) for α2δ-1Source
Pregabalin32 nM[1]
Gabapentin40 nM[1]

Table 1: Comparative Binding Affinities for the α2δ-1 Subunit.

Electrophysiological Studies

Patch-clamp electrophysiology on cultured neurons is used to directly measure the effect of pregabalin on calcium channel currents. These studies have shown that pregabalin can reduce calcium influx through VGCCs, particularly in hyperexcited neurons.[19]

In Vivo Pharmacology

The therapeutic effects of pregabalin have been demonstrated in various animal models of disease.

Models of Neuropathic Pain

Pregabalin has shown significant efficacy in animal models of neuropathic pain, such as the chronic constriction injury (CCI) model and the spinal nerve ligation (SNL) model.[20][21] In these models, pregabalin reduces behavioral signs of pain, including mechanical allodynia and thermal hyperalgesia.[21][22]

Experimental Workflow: Chronic Constriction Injury (CCI) Model

  • Surgery: The sciatic nerve of a rodent is loosely ligated at four locations.

  • Pain Behavior Assessment: After a recovery period, pain responses to mechanical (von Frey filaments) and thermal stimuli are measured to confirm the development of neuropathic pain.

  • Drug Administration: Pregabalin or a vehicle control is administered to the animals.

  • Post-treatment Assessment: Pain responses are reassessed at various time points after drug administration to determine the analgesic effect.

CCI_Model_Workflow Start Start Surgery Sciatic Nerve Ligation (CCI) Start->Surgery Recovery Recovery Period (days) Surgery->Recovery Baseline Baseline Pain Assessment Recovery->Baseline Drug_Admin Pregabalin or Vehicle Administration Baseline->Drug_Admin Post_Treatment Post-Treatment Pain Assessment Drug_Admin->Post_Treatment End End Post_Treatment->End

Figure 2: Experimental Workflow for the CCI Model of Neuropathic Pain.

Models of Epilepsy

Pregabalin has demonstrated anticonvulsant activity in various animal models of seizures, including the maximal electroshock (MES) test and pentylenetetrazol (PTZ)-induced seizures.[10]

Models of Anxiety

The anxiolytic effects of pregabalin have been shown in models such as the elevated plus-maze and the light-dark box test.[17]

Pharmacokinetics

Pregabalin exhibits favorable pharmacokinetic properties, contributing to its clinical utility.

  • Absorption: Rapidly absorbed after oral administration, with a bioavailability of ≥90%.[1][7][23] Food does not significantly affect the extent of absorption.[23]

  • Distribution: Does not bind to plasma proteins (<1%) and has a volume of distribution of approximately 0.56 L/kg.[1][8] It crosses the blood-brain barrier via the large neutral amino acid transporter 1 (LAT1).[1][7]

  • Metabolism: Undergoes negligible metabolism in humans.[1][8]

  • Excretion: Primarily eliminated unchanged in the urine by the kidneys.[1][7][8] The elimination half-life is approximately 6.3 hours.[1][5]

Pharmacokinetic ParameterValueSource
Bioavailability≥90%[1][7][23]
Protein Binding<1%[1]
Volume of Distribution~0.56 L/kg[1]
Elimination Half-life~6.3 hours[1][5]
ExcretionPrimarily renal (unchanged)[1][7][8]

Table 2: Key Pharmacokinetic Parameters of Pregabalin.

Clinical Applications

The biological activities of pregabalin translate into efficacy across a range of clinical conditions.

  • Neuropathic Pain: Approved for the treatment of diabetic peripheral neuropathy, postherpetic neuralgia, and neuropathic pain associated with spinal cord injury.[8][9][24]

  • Epilepsy: Used as an adjunctive therapy for partial-onset seizures in adults.[8][9]

  • Fibromyalgia: Effective in managing the chronic widespread pain associated with fibromyalgia.[8][9]

  • Generalized Anxiety Disorder (GAD): Approved in Europe for the treatment of GAD.[1][8]

Structure-Activity Relationships (SAR)

The chemical structure of pregabalin is crucial for its biological activity. SAR studies have revealed that the (S)-enantiomer is the active form.[10] The presence of the aminomethyl group and the isobutyl moiety at specific positions are critical for high-affinity binding to the α2δ-1 subunit.[17][18][25]

Conclusion

(S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin) is a well-characterized compound with a distinct mechanism of action centered on its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction leads to a reduction in the release of excitatory neurotransmitters, resulting in its potent anticonvulsant, analgesic, and anxiolytic properties. Its favorable pharmacokinetic profile and demonstrated efficacy in a range of neurological and psychiatric disorders have established it as a valuable therapeutic agent. Further research may continue to uncover new applications for this versatile molecule.

References

A Technical Guide to the Molecular Mechanisms of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid (Pregabalin) Beyond the α2δ-1 Subunit

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Executive Summary

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, widely known as pregabalin, is a cornerstone therapeutic for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its clinical efficacy has long been attributed to a single, well-defined mechanism: high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4][5][6] This interaction attenuates the synaptic release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability.[3][6]

However, a growing body of evidence suggests this canonical model does not fully encapsulate the pharmacological complexity of pregabalin. This technical guide synthesizes preclinical and clinical data to explore the molecular targets and mechanisms of pregabalin that extend beyond its interaction with the α2δ-1 subunit. We delve into its modulatory effects on descending pain pathways, its significant anti-inflammatory and immunomodulatory actions, and novel intracellular targets identified through advanced proteomic techniques. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of these non-canonical pathways, offering new perspectives for future research and therapeutic development.

Introduction: The Canonical Mechanism of Pregabalin

A comprehensive understanding of pregabalin's alternative targets requires a firm grounding in its primary, established mechanism of action.

A Primer on this compound (Pregabalin)

Pregabalin is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Despite this structural similarity, it does not exert its effects through direct interaction with GABA-A or GABA-B receptors, nor does it influence GABA synthesis or metabolism.[4] Its therapeutic profile is instead rooted in its specific binding to a distinct molecular target.

The Established Target: The α2δ-1 Subunit of Voltage-Gated Calcium Channels

The principal binding site for pregabalin is the α2δ protein, an auxiliary subunit of VGCCs.[6] Pregabalin exhibits high affinity for both the α2δ-1 and α2δ-2 isoforms.[3][4] This binding is highly selective; extensive screening has shown that pregabalin does not interact significantly with a wide array of other common receptors and ion channels.[4][7] The critical role of this interaction has been unequivocally demonstrated in mutant mouse models where a single amino acid mutation (R217A) in the α2δ-1 subunit dramatically reduces pregabalin binding and abolishes its analgesic and anticonvulsant effects.[5]

The Consequence of α2δ-1 Binding: Reduced Neurotransmitter Release

Binding of pregabalin to the α2δ subunit modulates calcium channel function, leading to a reduction in calcium influx at presynaptic nerve terminals.[8] This decreased calcium availability curtails the release of several key excitatory neurotransmitters and neuropeptides, including glutamate, norepinephrine (noradrenaline), and substance P.[9] This reduction in neurotransmitter release is the cornerstone of its efficacy in conditions characterized by neuronal hyperexcitability.[6]

Canonical_Mechanism cluster_presynaptic Presynaptic Terminal PGB Pregabalin a2d1 α2δ-1 Subunit PGB->a2d1 Binds VGCC Voltage-Gated Calcium Channel a2d1->VGCC Modulates Ca Ca²⁺ VGCC->Ca Reduces Influx Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca->Vesicle Required for Fusion Release Reduced Neurotransmitter Release Vesicle->Release

Caption: Canonical mechanism of pregabalin action at the presynaptic terminal.

Expanding the Mechanistic Framework: Targets and Pathways Beyond α2δ-1

While the α2δ-1-mediated reduction in neurotransmitter release is a critical component of pregabalin's action, it does not fully account for the breadth of its clinical effects, particularly in complex pain states involving inflammation. The following sections explore evidence for three distinct, yet potentially interconnected, non-canonical mechanisms.

Modulation of Descending Pain Pathways

The central nervous system possesses endogenous analgesic pathways that descend from the brainstem to the spinal cord, potently regulating nociceptive signals. Evidence suggests pregabalin engages these systems to contribute to its overall analgesic effect.

The Role of Descending Noradrenergic and Serotonergic Systems in Pain Control

Descending pathways originating from brainstem nuclei, such as the locus coeruleus (noradrenergic) and raphe nuclei (serotonergic), can exert either inhibitory or facilitatory effects on pain transmission at the spinal dorsal horn.[10] Enhancing descending inhibition is a key mechanism for many centrally acting analgesics.

Evidence for Pregabalin-Mediated Activation of Descending Noradrenergic Pathways

Preclinical studies have demonstrated that the analgesic effects of supraspinally administered pregabalin are dependent on an intact descending noradrenergic system.[10][11] In animal models of neuropathic pain, pregabalin administration increases the spinal turnover of noradrenaline, an effect that is blocked by antagonists of spinal α2-adrenoceptors.[11] This suggests that pregabalin, likely acting at supraspinal sites, activates the descending noradrenergic pathway, leading to the release of noradrenaline in the spinal cord and subsequent inhibition of pain signals.[11][12]

Interaction with Descending Serotonergic Facilitation

The role of serotonin is more complex, as it can be both inhibitory and facilitatory. In certain chronic pain states, a descending serotonergic facilitation mediated by spinal 5-HT3 receptors contributes to neuronal hyperexcitability.[13][14] Studies in models of osteoarthritis pain show that pregabalin's efficacy is dependent on this pathological state and can be blocked by a 5-HT3 antagonist.[13][14] This indicates that pregabalin may act by counteracting a state of descending serotonergic facilitation that perpetuates the chronic pain state.

Descending_Pathways cluster_brainstem Brainstem cluster_spinal Spinal Cord Dorsal Horn PGB Pregabalin (Supraspinal Action) LC Locus Coeruleus (Noradrenergic) PGB->LC Activates NA_release Noradrenaline (NA) Release LC->NA_release Activates Descending Noradrenergic Pathway a2_receptor α2-Adrenoceptor NA_release->a2_receptor Activates Pain_neuron Nociceptive Neuron a2_receptor->Pain_neuron Inhibits Inhibition Pain Signal Inhibition Pain_neuron->Inhibition

Caption: Pregabalin's modulation of the descending noradrenergic pain pathway.
Experimental Workflow: Investigating Descending Pathway Modulation

The causality behind this mechanism is established by demonstrating that pregabalin's analgesic effect is lost when the descending pathway is chemically lesioned or pharmacologically blocked.

  • Induce Neuropathic State: Establish a validated animal model of neuropathic pain (e.g., partial sciatic nerve ligation).[11]

  • Drug Administration: Administer pregabalin systemically (intraperitoneally) or directly into the brain (intracerebroventricularly).[11]

  • Antagonist Co-administration: In a separate cohort, co-administer pregabalin with a selective spinal α2-adrenoceptor antagonist (e.g., yohimbine).[11]

  • Behavioral Testing: Measure thermal and mechanical hypersensitivity at baseline and post-treatment to assess analgesic efficacy.

  • Biochemical Analysis: In a terminal experiment, collect spinal cord tissue to measure the levels of noradrenaline and its metabolite 4-hydroxy-3-methoxyphenylglycol (MHPG) via High-Performance Liquid Chromatography (HPLC) to determine neurotransmitter turnover.[11]

A positive result is confirmed if pregabalin-induced analgesia is significantly reduced or abolished by the α2-adrenoceptor antagonist. Furthermore, an observed increase in the spinal MHPG/noradrenaline ratio following pregabalin administration provides direct biochemical evidence of increased noradrenergic activity.[11]

Anti-Inflammatory and Immunomodulatory Actions

Neuroinflammation, characterized by the activation of glial cells and the release of inflammatory mediators, is a key driver in the initiation and maintenance of chronic pain. Pregabalin exerts potent anti-inflammatory effects that contribute to its analgesic properties.

Pregabalin's Attenuation of Proinflammatory Cytokine Release

Multiple studies have demonstrated that pregabalin can suppress the release of key proinflammatory cytokines. In animal models of inflammatory pain, pregabalin administration significantly reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), while increasing the anti-inflammatory cytokine IL-10.[15] This effect is not limited to animal models; studies in patients with fibromyalgia have shown that pregabalin treatment leads to a remarkable decrease in serum concentrations of proinflammatory cytokines.[15]

Inhibition of Sensory Neuropeptide Release (Substance P and CGRP)

Substance P and calcitonin gene-related peptide (CGRP) are sensory neuropeptides released from primary afferent fibers that play a crucial role in neurogenic inflammation and pain signaling. Research shows that pregabalin can inhibit the release of both substance P and CGRP from spinal cord tissues.[16] Critically, this effect is state-dependent: pregabalin has no effect on neuropeptide release in tissues from non-inflamed animals. However, following the induction of inflammation (e.g., with Freund's adjuvant) or direct activation of protein kinase C, pregabalin potently attenuates neuropeptide release.[16] This suggests a mechanism that specifically targets sensitized sensory neurons.

Cytokine/NeuropeptideEffect of PregabalinConditionReference
TNF-α ↓ (Decrease)Inflammatory Pain (Rats)[15]
IL-1β ↓ (Decrease)Inflammatory Pain (Rats)[15]
Proinflammatory Cytokines ↓ (Decrease)Fibromyalgia (Humans)[15]
IL-10 ↑ (Increase)Inflammatory Pain (Rats)[15]
Substance P ↓ (Decrease)Inflamed Spinal Tissue (Rats)[16]
CGRP ↓ (Decrease)Inflamed Spinal Tissue (Rats)[16]
Table 1: Summary of Pregabalin's Effects on Inflammatory Mediators
Experimental Workflow: Validating Anti-inflammatory Effects
  • Baseline Measurement: Measure the paw volume of rats using a plethysmometer.

  • Drug Administration: Administer pregabalin or a control vehicle intraperitoneally.

  • Induction of Inflammation: After a set pre-treatment time, inject a 1% carrageenan solution into the sub-plantar surface of the hind paw to induce localized inflammation and edema.[15]

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the pregabalin-treated group compared to the control group. A significant reduction in paw volume indicates an anti-inflammatory effect.

  • Sample Collection: Following a behavioral paradigm (e.g., the paw edema model), collect blood serum or spinal cord tissue.

  • Sample Processing: Process samples according to the assay requirements. For tissue, this involves homogenization and protein extraction. For neuropeptides, care must be taken to prevent degradation using protease inhibitors.[17]

  • Quantification: Use a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) for cytokines or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for neuropeptides to quantify the concentration of the analytes of interest.[15][16][17]

  • Data Comparison: Compare analyte levels between pregabalin-treated and control groups to determine the drug's effect.

Novel Intracellular Targets in Glial Cells

Recent, unbiased screening approaches have begun to uncover potential pregabalin binding partners and downstream effectors within cells, particularly in glial cells, which are increasingly recognized as important players in pain pathology.

A Proteomics-Driven Approach to Target Deconvolution

A differential proteomics study was conducted on C6 rat glioma cells to identify early molecular targets of pregabalin.[18] This approach allows for the identification of changes in protein expression levels in response to drug treatment without a priori assumptions about the drug's targets.

Identified Potential Targets: Calreticulin, DJ-1, and Cytoskeletal Proteins

Using two-dimensional gel electrophoresis and MALDI-TOF-MS, the study identified seven proteins that were differentially expressed following pregabalin treatment.[18] Notably, the expression of the calcium-ion-binding chaperone calreticulin and the oxidative response protein DJ-1 was up-regulated.[18] Additionally, the expression profiles of heat-shock protein-90-beta (Hsp-90-beta) and the cytoskeletal proteins actin and myosin were altered.[18]

Functional Consequence: Regulation of Cytoskeleton Remodeling

Corroborating the proteomic data, functional assays demonstrated that pregabalin treatment led to immediate actin depolymerization in the glial cells.[18] This suggests a previously unrecognized role for pregabalin in regulating chaperone activity and cytoskeletal dynamics, which could impact glial cell function and their contribution to pain states.

Experimental Workflow: Target Identification via Proteomics

Proteomics_Workflow start C6 Glial Cells treat Treat with Pregabalin vs. Vehicle Control start->treat lyse Cell Lysis & Protein Extraction treat->lyse two_d Two-Dimensional Gel Electrophoresis lyse->two_d excise Excise Differentially Expressed Spots two_d->excise maldi MALDI-TOF-MS Analysis excise->maldi identify Protein Identification (e.g., Calreticulin, Actin) maldi->identify validate Functional Validation (e.g., Actin Depolymerization Assay) identify->validate

Caption: Experimental workflow for identifying novel pregabalin targets via proteomics.

Methodologies for Target Identification and Validation

Identifying novel, off-target interactions for a small molecule like pregabalin requires robust and validated experimental platforms. Two powerful, unbiased techniques are Affinity Chromatography-Mass Spectrometry and the Cellular Thermal Shift Assay (CETSA).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a first-in-class biophysical method for assessing the engagement of a drug with its target in a native cellular environment.[19][20][21] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced denaturation and aggregation than the unbound protein.[19]

  • Cell Treatment: Incubate intact cells or cell lysates with pregabalin or a vehicle control.

  • Heat Challenge: Heat the samples across a temperature gradient.

  • Fractionation: Cool the samples and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the aggregated/precipitated fraction via centrifugation.

  • Detection: Analyze the amount of a specific protein remaining in the soluble fraction using a protein-specific detection method, such as Western blotting or mass spectrometry.[19][22]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of pregabalin indicates direct binding and target engagement.

CETSA_Workflow cluster_protocol CETSA Protocol cluster_result Result Interpretation start Intact Cells treat Treat with Pregabalin vs. Vehicle start->treat heat Apply Heat Gradient treat->heat separate Separate Soluble & Aggregated Proteins heat->separate detect Detect Target Protein (e.g., Western Blot) separate->detect curve Plot Soluble Protein vs. Temperature detect->curve shift Rightward Shift in Melting Curve Indicates Target Engagement curve->shift

References

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. Structurally related to therapeutic agents like pregabalin, this molecule lacks a significant chromophore, presenting a challenge for direct UV-Vis detection. This guide details a straightforward yet reliable method utilizing UV detection at a low wavelength (210 nm). The scientific rationale behind key decisions—such as mobile phase composition and column chemistry—is thoroughly explained. The protocol is designed for immediate implementation in quality control and research environments. Furthermore, this document provides comprehensive procedures for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity and regulatory compliance.[1][2]

Introduction and Scientific Rationale

This compound is an aliphatic carboxylic acid derivative with a primary amide functional group. Its structural backbone is similar to that of gamma-aminobutyric acid (GABA) analogues, which are of significant interest in pharmaceutical development.[3] A primary challenge in the analytical quantification of such compounds is the absence of a UV-absorbing aromatic ring or conjugated system, which precludes sensitive detection at higher, more specific wavelengths.[4]

While derivatization is a common strategy to introduce a chromophore or fluorophore, it adds complexity, time, and potential variability to the analytical workflow.[4][5] Common derivatizing agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are highly effective for primary and secondary amines but do not react with the primary amide of the target analyte under standard conditions.[6][7]

Therefore, this method employs a direct RP-HPLC approach with UV detection at 210 nm. This wavelength allows for the detection of the carboxylic acid and amide functional groups. The core of this method is the manipulation of mobile phase pH to control the ionization state of the analyte. By maintaining an acidic mobile phase (pH 3.0), the carboxylic acid moiety remains in its protonated, non-ionized form (-COOH). This increases its hydrophobicity, leading to predictable and reproducible retention on a non-polar C18 stationary phase, along with improved peak symmetry.[8] This application note provides a complete protocol, from solution preparation to full method validation, designed for researchers, scientists, and drug development professionals.

Experimental Methodology

Instrumentation and Consumables
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Data Acquisition: Chromatography data station (CDS) software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • Filtration: 0.45 µm membrane filters for mobile phase and sample preparation.

Reagents and Standard Preparation
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q).

  • Buffers: Potassium phosphate monobasic (KH₂PO₄), Orthophosphoric acid (H₃PO₄).

  • Analyte Standard: this compound reference standard (≥98% purity).

Protocol 1: Mobile Phase and Solution Preparation

  • Mobile Phase Preparation (1 L of 25 mM Phosphate Buffer pH 3.0 : Acetonitrile (85:15, v/v)):

    • Accurately weigh 3.4 g of KH₂PO₄ and dissolve it in 850 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Add 150 mL of acetonitrile.

    • Filter the final solution through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

  • Diluent Preparation: The mobile phase is used as the diluent to ensure compatibility and optimal peak shape.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This stock solution should be stored at 2-8°C.

  • Working Standard & Calibration Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent. For a typical calibration range of 10-200 µg/mL, prepare concentrations such as 10, 25, 50, 100, 150, and 200 µg/mL.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 15 minutes

Analytical Workflow and Protocols

The overall analytical workflow is designed for efficiency and reproducibility, from initial sample handling to final data analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing P1 Mobile Phase & Solution Preparation P2 Standard & Sample Weighing and Dilution P1->P2 A1 System Equilibration & System Suitability Test (SST) P2->A1 A2 Calibration Curve Generation (6 Levels) A1->A2 A3 Sample Injection and Analysis A2->A3 D1 Peak Integration & Quantification A3->D1 D2 Validation Parameter Calculation D1->D2 D3 Final Report Generation D2->D3

Figure 1: General experimental workflow for the HPLC quantification of this compound.

Protocol 2: System Suitability and Sample Analysis

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject a mid-range standard solution (e.g., 100 µg/mL) six consecutive times.

    • Verify that the system meets the acceptance criteria outlined in Table 1. This step is critical to ensure the HPLC system is performing adequately before analyzing any samples.[9]

  • Calibration Curve: Inject each calibration standard from the lowest to the highest concentration. Plot the peak area response against the concentration and perform a linear regression analysis.

  • Sample Preparation (Example for Bulk Powder):

    • Accurately weigh an amount of sample powder equivalent to ~25 mg of the analyte into a 25 mL volumetric flask.

    • Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the prepared sample solutions. The analyte concentration is calculated by the CDS using the calibration curve.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[10][11] The validation process provides an evidence-based system to ensure the reliability of the analytical data.

G MV Method Validation (ICH Q2(R2)) Acc Accuracy (% Recovery) MV->Acc Prec Precision (%RSD) MV->Prec Spec Specificity MV->Spec Lin Linearity (r²) MV->Lin Range Range MV->Range Robust Robustness MV->Robust LOQ LOD & LOQ MV->LOQ Rep Repeatability Prec->Rep IntP Intermediate Precision Prec->IntP

Figure 2: Logical relationship of key parameters for a comprehensive analytical method validation as per ICH guidelines.

Table 1: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0% (for n=6)Demonstrates the precision of the autosampler and detector response.
%RSD of Retention Time ≤ 1.0% (for n=6)Confirms the stability and precision of the pump and mobile phase delivery.

Protocol 3: Validation Experiments

  • Specificity: Analyze blank (diluent), placebo (formulation excipients without the active ingredient), and a standard solution. No significant interfering peaks should be observed at the retention time of the analyte.

  • Linearity: Analyze the calibration standards across the specified range (e.g., 10-200 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD over two days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 2°C, % acetonitrile ± 2%). The system suitability parameters should remain within the acceptance criteria.

Table 2: Representative Method Validation Data (Hypothetical)

Validation ParameterResultAcceptance Criteria
Linearity (10-200 µg/mL) r² = 0.9995≥ 0.999
Accuracy (n=3 levels) Mean Recovery = 100.5%98.0 - 102.0%
Repeatability (%RSD, n=6) 0.85%≤ 2.0%
Intermediate Precision (%RSD) 1.10%≤ 2.0%
Limit of Quantitation (LOQ) 1.5 µg/mL-
Limit of Detection (LOD) 0.5 µg/mL-

Concluding Insights for the Senior Scientist

The presented HPLC-UV method provides a reliable and accessible platform for the quantification of this compound in a quality control or research setting. The deliberate choice of an acidic mobile phase is a cornerstone of this method, ensuring the analyte is in a single, non-ionized state, which is essential for achieving the chromatographic performance detailed herein.

Trustworthiness Through Self-Validation: The protocol is designed as a self-validating system. The stringent SST criteria (Table 1) act as a daily performance check, ensuring that the instrument is fit for purpose before any sample is analyzed. The comprehensive validation protocol (Protocol 3) further establishes the method's reliability over time and under minor variations, as mandated by global regulatory bodies like the FDA and EMA.[10][12]

Limitations and Future Directions: The primary limitation of this method is its sensitivity, which is inherently constrained by the low UV absorbance of the analyte. While perfectly suitable for bulk drug and high-concentration dosage forms, this method may not be adequate for determining low-level impurities or for bioanalytical applications (e.g., in plasma or urine). For such applications, transitioning to a more sensitive detection technique is recommended. Liquid Chromatography with Mass Spectrometry (LC-MS/MS) would be the logical next step, as it can provide picogram-level sensitivity without the need for chemical derivatization, offering both high selectivity and sensitivity.[13]

This application note provides a solid, validated foundation for routine analysis, while also acknowledging the pathway toward more advanced analytical solutions when higher sensitivity is required.

References

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Pregabalin in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, high-throughput Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the precise and accurate quantification of pregabalin in human plasma. Pregabalin, a gamma-aminobutyric acid (GABA) analog, is widely prescribed for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Therapeutic Drug Monitoring (TDM) is crucial for optimizing dosage, particularly in patients with renal impairment where pregabalin clearance is significantly reduced.[3][4] This protocol employs a simple and efficient protein precipitation step for sample preparation and utilizes a stable isotopically labeled internal standard (Pregabalin-d4) to ensure accuracy. The method has been developed and validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, ensuring reliability for pharmacokinetic studies and clinical applications.[5][6]

Principle of the Method

The protocol is based on the principle of protein precipitation for the extraction of pregabalin and its internal standard (IS), Pregabalin-d4, from the plasma matrix. This technique is chosen for its simplicity, speed, and effectiveness in removing the majority of proteinaceous interferences.

Following extraction, the supernatant is injected into an LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase C18 column. Pregabalin is a polar molecule, and while Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative, a well-optimized reversed-phase method can provide excellent retention and separation from endogenous plasma components.[7][8][9]

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both pregabalin and its internal standard.[1][10]

Materials and Reagents

  • Standards: Pregabalin reference standard, Pregabalin-d4 (Internal Standard).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Plasma: Drug-free human plasma, stored at -20°C or lower.

  • Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, autosampler vials.

Instrumental Conditions

Liquid Chromatography (LC)

The following table summarizes the optimized LC conditions. An acidic mobile phase is used to promote the ionization of pregabalin's primary amine group, enhancing its signal in the mass spectrometer.[1]

ParameterCondition
HPLC System Standard UHPLC/HPLC system
Column Synergi Max-RP (80Å, 4 µm, 50 x 2.0 mm) or equivalent C18 column[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program See Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
2.095
2.595
2.65
3.55
Mass Spectrometry (MS/MS)

The mass spectrometer is operated in positive ESI mode. The MRM transitions are selected for their specificity and intensity. The transition for the analyte (pregabalin) and the internal standard (pregabalin-d4) are monitored.

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4500 V[11]
Source Temperature 450°C[11]
MRM Transitions See Table 4
Scan Time 0.2 seconds per transition[11]

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Pregabalin 160.1142.1[10]15015
Pregabalin-d4 164.1146.115015

Note: Collision energy and other compound-dependent parameters should be optimized for the specific instrument in use.

Experimental Protocol

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of pregabalin and pregabalin-d4 reference standards. Dissolve each in separate 10 mL volumetric flasks with methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the pregabalin primary stock solution using a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the pregabalin-d4 primary stock solution with methanol to achieve the final working concentration.

Sample Preparation Protocol

The protein precipitation method is a rapid and robust technique for sample cleanup in bioanalysis.[1][10]

  • Aliquot: Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the 1 µg/mL IS working solution to each tube (except for blank matrix samples).

  • Precipitate Proteins: Add 200 µL of cold acetonitrile to each tube.

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Dilute: Add 300 µL of 0.1% formic acid in water to the vial. This step ensures the composition of the injected sample is compatible with the initial mobile phase conditions, leading to better peak shape.

  • Inject: Inject 10 µL of the final solution onto the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 50 µL Plasma add_is 2. Add 25 µL Internal Standard plasma->add_is add_acn 3. Add 200 µL Acetonitrile add_is->add_acn vortex 4. Vortex for 30 sec add_acn->vortex centrifuge 5. Centrifuge at 14,000 rpm vortex->centrifuge transfer 6. Transfer 150 µL Supernatant centrifuge->transfer dilute 7. Dilute with 300 µL Aqueous Mobile Phase transfer->dilute inject 8. Inject 10 µL dilute->inject lc LC Separation (Reversed-Phase C18) inject->lc ms MS/MS Detection (ESI+ MRM) lc->ms data Data Acquisition & Quantification ms->data

References

Application Notes and Protocols for the Synthesis of Chiral Intermediates for 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Criticality of Chirality in Pregabalin Synthesis

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is a key intermediate in the synthesis of (S)-Pregabalin, a potent anticonvulsant and analgesic drug. The therapeutic efficacy of Pregabalin resides exclusively in its (S)-enantiomer. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to obtain enantiomerically pure intermediates is of paramount importance in pharmaceutical manufacturing. This document provides an in-depth guide to several field-proven strategies for the synthesis of the chiral intermediate, (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, also known as (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, a direct precursor to (S)-Pregabalin via the Hofmann rearrangement.

We will explore and contrast three major strategies: classical chemical resolution, chiral auxiliary-mediated asymmetric synthesis, and modern enzymatic desymmetrization. Each section will detail the underlying chemical principles, provide step-by-step protocols, and discuss the rationale behind experimental choices to ensure both scientific rigor and practical applicability.

Strategy 1: Classical Resolution via Diastereomeric Salt Formation

This long-standing industrial method relies on the separation of a racemic mixture of 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH) by forming diastereomeric salts with a chiral resolving agent. The differential solubility of these salts allows for their separation by fractional crystallization. (R)-(+)-1-phenylethylamine is a commonly used and effective resolving agent for this purpose.[1][2]

Scientific Principle

The reaction of a racemic acid (a 1:1 mixture of R and S enantiomers) with a single enantiomer of a chiral base (e.g., R-base) results in the formation of two diastereomeric salts: (R-acid, R-base) and (S-acid, R-base). Diastereomers possess different physical properties, including solubility, which can be exploited for separation. Subsequent acidification of the desired diastereomeric salt liberates the enantiomerically enriched acid.

Experimental Workflow: Resolution of Racemic CMH

G cluster_0 Preparation of Racemic CMH cluster_1 Resolution and Isolation A 3-Isobutylglutaric Acid B 3-Isobutylglutaric Anhydride A->B Acetic Anhydride, Reflux C Racemic 3-(carbamoylmethyl)- 5-methylhexanoic acid (CMH) B->C NH4OH D Racemic CMH E Dissolve in Solvent (e.g., Methanol/Water) D->E F Add (R)-1-phenylethylamine E->F G Diastereomeric Salt Mixture ((R)-CMH-(R)-PEA and (S)-CMH-(R)-PEA) F->G H Fractional Crystallization (Cooling) G->H I Isolate Precipitated Salt ((R)-CMH-(R)-PEA) H->I J Acidification (e.g., HCl) I->J K Enantiomerically Enriched (R)-CMH J->K

Caption: Workflow for resolution of racemic CMH.

Protocol 1: Synthesis and Resolution of 3-(Carbamoylmethyl)-5-methylhexanoic acid

Part A: Synthesis of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic acid (4)

  • Anhydride Formation: A mixture of 3-isobutylglutaric acid (100 g, 0.53 mol) and acetic anhydride (150 mL) is heated to reflux for 3-4 hours.[2] The excess acetic anhydride is then removed by distillation under reduced pressure to yield 3-isobutylglutaric anhydride (3).

  • Amidation: The crude anhydride (3) is cooled and aqueous ammonium hydroxide (25%, 200 mL) is added slowly while maintaining the temperature below 40°C. The mixture is stirred at room temperature for 2-3 hours.

  • Isolation: The reaction mixture is acidified to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford racemic 3-(carbamoylmethyl)-5-methylhexanoic acid (4).

Part B: Resolution with (R)-1-Phenylethylamine

  • Salt Formation: The racemic acid (4) (50 g, 0.267 mol) is suspended in a mixture of methanol (250 mL) and water (50 mL) and heated to 50-60°C to achieve dissolution.

  • (R)-1-Phenylethylamine (16.2 g, 0.134 mol, 0.5 eq) is added dropwise to the solution.

    • Causality: Using a substoichiometric amount of the resolving agent is a common strategy. It ensures that the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble one in the mother liquor.

  • Crystallization: The solution is allowed to cool slowly to room temperature and then further cooled to 0-5°C for several hours to facilitate complete precipitation of the less soluble diastereomer salt (5).

  • Isolation of Diastereomeric Salt: The precipitated solid is collected by filtration and washed with a cold methanol/water mixture.

  • Liberation of (R)-CMH: The diastereomeric salt (5) is suspended in water and the pH is adjusted to 2-3 with 2N HCl. The resulting precipitate is filtered, washed with water, and dried to yield enantiomerically enriched (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid (6).[1][2]

ParameterTypical Result
Overall Yield 30-40% (based on racemic CMH)
Enantiomeric Excess (ee) >99% after recrystallization
Resolving Agent (R)-1-phenylethylamine

Strategy 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

This strategy introduces the stereocenter with high fidelity by temporarily attaching a chiral auxiliary to the substrate. The steric bulk of the auxiliary directs the approach of an electrophile, leading to a highly diastereoselective reaction. Evans oxazolidinones are a well-established class of chiral auxiliaries for this purpose.

Scientific Principle

The core of this approach is the formation of a chiral enolate from an N-acylated oxazolidinone. The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, blocks one face of the enolate. Subsequent alkylation occurs from the less hindered face, leading to the formation of a new stereocenter with a predictable configuration. The auxiliary can then be cleaved and recovered.[3]

Experimental Workflow: Evans Asymmetric Alkylation

G cluster_0 Acylation and Alkylation cluster_1 Auxiliary Cleavage and Product Isolation A Chiral Oxazolidinone B Acylation with 3-isobutylglutaric anhydride C N-Acyl Oxazolidinone D Enolate Formation (e.g., LDA, -78°C) E Chiral Enolate F Asymmetric Alkylation (e.g., with an electrophile) G Alkylated Product H Alkylated Product I Hydrolytic Cleavage (e.g., LiOH/H2O2) H->I J Chiral Carboxylic Acid + Recovered Auxiliary I->J K Workup and Purification J->K L Enantiomerically Pure Intermediate K->L

Caption: Workflow for chiral auxiliary-mediated synthesis.

Protocol 2: Asymmetric Synthesis using an Evans Auxiliary
  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 eq.) in anhydrous THF at 0°C, add n-butyllithium (1.05 eq.) dropwise. After stirring for 30 minutes, add a solution of the mono-acid chloride of 3-isobutylglutaric acid monomethyl ester (1.1 eq.) in THF.

  • Enolate Formation: Cool the solution of the resulting N-acyl imide to -78°C. Add lithium diisopropylamide (LDA) (1.1 eq.) slowly to form the chiral enolate.

    • Causality: The low temperature is critical to maintain the kinetic control of the deprotonation and to prevent side reactions or racemization. LDA is a strong, non-nucleophilic base ideal for forming enolates.

  • Alkylation: Add a suitable electrophile, such as allyl bromide (1.2 eq.), to the enolate solution at -78°C and allow the reaction to proceed for several hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Auxiliary Cleavage: The crude product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0°C to cleave the chiral auxiliary.[4]

    • Causality: The LiOH/H₂O₂ system provides a mild and efficient method for hydrolyzing the N-acyl bond without epimerizing the newly formed stereocenter.

  • Workup and Isolation: After the cleavage is complete, the reaction mixture is worked up by extraction. The chiral auxiliary can be recovered from the organic phase. The aqueous phase is acidified, and the desired chiral carboxylic acid intermediate is extracted, purified, and then converted to the target amide.

ParameterTypical Result
Diastereoselectivity >95% de
Overall Yield ~25% over multiple steps
Key Reagents Evans Oxazolidinone, n-BuLi, LDA

Strategy 3: Enzymatic Desymmetrization of a Prochiral Imide

Biocatalysis offers a green and highly selective alternative to classical chemical methods. The desymmetrization of a prochiral substrate, such as 3-isobutylglutarimide, using an imidase or hydantoinase enzyme can theoretically achieve a 100% yield of the desired enantiomer, overcoming the 50% yield limitation of classical resolution.[5][6]

Scientific Principle

A prochiral molecule has a plane of symmetry, and the two groups on either side of this plane are enantiotopic. An enzyme, being a chiral catalyst, can differentiate between these two enantiotopic groups. In the case of 3-isobutylglutarimide, an imidase can stereoselectively hydrolyze one of the two carbonyl-nitrogen bonds, leading to the formation of a single enantiomer of the corresponding monoamide, (R)-3-isobutylglutarate monoamide ((R)-IBM).[6]

Experimental Workflow: Enzymatic Desymmetrization

G cluster_0 Enzymatic Reaction cluster_1 Product Isolation A 3-Isobutylglutarimide (IBI) B Buffer Solution (e.g., Tris-HCl) C Add Imidase/Hydantoinase (e.g., BpIH) D Incubate at Optimal Temp/pH (e.g., 40°C, pH 8.0) E Stereoselective Hydrolysis F Reaction Mixture containing (R)-IBM G Stop Reaction (e.g., Acidification) F->G H Centrifugation to remove enzyme G->H I Extraction of (R)-IBM H->I J Purification I->J K (R)-3-Isobutylglutarate monoamide ((R)-IBM) J->K

Caption: Workflow for enzymatic desymmetrization of IBI.

Protocol 3: Imidase-Catalyzed Synthesis of (R)-3-Isobutylglutarate monoamide
  • Substrate Preparation: Prepare a suspension of 3-isobutylglutarimide (IBI) (e.g., 35 g/L) in a suitable buffer, such as 50 mM Tris-HCl at pH 8.0.[6]

  • Enzyme Addition: Add the purified imidase enzyme (e.g., BpIH from Burkholderia phytofirmans) or whole-cell biocatalyst to the substrate suspension.[5][6]

    • Causality: The choice of enzyme is critical and is often identified through screening. The pH and buffer system are optimized to ensure maximum enzyme activity and stability.

  • Reaction: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 40°C) with gentle agitation to keep the substrate suspended.[6]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of IBI and the enantiomeric excess (ee) of the product, (R)-IBM.

  • Workup: Once the desired conversion is reached, stop the reaction by acidifying the mixture to pH 2-3. This also precipitates the product.

  • Isolation: The precipitated (R)-IBM is collected by filtration, washed with cold water, and dried. If a whole-cell catalyst is used, centrifugation may be required to remove the cells before acidification and extraction of the product.

ParameterTypical Result (Engineered Enzyme)
Theoretical Yield 100%
Achieved Conversion >88%[6]
Enantiomeric Excess (ee) >99.9%[6]
Biocatalyst Imidase (e.g., BpIH)

Concluding Remarks

The synthesis of chiral intermediates for this compound offers a compelling case study in the evolution of asymmetric synthesis. While classical resolution remains a robust and scalable method, it is inherently limited to a 50% theoretical yield. Chiral auxiliary-based methods provide excellent stereocontrol but can be costly and require cryogenic conditions and stoichiometric use of the auxiliary.

The emergence of biocatalysis, particularly the desymmetrization of prochiral imides, represents a significant advancement. This strategy combines high stereoselectivity with the potential for 100% theoretical yield under mild, environmentally friendly conditions, making it a highly attractive approach for industrial-scale pharmaceutical synthesis. The choice of method will ultimately depend on factors such as scale, cost, available equipment, and regulatory considerations.

References

Application Notes & Protocols: Evaluating Pregabalin Efficacy in Rodent Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Neuropathic Pain and the Role of Preclinical Models

Neuropathic pain, a debilitating condition initiated or caused by a primary lesion or dysfunction in the nervous system, presents a significant clinical challenge.[1] Patients often experience spontaneous burning or shooting pain, along with hyperalgesia (an exaggerated response to painful stimuli) and allodynia (pain resulting from normally non-painful stimuli).[2][3] Developing effective therapeutics requires robust preclinical evaluation, for which animal models are pivotal.[2][4] These models aim to simulate human neuropathic pain conditions, providing a platform to investigate underlying mechanisms and screen potential analgesics.[4][5]

Pregabalin, sold under the brand name Lyrica among others, is a first-line therapeutic agent for several types of neuropathic pain, including diabetic neuropathy and post-herpetic neuralgia.[1][6] It is an analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), though its primary mechanism of action is distinct from GABAergic pathways.[7][8] Preclinical studies in various animal models have been instrumental in establishing its anti-allodynic and anti-hyperalgesic effects and in elucidating its mechanism of action.[1][6]

This guide provides a comprehensive overview and detailed protocols for utilizing common rodent models of neuropathic pain to assess the efficacy of Pregabalin. It is designed for researchers, scientists, and drug development professionals seeking to establish a rigorous and self-validating system for preclinical analgesic testing.

Scientific Foundation: Pregabalin's Mechanism of Action

Understanding Pregabalin's mechanism is crucial for designing and interpreting efficacy studies. Pregabalin's analgesic effect is primarily mediated by its high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][7][8][9]

In a state of neuropathic pain, there is an upregulation of these α2δ-1 subunits in the dorsal horn of the spinal cord and primary afferent neurons. This leads to increased calcium influx into presynaptic terminals upon nerve stimulation, resulting in excessive release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][10] Pregabalin binding to the α2δ-1 subunit modulates the function of these channels, reducing calcium influx.[1][10] This, in turn, attenuates the release of pain-signaling neurotransmitters, thereby dampening neuronal hyperexcitability and providing pain relief.[1][8][9]

Additional proposed mechanisms that may contribute to Pregabalin's effects include the activation of potassium channels and an increase in the activity of excitatory amino acid transporters (EAATs), which would further decrease the synaptic availability of glutamate.[1][9]

Behavioral_Testing_Workflow General workflow for behavioral assessments. cluster_pre_test Habituation Phase cluster_testing Testing Phase Habituate_Room Acclimate to Testing Room Habituate_Apparatus Habituate to Apparatus Habituate_Room->Habituate_Apparatus Daily Sessions Baseline Establish Baseline (Pre-Injury/Drug) Habituate_Apparatus->Baseline Post_Injury Post-Injury Testing (Confirm Neuropathy) Baseline->Post_Injury After Model Induction Post_Drug Post-Drug Testing (Assess Efficacy) Post_Injury->Post_Drug After Pregabalin Admin Efficacy_Study_Workflow Start Start (Day -7) Habituation Habituation & Handling Start->Habituation Baseline Baseline Testing (Day 0) Habituation->Baseline Surgery Induce Model (CCI/SNI/STZ) Baseline->Surgery Confirmation Confirm Neuropathy (Day 7-14) Surgery->Confirmation Drug_Admin Administer Pregabalin or Vehicle (Test Day) Confirmation->Drug_Admin Efficacy_Test Post-Dose Behavioral Testing Drug_Admin->Efficacy_Test Analysis Data Analysis Efficacy_Test->Analysis End End Analysis->End

References

Application Notes & Protocols: Cell-Based Assays for Screening Gabapentinoid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precise Gabapentinoid Screening

Gabapentinoids, such as gabapentin and pregabalin, are indispensable therapeutic agents for a range of neurological disorders, including neuropathic pain, epilepsy, and anxiety disorders.[1] Their primary mechanism of action involves the targeted binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][3] This interaction allosterically modulates channel activity, leading to a reduction in calcium influx and, consequently, a decrease in the release of excitatory neurotransmitters like glutamate.[1][2][3] The clinical significance of this target has spurred the development of novel compounds with improved efficacy and pharmacokinetic profiles. High-throughput screening (HTS) of extensive compound libraries is therefore a cornerstone of modern drug discovery in this area, necessitating robust, reliable, and scalable cell-based assays to identify and characterize new chemical entities with gabapentinoid-like activity.

This comprehensive guide provides detailed protocols and technical insights for two principal cell-based assay formats for screening compounds targeting the α2δ-1 subunit: a direct binding assay using radioligands and a functional assay measuring intracellular calcium flux. These protocols are designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions and the scientific rationale underpinning each methodological choice.

The Molecular Target: Understanding the α2δ-1 Subunit

The α2δ-1 subunit is a heavily glycosylated, extracellularly located protein that is crucial for the proper trafficking and function of the pore-forming α1 subunit of VGCCs.[4][5] While initially identified as an auxiliary subunit, it is now understood to play a more complex role in synaptogenesis and neuronal signaling.[4] Gabapentinoids do not directly block the calcium channel pore but rather bind to a specific site on the α2δ-1 protein, which is encoded by the CACNA2D1 gene.[6][7] This binding event is thought to disrupt the interaction of α2δ-1 with the α1 subunit, leading to reduced channel trafficking to the presynaptic membrane and a subsequent decrease in neurotransmitter release.[8]

Gabapentinoid_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Triggers Fusion a2d1 α2δ-1 Subunit a2d1->VGCC Modulates Glutamate_Released Glutamate Vesicle->Glutamate_Released Release Gabapentinoid Gabapentinoid (e.g., Pregabalin) Gabapentinoid->a2d1 Binds to Receptor Glutamate Receptor Glutamate_Released->Receptor Activates

Figure 1: Simplified signaling pathway of gabapentinoid action.

Assay Development: Choosing the Right Cellular System

The foundation of a successful screening campaign is a well-characterized cellular system that reliably expresses the target of interest. For gabapentinoid screening, this necessitates the use of a host cell line that has been engineered to stably overexpress the human α2δ-1 subunit.

Rationale for Stable Overexpression:

  • Consistency: Stable cell lines, where the gene for α2δ-1 is integrated into the host cell genome, provide consistent, long-term expression of the target protein.[9][10] This minimizes the variability often seen with transient transfection methods.

  • Assay Window: Many common host cell lines, such as Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells, have low endogenous expression of α2δ-1. Overexpression is therefore crucial to generate a sufficiently large signal window for robust hit identification.

  • Scalability: Stable cell lines can be expanded to large quantities, a prerequisite for HTS campaigns that may involve screening hundreds of thousands of compounds.[11]

Recommended Cell Lines: Commercially available cell lines stably expressing human CACNA2D1 (the gene encoding α2δ-1) are the preferred choice for initiating assay development. Examples include:

  • CHO-K1 cells stably expressing human CACNA2D1. [6][7]

  • HEK293 cells stably co-expressing human Cav1.2, β2, and α2δ-1 subunits. [12]

Protocol for Creating a Stable Cell Line (if required): Should a custom stable cell line be necessary, lentiviral transduction is a highly effective method for achieving stable integration of the CACNA2D1 gene into the host cell genome.[10][13]

  • Vector Construction: Clone the full-length human CACNA2D1 cDNA into a lentiviral expression vector containing a suitable promoter (e.g., CMV) and a selectable marker (e.g., puromycin or neomycin resistance).

  • Lentivirus Production: Co-transfect the lentiviral expression vector along with packaging plasmids into a producer cell line (e.g., HEK293T).

  • Transduction: Infect the target host cell line (e.g., HEK293 or CHO-K1) with the harvested lentiviral particles.

  • Selection: Two days post-transduction, apply the appropriate antibiotic selection to eliminate non-transduced cells.

  • Clonal Selection and Validation: Isolate single-cell clones and expand them. Validate the expression of the α2δ-1 subunit via Western blot and quantify its functional presence through a preliminary binding or functional assay.

Protocol 1: Radioligand Binding Assay for Direct Target Engagement

This assay directly measures the binding of a test compound to the α2δ-1 subunit by competing with a radiolabeled ligand, typically [³H]-gabapentin. It is considered a gold-standard for confirming direct target engagement and determining the binding affinity (Ki) of novel compounds.

Materials and Reagents:
  • Cell Membranes: Prepared from HEK293 or CHO cells stably expressing the human α2δ-1 subunit.

  • Radioligand: [³H]-gabapentin (specific activity ~20-80 Ci/mmol).

  • Non-specific Binding Control: Unlabeled gabapentin or pregabalin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/C) pre-treated with 0.5% polyethyleneimine (PEI).

  • Test Compounds: Dissolved in DMSO.

Step-by-Step Protocol:
  • Membrane Preparation: a. Culture the α2δ-1 expressing cells to confluency. b. Harvest the cells and wash with ice-cold PBS. c. Lyse the cells in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4) and homogenize. d. Centrifuge the lysate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. e. Pellet the membranes from the supernatant by centrifugation at 40,000 x g for 30 minutes at 4°C. f. Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.

  • Assay Setup (96-well plate format): a. Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-gabapentin (at a final concentration near its Kd, typically 2-5 nM), and 100 µL of membrane preparation (10-30 µg of protein). b. Non-specific Binding (NSB): Add 50 µL of unlabeled gabapentin (final concentration 10 µM), 50 µL of [³H]-gabapentin, and 100 µL of membrane preparation. c. Competition Binding: Add 50 µL of test compound at various concentrations, 50 µL of [³H]-gabapentin, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: a. Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold. b. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Detection: a. Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:
  • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]-gabapentin binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-gabapentin and Kd is its dissociation constant.

CompoundReported Ki for α2δ-1 (nM)
Gabapentin~40-59
Pregabalin~32-40

Table 1: Representative binding affinities of known gabapentinoids for the human α2δ-1 subunit.[14]

Protocol 2: Functional Calcium Influx Assay for High-Throughput Screening

This functional assay measures the ability of a compound to modulate VGCC activity, which is reflected in changes in intracellular calcium levels. It is a higher-throughput alternative to the binding assay and is well-suited for primary screening of large compound libraries. The assay typically uses a fluorescent calcium indicator and a specialized instrument like a FLIPR (Fluorescent Imaging Plate Reader) that can measure rapid changes in fluorescence.[15][16][17]

Materials and Reagents:
  • Cell Line: HEK293 or CHO cells stably co-expressing the α2δ-1 subunit along with the pore-forming (e.g., Cav2.2) and β subunits of a VGCC.

  • Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.[18][19][20][21]

  • Probenecid: An anion exchange protein inhibitor that can prevent the efflux of the dye from the cells (use should be validated for the specific cell line).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Depolarizing Agent: Potassium chloride (KCl).

  • Positive Control: Pregabalin or gabapentin.

  • 384-well black, clear-bottom microplates.

Step-by-Step Protocol:

Calcium_Influx_Assay_Workflow Start Start Seed_Cells 1. Seed α2δ-1 expressing cells in 384-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Load_Dye 3. Load cells with Fluo-4 AM calcium dye Incubate_24h->Load_Dye Incubate_1h 4. Incubate for 1 hour Load_Dye->Incubate_1h Add_Compound 5. Add test compounds and positive controls Incubate_1h->Add_Compound Incubate_15min 6. Incubate for 15 minutes Add_Compound->Incubate_15min FLIPR_Read 7. Measure fluorescence on FLIPR instrument Incubate_15min->FLIPR_Read Add_KCl 8. Add KCl to depolarize cells and trigger Ca2+ influx FLIPR_Read->Add_KCl During read Continue_Read 9. Continue reading fluorescence Add_KCl->Continue_Read Analyze_Data 10. Analyze data to determine IC50 values Continue_Read->Analyze_Data End End Analyze_Data->End

References

Application Note: Spectroscopic Analysis of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the spectroscopic analysis of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, a key organic molecule with applications in synthetic chemistry and as a potential pharmaceutical intermediate. We present optimized protocols for sample preparation and data acquisition using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). The document offers an in-depth interpretation of the expected spectral data, establishing a validated methodology for structural confirmation and purity assessment. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Introduction and Molecular Structure

This compound is a bifunctional molecule containing a carboxylic acid and a primary amide.[1] Its precise structural elucidation is critical for quality control in synthesis and for its application in further chemical transformations. Spectroscopic techniques like IR and NMR are indispensable tools for this purpose. IR spectroscopy provides rapid confirmation of key functional groups, while NMR spectroscopy offers a detailed map of the molecular skeleton, confirming atomic connectivity and stereochemical relationships.

The structural formula is C₉H₁₇NO₃.[1][2]

molecule cluster_isobutyl Isobutyl Group cluster_backbone Hexanoic Acid Backbone cluster_amide Amide Side-Chain C6 C6(H) C7 C7(H₃) C6->C7 C8 C8(H₃) C6->C8 C5 C5(H₂) C5->C6 C4 C4(H) C5->C4 C3 C3(H₂) C4->C3 C9 C9(H₂) C4->C9 C2 C2(H₂) C3->C2 C1 C1(=O)OH C2->C1 C10 C10(=O)NH₂ C9->C10

Caption: Molecular structure of this compound with atom numbering.

Part I: Infrared (IR) Spectroscopy Analysis

2.1. Principle and Rationale

Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for qualitative functional group identification. For the target molecule, IR analysis is expected to confirm the simultaneous presence of the carboxylic acid (O-H and C=O stretches) and the primary amide (N-H and C=O stretches) functionalities. We recommend the Attenuated Total Reflectance (ATR) sampling technique, as it requires minimal to no sample preparation for solid materials and ensures high-quality, reproducible data.[3][4]

2.2. Protocol: ATR-FTIR Spectroscopy

This protocol describes the analysis of a solid sample of this compound using a standard ATR-FTIR spectrometer.

Instrumentation: FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.[5]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal is clean. Wipe the crystal surface with a solvent-moistened swab (e.g., isopropanol or acetone) and allow it to dry completely.

  • Background Collection: With the clean, empty ATR crystal, collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.[5]

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures optimal contact between the sample and the ATR crystal, which is essential for a strong and well-defined spectrum.[3][6][7]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 1.

2.3. Expected Data and Interpretation

The IR spectrum provides a distinct fingerprint of the molecule. The key is to identify the characteristic absorptions for both the carboxylic acid and primary amide groups.

Table 1: Predicted IR Absorption Frequencies

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Appearance
Carboxylic AcidO-H Stretch2500 - 3300Very broad, strong
Primary AmideN-H Stretch (asymmetric & symmetric)3100 - 3500Two distinct sharp/medium bands
AlkylC-H Stretch2850 - 2960Strong, sharp
Carboxylic AcidC=O Stretch~1710Strong, sharp
Primary AmideC=O Stretch (Amide I)~1665Strong, sharp
Primary AmideN-H Bend (Amide II)~1620Moderate, sharp

These values are based on established literature for carboxylic acids and primary amides.[8][9][10][11]

Interpretation Insights:

  • The most telling feature of a carboxylic acid is the extremely broad O-H stretching band that often overlaps with the C-H stretching region.[11]

  • The presence of two distinct N-H stretching bands is definitive for a primary (–NH₂) amide.[11]

  • The molecule has two carbonyl groups (C=O), which are expected to appear as two separate, strong absorption bands. The carboxylic acid carbonyl typically appears at a higher wavenumber (~1710 cm⁻¹) than the amide carbonyl (~1665 cm⁻¹).[10] This distinction is crucial for confirming both functionalities.

Part II: Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Principle and Rationale

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides information on the chemical environment of each nucleus (chemical shift), the number of protons in that environment (integration), and the connectivity to neighboring nuclei (spin-spin coupling). ¹H NMR maps the proton framework, while ¹³C NMR identifies all unique carbon environments.

3.2. Protocol: Sample Preparation for Solution-State NMR

The quality of an NMR spectrum is highly dependent on proper sample preparation.[12] This protocol is designed to produce a high-resolution spectrum.

Materials:

  • Sample: this compound

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve the polar compound and slow the exchange rate of the acidic COOH and amide NH₂ protons, allowing for their observation.

  • NMR Tubes: High-quality, clean 5 mm NMR tubes.[13]

  • Filtration: Pasteur pipette with a small plug of glass wool.[12]

Methodology:

  • Weighing: For ¹H NMR, weigh 5-25 mg of the sample into a clean, dry vial. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[14]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[13][15] Cap the vial and gently vortex or swirl until the sample is completely dissolved. The solution must be homogeneous and free of any visible solid particles.[15]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.[12][16]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.[16]

3.3. Expected ¹H NMR Data and Interpretation

The ¹H NMR spectrum will provide a complete picture of the proton environments. The expected signals are detailed below.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)

Proton Label (See Structure)Number of ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J)
-COOH 1> 12.0Broad singlet-
-CONH₂ 2~7.5 and ~6.9Two broad singlets-
C4-H 1~2.3 - 2.5Multiplet-
C2-H₂ 2~2.2Multiplet (approx. t)~7 Hz
C9-H₂ 2~2.1Multiplet (approx. d)~7 Hz
C5-H₂ 2~1.5Multiplet-
C6-H 1~1.6Multiplet~6-7 Hz
C7/C8-H₃ 6~0.85Doublet~6.5 Hz

Chemical shifts are predictions and may vary based on concentration and exact experimental conditions. The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used for reference.

Interpretation Insights:

  • Exchangeable Protons: The carboxylic acid proton is expected to be a very broad signal far downfield. The two amide protons are often non-equivalent and may appear as two separate broad signals.[17]

  • Diastereotopic Protons: The two methyl groups (C7 and C8) on the isobutyl moiety are diastereotopic due to the chiral center at C4. This means they are in chemically non-equivalent environments and should appear as two distinct doublets, though they may overlap. Similarly, the protons on C5 and C9 may also exhibit diastereotopicity.

  • Integration: The relative area under each peak (integration) should correspond to the number of protons generating the signal (e.g., the integral for the C7/C8 methyl signals should be six times that of the C4 methine proton).

3.4. Expected ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Label (See Structure)Predicted δ (ppm)Notes
C1 (-C OOH)~174Carboxylic acid carbonyl
C10 (-C ONH₂)~173Amide carbonyl
C4~35Methine carbon at chiral center
C9~42Methylene adjacent to amide
C5~40Methylene in isobutyl group
C2~35Methylene adjacent to acid
C3~30Methylene in backbone
C6~25Methine in isobutyl group
C7 / C8~22Diastereotopic methyl carbons

Carbonyl carbons of acids and amides typically resonate between 170-185 ppm.[8][18] Aliphatic carbons appear further upfield.

Interpretation Insights:

  • Carbonyl Region: Two distinct signals are expected in the downfield region (170-175 ppm), corresponding to the two carbonyl carbons. This provides strong evidence for the presence of both the carboxylic acid and amide functional groups.

  • Signal Count: The spectrum should display 9 distinct signals, corresponding to the 9 carbon atoms in the molecule, confirming the overall structure. The potential for diastereotopicity in the methyl groups (C7, C8) might result in two closely spaced signals.

Integrated Workflow and Data Synthesis

The structural elucidation of this compound is a synergistic process. The data from each spectroscopic technique provides complementary information that, when combined, leads to an unambiguous assignment.

workflow cluster_exp Experimental Analysis cluster_interp Data Interpretation & Synthesis Sample Solid Sample IR ATR-FTIR Analysis Sample->IR NMR_Prep NMR Sample Prep (Dissolve in DMSO-d6) Sample->NMR_Prep IR_Data IR Spectrum: - Broad O-H - Double N-H - Two C=O bands IR->IR_Data NMR_Acq NMR Data Acquisition (1H, 13C, etc.) NMR_Prep->NMR_Acq NMR_Data NMR Spectra: - Correct proton count - Specific splitting patterns - 9 unique carbon signals NMR_Acq->NMR_Data Synthesis Data Synthesis IR_Data->Synthesis NMR_Data->Synthesis Confirmation Structural Confirmation of This compound Synthesis->Confirmation

Caption: Overall workflow for the spectroscopic analysis and structural confirmation.

Conclusion: By following the detailed protocols in this application note, a researcher can confidently confirm the identity and structure of this compound. The IR spectrum will verify the presence of the required carboxylic acid and primary amide functional groups. The ¹H and ¹³C NMR spectra will provide definitive evidence of the carbon-hydrogen framework, connectivity, and the number of unique atomic environments. This combined spectroscopic approach constitutes a robust and reliable method for quality control and characterization in a research or drug development setting.

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Release with Pregabalin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Neurochemical Effects of Pregabalin

Pregabalin, marketed under the brand name Lyrica, is a cornerstone medication for managing neuropathic pain, epilepsy, fibromyalgia, and generalized anxiety disorder. While structurally an analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its primary mechanism of action does not involve direct interaction with GABA receptors.[1][2] Instead, Pregabalin exerts its therapeutic effects by binding with high affinity to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[3] This binding modulates calcium influx into nerve terminals, thereby reducing the release of several key excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][3][4] By dampening excessive neuronal activity, Pregabalin helps to stabilize neural circuits.

In vivo microdialysis is a powerful and widely used technique in neuroscience that allows for the sampling and quantification of endogenous substances from the interstitial fluid of living, freely moving animals.[5][6][7] This technique provides an unparalleled window into the dynamic neurochemical changes that occur in specific brain regions in response to pharmacological interventions.[7][8] Coupling in vivo microdialysis with sensitive analytical methods like High-Performance Liquid Chromatography (HPLC) enables researchers to directly measure the impact of drugs like Pregabalin on neurotransmitter release, offering critical insights into their mechanisms of action and therapeutic efficacy.[7]

This guide provides a detailed protocol for utilizing in vivo microdialysis to measure the effects of Pregabalin on neurotransmitter release, with a focus on glutamate and GABA.

The Science Behind the Technique: Principles of In Vivo Microdialysis

In vivo microdialysis operates on the principle of passive diffusion across a semipermeable membrane.[5][9] A small, specialized probe with a dialysis membrane at its tip is stereotaxically implanted into a specific brain region of interest.[10] This probe is continuously perfused with a physiological solution, typically artificial cerebrospinal fluid (aCSF), at a slow, constant flow rate.[6][11] As the aCSF flows through the probe, small molecules in the surrounding extracellular fluid, such as neurotransmitters, diffuse down their concentration gradient across the membrane and into the perfusate.[5] The resulting fluid, known as the dialysate, is collected in small fractions over time and then analyzed to determine the concentration of the target analytes.[12]

One of the key advantages of microdialysis is its ability to provide a temporal profile of neurotransmitter release, allowing researchers to observe changes before, during, and after drug administration in the same animal.[13]

Visualizing the Mechanism: Pregabalin's Action on Neurotransmitter Release

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft PGB Pregabalin a2d α2-δ subunit PGB->a2d Binds to Ca_channel Voltage-Gated Ca2+ Channel a2d->Ca_channel Modulates Ca_ion Ca2+ Ca_channel->Ca_ion Reduces Influx Vesicle Synaptic Vesicle (contains Glutamate) Ca_ion->Vesicle Triggers Fusion Glutamate Glutamate Vesicle->Glutamate Reduced Release Microdialysis_Workflow cluster_prep Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Post-Operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Probe Insertion Recovery->Probe_Insertion Stabilization Stabilization & Baseline Collection (2-3 hrs) Probe_Insertion->Stabilization Drug_Admin Pregabalin Administration Stabilization->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection (3-4 hrs) Drug_Admin->Post_Drug_Collection Derivatization Sample Derivatization (OPA) Post_Drug_Collection->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence/Electrochemical Detection HPLC->Detection Quantification Data Quantification & Analysis Detection->Quantification

References

Application Notes and Protocols: Electrophysiological Techniques to Study the Effect of Pregabalin on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Mechanisms of a Key Neuromodulator

Pregabalin is a cornerstone therapeutic for a range of neurological and psychiatric disorders, including neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its efficacy stems from its ability to modulate neuronal hyperexcitability.[2] The primary mechanism of action of Pregabalin involves its specific binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[2][3] This interaction leads to a reduction in calcium influx at presynaptic nerve terminals, which in turn attenuates the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][4] By dampening excessive neuronal signaling, Pregabalin effectively restores a more balanced state of neuronal activity.[5]

These application notes provide a detailed guide for researchers to investigate the effects of Pregabalin on neuronal excitability using state-of-the-art electrophysiological techniques. We will delve into both in vitro and in vivo methodologies, offering not just step-by-step protocols but also the rationale behind key experimental choices.

The Science Behind Pregabalin's Action: A Visual Guide

To comprehend the experimental approaches, it is crucial to first visualize the molecular cascade initiated by Pregabalin.

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PGB Pregabalin a2d α2δ subunit PGB->a2d Binds to VGCC Voltage-Gated Calcium Channel a2d->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Reduces Influx Vesicle Synaptic Vesicle (Glutamate) Ca_ion->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Leads to Glutamate Glutamate Release->Glutamate Reduced Receptor Glutamate Receptor Glutamate->Receptor Activates Excitability Decreased Excitability Receptor->Excitability Results in

Caption: Mechanism of Pregabalin Action.

In Vitro Electrophysiology: Patch-Clamp Analysis of Pregabalin's Effect on Voltage-Gated Calcium Channels

Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the effect of Pregabalin on ionic currents through VGCCs in isolated neurons or heterologous expression systems.[6] This allows for a precise quantification of the drug's potency and its impact on channel kinetics.

Experimental Workflow: In Vitro Patch-Clamp

Patch_Clamp_Workflow A Cell Preparation (e.g., DRG neurons or HEK293t cells expressing CaV2.1) B Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Calcium Currents (Voltage-step protocol) B->C D Bath Application of Pregabalin (various concentrations) C->D E Record Calcium Currents in the Presence of Pregabalin D->E F Data Analysis: - Current Amplitude - I-V Relationship - Channel Kinetics E->F

Caption: In Vitro Patch-Clamp Workflow.

Detailed Protocol: Whole-Cell Voltage-Clamp Recording

1. Cell Preparation:

  • Dorsal Root Ganglion (DRG) Neuron Culture:

    • Isolate DRGs from neonatal or adult rodents.

    • Enzymatically dissociate the ganglia to obtain a single-cell suspension.

    • Plate the neurons on coated coverslips and culture for 24-48 hours to allow for process extension.

  • HEK293t Cell Transfection:

    • Transfect HEK293t cells with plasmids encoding the desired VGCC subunits (e.g., α1, β, and α2δ).[6]

    • Include a fluorescent marker (e.g., GFP) to identify transfected cells.

    • Culture for 24-48 hours post-transfection to allow for protein expression.

2. Recording Solutions:

Solution TypeComponentsConcentration (mM)
External Solution BaCl₂10
TEAC10
4-AP5
TTX0.001
HEPES10
Glucose10
Choline-Cl115
Internal Solution CsCl120
Mg-ATP4
Na-GTP0.3
EGTA10
HEPES10

Rationale: Barium is used as the charge carrier instead of calcium to increase the current amplitude and reduce calcium-dependent inactivation.[6] TEA, 4-AP, and TTX are used to block potassium and sodium channels, respectively, isolating the calcium channel currents. Cesium in the internal solution further blocks potassium channels from the inside.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a target cell and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a negative potential (e.g., -80 mV) to keep the VGCCs in a closed state.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium channel currents.

  • Record the baseline currents.

4. Drug Application:

  • Prepare stock solutions of Pregabalin in the external solution.

  • Apply Pregabalin to the recording chamber via the perfusion system at various concentrations.

  • Allow sufficient time for the drug to equilibrate before recording.

5. Data Acquisition and Analysis:

  • Record the calcium currents in the presence of Pregabalin using the same voltage-step protocol.

  • Measure the peak current amplitude at each voltage step.

  • Construct current-voltage (I-V) relationship plots to determine the effect of Pregabalin on the voltage-dependence of activation.

  • Analyze the activation and inactivation kinetics of the channels.

  • Calculate the dose-response curve to determine the IC50 of Pregabalin.

In Vivo Electrophysiology: Assessing Pregabalin's Impact on Neuronal Firing in the Dorsal Horn

In vivo electrophysiology allows for the investigation of Pregabalin's effects in the context of a living, intact nervous system.[7] This is particularly relevant for studying conditions like neuropathic pain, where complex spinal and supraspinal circuits are involved.[8] Extracellular single-unit recording from dorsal horn neurons is a common technique to assess the response of these neurons to peripheral stimuli and the modulatory effects of drugs.[9]

Experimental Workflow: In Vivo Single-Unit Recording

InVivo_Workflow A Animal Preparation (Anesthesia, Laminectomy) B Extracellular Single-Unit Recording from Dorsal Horn Neuron A->B C Characterize Baseline Neuronal Activity (Spontaneous and Evoked Firing) B->C D Systemic or Local Administration of Pregabalin C->D E Record Neuronal Activity Post-Pregabalin Administration D->E F Data Analysis: - Firing Rate - Response to Stimuli - Spike Sorting E->F

Caption: In Vivo Single-Unit Recording Workflow.

Detailed Protocol: Extracellular Recording from Dorsal Horn Neurons

1. Animal Preparation:

  • Anesthetize a rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane).

  • Perform a laminectomy at the lumbar level to expose the spinal cord.

  • Secure the animal in a stereotaxic frame to ensure stability.

  • Maintain the animal's body temperature throughout the experiment.

2. Recording Setup:

  • Use a glass-insulated tungsten microelectrode or a multi-electrode array for recording.

  • Advance the electrode into the dorsal horn of the spinal cord using a micromanipulator.

  • Identify single-unit activity based on the spike amplitude and waveform.

3. Characterization of Neuronal Activity:

  • Record the spontaneous firing rate of the neuron.

  • Characterize the neuron's receptive field by applying mechanical (e.g., von Frey filaments) and thermal stimuli to the hind paw.

  • Classify the neuron based on its response properties (e.g., low-threshold mechanoreceptive, wide dynamic range, nociceptive specific).

4. Drug Administration:

  • Systemic Administration: Administer Pregabalin intraperitoneally (i.p.) or intravenously (i.v.) at a desired dose.[10]

  • Local Administration: Apply Pregabalin directly onto the exposed spinal cord.[11]

5. Data Acquisition and Analysis:

  • Record the neuronal activity for a defined period before and after drug administration.

  • Use spike sorting software to isolate and analyze the firing of individual neurons.

  • Quantify the changes in spontaneous and evoked firing rates following Pregabalin administration.

  • Compare the effects of Pregabalin in naïve animals versus animal models of neuropathic pain.

Expected Outcomes and Data Interpretation

TechniqueExpected Effect of PregabalinInterpretation
In Vitro Patch-Clamp - Reduction in the amplitude of voltage-gated calcium currents.[6]- Minimal shift in the voltage-dependence of activation.Direct inhibition of VGCC function.
In Vivo Single-Unit Recording - Decrease in spontaneous and evoked firing of dorsal horn neurons, particularly in models of neuropathic pain.[10][11]- Attenuation of responses to noxious stimuli.Reduction of neuronal hyperexcitability and nociceptive transmission in the spinal cord.

Conclusion: A Comprehensive Approach to Understanding Pregabalin's Neuromodulatory Effects

The electrophysiological techniques outlined in these application notes provide a robust framework for investigating the mechanisms of action of Pregabalin. By combining in vitro and in vivo approaches, researchers can gain a comprehensive understanding of how this important therapeutic agent modulates neuronal excitability at both the cellular and systems levels. These detailed protocols serve as a valuable resource for scientists in academic and industrial settings, facilitating further research into the therapeutic potential of Pregabalin and the development of novel neuromodulatory drugs.

References

Application Notes & Protocols: Development of Sustained-Release Formulations for 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of oral sustained-release (SR) formulations for 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. This active pharmaceutical ingredient (API) is structurally analogous to pregabalin, a compound characterized by a short biological half-life (approximately 6.3 hours), necessitating frequent administration to maintain therapeutic plasma concentrations.[1] The primary objective of an SR formulation is to reduce dosing frequency, thereby improving patient compliance and therapeutic outcomes. This guide focuses on the design and characterization of a hydrophilic matrix tablet, a widely used, cost-effective, and robust technology for achieving sustained drug delivery.[2] We will detail the scientific rationale, step-by-step formulation protocols, in-vitro characterization methods, and data interpretation to guide researchers through the development process.

Part 1: Pre-Formulation & API Characterization

A thorough understanding of the API's physicochemical properties is the foundation for rational formulation design. As this compound is a pregabalin analog, we can infer its properties from available data on pregabalin.[3]

Pregabalin is classified as a Biopharmaceutical Classification System (BCS) Class 1 drug, meaning it has high solubility and high permeability.[4] This is a critical insight, as it indicates that drug release from the formulation, rather than absorption, will be the rate-limiting step.

Key Physicochemical Properties (based on Pregabalin):

PropertyValue / ObservationSignificance for SR Formulation
IUPAC Name (S)-3-(aminomethyl)-5-methylhexanoic acid[3][4]Confirms chemical structure and functional groups.
Molecular Weight 159.23 g/mol [3]Influences diffusion characteristics.
Aqueous Solubility Highly soluble (>30 mg/mL) across a wide pH range (1-13)[4]High solubility presents a challenge for sustaining release; the drug will readily dissolve upon contact with aqueous fluids. A strong release-controlling polymer matrix is essential.
pKa ~4.2 (acid), ~10.6 (base)Indicates ionization state in the gastrointestinal tract.
LogP -1.6[3]Low value indicates high hydrophilicity, consistent with high water solubility.
Biological Half-life ~6.3 hours[1]A short half-life is the primary rationale for developing a sustained-release formulation.

Part 2: Formulation Strategy - Hydrophilic Matrix Tablets

For a highly water-soluble API like our target compound, a hydrophilic polymer matrix system is an excellent strategic choice.[2][5] This approach involves homogeneously dispersing the API within a matrix of a swellable, hydrophilic polymer.[6]

Mechanism of Action: Upon ingestion, the tablet comes into contact with gastrointestinal fluids. The polymer at the tablet's surface hydrates and swells, forming a viscous gel layer.[7][8] This gel layer acts as a diffusion barrier, controlling both the rate of further water penetration into the tablet core and the rate at which the dissolved drug diffuses out.[9] Drug release is governed by a combination of diffusion through the gel layer and erosion of the matrix over time.[7][9] The viscosity of the polymer is a critical parameter; higher viscosity grades of polymers like Hydroxypropyl Methylcellulose (HPMC) form a stronger gel layer, resulting in slower drug release.[10][11]

Diagram: Mechanism of Drug Release from an HPMC Matrix Tablet

G Tablet_T0 Tablet (Drug + HPMC) Tablet_T1 Dry Core Gel Layer GI Fluid Drug_Egress Drug Diffusion Tablet_T1:f1->Drug_Egress Water_Ingress Water Ingress Water_Ingress->Tablet_T1:f2 H₂O

Caption: Drug release from a hydrophilic matrix tablet.

Selection of Excipients: The choice of excipients is critical for ensuring the desired release profile and manufacturability of the tablets.[12]

  • Rate-Controlling Polymer: Hydroxypropyl Methylcellulose (HPMC) is a premier choice due to its non-ionic nature, gelling capacity, and broad regulatory acceptance.[5] Different viscosity grades (e.g., K4M, K15M, K100M) allow for precise modulation of the drug release rate.

  • Filler/Diluent: Microcrystalline Cellulose (MCC) is an excellent filler for direct compression, known for its high compactibility and binder properties.[13] Dibasic Calcium Phosphate is another option, particularly for moisture-sensitive drugs, due to its non-hygroscopic nature.[13]

  • Lubricant: Magnesium Stearate is used at low concentrations (typically <1%) to prevent the tablet blend from sticking to the punches and die during compression.

  • Glidant: Colloidal Silicon Dioxide (e.g., Aerosil® 200) can be added to improve the flow properties of the powder blend, ensuring uniform die filling.

Part 3: Protocol - Formulation by Direct Compression

Direct compression is the preferred manufacturing method due to its simplicity, cost-effectiveness, and fewer processing steps compared to granulation.[6][14] It is suitable for formulations with good flow and compressibility characteristics.[13][15]

Diagram: Direct Compression Workflow

workflow start Start: Raw Material Dispensing sieve Sieving (API & Excipients through 40# mesh) start->sieve blend Blending (V-Blender, 15 min) sieve->blend lubricate Lubrication (Add Mg Stearate, blend 3-5 min) blend->lubricate compress Tablet Compression (Rotary Press) lubricate->compress dedust De-dusting & Inspection compress->dedust qc In-Process Quality Control (Weight, Hardness, Thickness) dedust->qc finish Finish: Packaging qc->finish

Caption: Experimental workflow for direct compression.

Step-by-Step Protocol:

  • Dispensing: Accurately weigh all raw materials (API, HPMC, MCC, etc.) as per the formulation table below.

  • Sieving: Pass the API and all excipients (except the lubricant) through a 40-mesh sieve to ensure particle size uniformity and break up any agglomerates.

  • Blending: Transfer the sieved materials into a suitable blender (e.g., V-blender) and blend for 15 minutes to achieve a homogenous mixture.

  • Lubrication: Pass the Magnesium Stearate through a 60-mesh sieve and add it to the blender. Blend for an additional 3-5 minutes. Note: Over-blending the lubricant can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a rotary tablet press fitted with appropriate tooling. Target tablet weight and hardness as specified.

  • In-Process Controls (IPC): During compression, periodically sample tablets and test for weight variation, hardness, thickness, and friability to ensure the process is under control.

Example Formulations: This table presents three prototype formulations with varying polymer concentrations to modulate the drug release profile.

IngredientFunctionF1 (Fast Release)F2 (Medium Release)F3 (Slow Release)
3-(...)-hexanoic acidAPI75 mg75 mg75 mg
HPMC K15MRate-Controlling Polymer50 mg (20%)75 mg (30%)100 mg (40%)
Microcrystalline CelluloseFiller/Binder119 mg94 mg69 mg
Colloidal Silicon DioxideGlidant3 mg3 mg3 mg
Magnesium StearateLubricant3 mg3 mg3 mg
Total Tablet Weight 250 mg 250 mg 250 mg

Part 4: Protocol - In-Vitro Characterization & Release Studies

Dissolution Testing: In-vitro dissolution testing is a critical quality control test and is essential for predicting the in-vivo performance of the formulation.[16] The United States Pharmacopeia (USP) provides standardized apparatus and methods for this purpose.[16]

Step-by-Step Protocol:

  • Apparatus: USP Apparatus 2 (Paddle Method).[16]

  • Dissolution Medium: For an extended-release product, testing in different pH media is recommended to simulate transit through the GI tract. A common approach is to test for 2 hours in 0.1N HCl (pH 1.2), followed by 10+ hours in a phosphate buffer (pH 6.8).[17][18]

  • Test Conditions:

    • Volume: 900 mL

    • Temperature: 37 ± 0.5 °C

    • Paddle Speed: 50 or 75 RPM

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, 12 hours). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the samples for drug concentration using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Hypothetical Dissolution Data:

Time (Hours)F1 % Released (20% HPMC)F2 % Released (30% HPMC)F3 % Released (40% HPMC)
1352515
2554028
4856545
6988060
81019275
10-9988
12--97

Kinetic Modeling of Drug Release: To understand the mechanism of drug release, the dissolution data can be fitted to various mathematical models.[19][20] The Korsmeyer-Peppas model is particularly useful for polymeric systems.[21][22]

  • Equation: M_t / M_∞ = k * t^n

    • M_t / M_∞ is the fraction of drug released at time t.

    • k is the release rate constant.

    • n is the release exponent, which indicates the mechanism of release.[19]

For a cylindrical tablet, an 'n' value around 0.45 suggests Fickian diffusion, while a value between 0.45 and 0.89 indicates non-Fickian (anomalous) transport, where both diffusion and polymer swelling/erosion are involved.[19]

Part 5: Stability Testing

Stability studies are performed to ensure the quality, safety, and efficacy of the drug product throughout its shelf life.[23] Guidelines from the International Council for Harmonisation (ICH), specifically Q1A(R2), provide a framework for these studies.[24][25][26][27]

Protocol Outline:

  • Storage Conditions: Store the packaged tablets in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH (for 12 months or longer)[24][26]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for 6 months)[23][24][26]

  • Testing Frequency: Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).[23]

  • Tests: At each time point, evaluate the tablets for:

    • Physical appearance

    • Assay (drug content)

    • Degradation products/impurities

    • Dissolution profile

A successful formulation will show minimal changes in these parameters over the study period, ensuring the product remains stable and performs as expected.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, a critical intermediate in the production of Pregabalin. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory, helping you enhance reaction efficiency, minimize impurity formation, and ultimately, improve your product yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is consistently low. What is the most common synthetic pathway, and where are the critical points for yield loss?

A1: The most prevalent and industrially scalable route begins with the ammonolysis of 3-isobutylglutaric anhydride. While seemingly straightforward, this reaction has several critical control points where yield can be compromised. The primary challenges are incomplete conversion, hydrolysis of the anhydride starting material, and the formation of the diamide byproduct, 3-isobutylglutaramide.

The general workflow involves the ring-opening of the cyclic anhydride with an ammonia source. Careful control of stoichiometry, temperature, and reaction time is paramount to maximizing the yield of the desired mono-amide acid.

G cluster_0 Synthesis Workflow A 3-Isobutylglutaric Anhydride (Starting Material) B Ammonolysis (Ring-Opening Reaction) Reagent: NH₃ (aq) or NH₄OH A->B Step 1 C Crude Reaction Mixture Contains: Target Product, Diacid, Diamide B->C Step 2 D Purification (pH Adjustment & Crystallization) C->D Step 3 E This compound (Final Product) D->E Step 4

Figure 1. General workflow for the synthesis of the target intermediate.
Q2: My final product is contaminated with a significant amount of 3-isobutylglutaric acid. What causes this, and how can I prevent it?

A2: The presence of the starting diacid, 3-isobutylglutaric acid, is almost always due to the hydrolysis of the 3-isobutylglutaric anhydride starting material. The anhydride is highly susceptible to moisture.

Causality: The cyclic anhydride is a high-energy molecule. The carbonyl carbons are highly electrophilic and readily attacked by nucleophiles. Water, even in trace amounts, can act as a nucleophile, leading to the ring-opening of the anhydride to form the thermodynamically stable dicarboxylic acid. This reaction competes directly with the desired ammonolysis.

Troubleshooting & Optimization:

Issue Underlying Cause Recommended Solution
Diacid Impurity Hydrolysis of anhydride starting material or during the reaction.1. Ensure Anhydride Quality: Use freshly prepared or properly stored 3-isobutylglutaric anhydride. Store under anhydrous conditions (e.g., in a desiccator). 2. Anhydrous Conditions: While aqueous ammonia is often used, minimize the exposure of the neat anhydride to water before the reaction begins. 3. Temperature Control: Adding the anhydride to a cold solution of ammonia can help control the exothermic reaction and favor ammonolysis over hydrolysis.

A simple check of your starting anhydride via melting point or IR spectroscopy can confirm its integrity before starting the synthesis.

Q3: The primary impurity I'm struggling to remove is the diamide byproduct. How can I improve the selectivity of the reaction to favor the mono-amide?

A3: Formation of the diamide, 3-isobutylglutaramide, occurs when a second molecule of ammonia reacts with the carboxylic acid group of the desired product. This is a classic selectivity problem in bifunctional molecules. The key is to manipulate the reaction conditions to favor the first reaction (fast) over the second (slow).

Expert Insight: The initial ring-opening of the anhydride by ammonia is a very fast reaction. The subsequent amidation of the resulting carboxylic acid is a much slower, equilibrium-driven dehydration process that typically requires heat.[1] By controlling the conditions, you can effectively "stop" the reaction after the first step.

Strategies for Maximizing Mono-amide Formation:

Parameter Recommendation & Rationale
Stoichiometry Use a significant excess of the ammonia source. A common protocol involves the slow, portion-wise addition of the anhydride to a well-stirred, concentrated solution of aqueous ammonia (e.g., 25-30%).[2] This ensures the anhydride molecule is more likely to encounter an ammonia molecule than the mono-amide product.
Temperature Maintain a low reaction temperature, typically between 0°C and 10°C, during the addition of the anhydride. This controls the initial exotherm and significantly disfavors the second, higher-activation-energy amidation step.[3]
Reaction Time Do not use excessively long reaction times or apply heat. The reaction is typically complete within a few hours at low temperatures. Heating the mixture will promote the dehydration reaction that leads to the diamide.[4]

Experimental Protocol: Selective Mono-amidation

  • Cool a stirred solution of 25% aqueous ammonia (e.g., 4-5 molar equivalents) in a reaction vessel to 0-5°C using an ice bath.

  • Add 3-isobutylglutaric anhydride (1 equivalent) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Continue stirring the reaction mixture at 0-5°C for 2-4 hours after the addition is complete.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting anhydride.

Q4: My purification by crystallization is inefficient, leading to significant product loss. What is an effective method for isolating the pure product?

A4: The product contains both a carboxylic acid (pKa ~4-5) and a neutral amide group, making its solubility highly pH-dependent. This property is the key to an effective purification strategy.

The Principle of Isoelectric Focusing: By adjusting the pH of the aqueous reaction mixture, you can modulate the charge state of the molecule.

  • At high pH (>9): The carboxylic acid is deprotonated to a carboxylate (-COO⁻), making the molecule highly water-soluble. The diamide byproduct, being neutral, is less soluble.

  • At low pH (<2): The carboxylic acid is fully protonated (-COOH). The molecule is now neutral and significantly less soluble in cold water, causing it to precipitate.[3]

Step-by-Step Purification Protocol:

  • After the reaction is complete, ensure all solids are dissolved. You may need to add some water.

  • Filter the solution to remove any insoluble diamide byproduct, which may have crashed out.

  • Transfer the filtrate to a clean vessel and cool it to 0-5°C in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring to adjust the pH to 1-2.

  • The product will precipitate as a white solid. Continue stirring in the cold for at least one hour to maximize crystallization.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold water to remove any residual salts.

  • Dry the product under vacuum to a constant weight.

This acid-base manipulation is a highly effective, non-chromatographic method for isolating the product in high purity.

Q5: How do impurities from this synthesis affect the subsequent Hofmann rearrangement to (S)-Pregabalin?

A5: The purity of your this compound is absolutely critical for the success of the subsequent Hofmann rearrangement, a reaction that converts a primary amide into a primary amine with one less carbon atom.[5][6] Impurities carried over will either fail to react or will form their own byproducts, complicating purification and reducing the yield of the final active pharmaceutical ingredient (API).

Fate of Common Impurities:

  • 3-Isobutylglutaric Acid (Diacid): This impurity will not undergo the Hofmann rearrangement. It will remain in the reaction mixture as a diacid salt, which must be removed during the final purification of Pregabalin.

  • 3-Isobutylglutaramide (Diamide): This impurity contains two amide groups. It can potentially undergo a double Hofmann rearrangement, leading to a diamine byproduct, or a single rearrangement, leading to other impurities that are structurally similar to Pregabalin and difficult to remove.

G cluster_0 Impact of Impurities on Hofmann Rearrangement A 3-(2-Amino-2-oxoethyl)- 5-methylhexanoic Acid (Desired Intermediate) C Pregabalin (Target API) A->C Desired Reaction B Hofmann Reagent (e.g., NaOCl, Br₂/NaOH) B->C O1 Diacid Impurity (No Reaction) O2 Other Byproducts (Complicates Purification) I1 Impurity: Diacid I1->O1 No Reaction I2 Impurity: Diamide I2->O2 Side Reactions

Figure 2. Fate of common impurities during the Hofmann rearrangement.

Therefore, achieving high purity at this intermediate stage is not just about yield; it is a critical quality control step that directly impacts the viability and efficiency of producing the final Pregabalin API.[7][8]

References

Technical Support Center: Managing Pregabalin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pregabalin applications. This guide is designed for researchers, scientists, and drug development professionals. While Pregabalin is classified as a highly soluble compound, specific experimental conditions can present challenges in maintaining its solubility. This resource provides in-depth, evidence-based answers and troubleshooting protocols to help you navigate these nuances effectively.

Frequently Asked Questions (FAQs): Understanding Pregabalin's Solubility Profile

This section addresses the most common questions regarding the aqueous solubility of Pregabalin, establishing a foundational understanding of its physicochemical properties.

Q1: Is Pregabalin considered a poorly soluble compound?

A: No, quite the opposite. Pregabalin is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug by regulatory bodies like the U.S. FDA.[1][2] This classification is reserved for compounds with both high solubility and high permeability.[3] Its oral bioavailability is approximately 90% or higher, which is indicative of its high permeability and is independent of the dose, further supporting its classification.[1][3] The perception of "solubility issues" typically arises from specific formulation contexts rather than poor intrinsic solubility.

Q2: What is the documented aqueous solubility of Pregabalin?

A: Pregabalin is freely soluble in water and across a wide range of acidic and basic aqueous solutions.[4][5] The saturation solubility in aqueous media at room temperature is generally reported to be greater than 30 mg/mL across a pH range of 1 to 13.[6] However, its solubility is pH-dependent, exhibiting its lowest values near its isoelectric point.

Table 1: Physicochemical Properties of Pregabalin

ParameterValueSource(s)
BCS Class Class 1[1][2][7][8]
Molecular Formula C₈H₁₇NO₂[9]
Molecular Weight 159.23 g/mol [10]
pKa₁ (Carboxyl) 4.2[11]
pKa₂ (Amine) 10.6[11]
Appearance White to off-white crystalline solid[6]

Table 2: Aqueous Solubility of Pregabalin as a Function of pH

pH of MediumSolubility (mg/mL)ClassificationSource(s)
< 3.7 107 (at pH 3.7)Freely Soluble[11]
1.2 (Acid Buffer) ~33Soluble[12]
4.5 (Acetate Buffer) 20 - 25Sparingly Soluble[12]
6.8 (Phosphate Buffer) 20 - 25Sparingly Soluble[12]
7.5 (Phosphate Buffer) 20 - 25Sparingly Soluble[12]
10.1 47Soluble[11]

Q3: How exactly does pH influence Pregabalin's solubility?

A: Pregabalin is a zwitterionic molecule, meaning it contains both an acidic (carboxyl) and a basic (amine) functional group.[11] Its net charge changes with the pH of the solution, which directly impacts its solubility.

  • At low pH (pH < 4.2): The amine group is protonated (-NH₃⁺) and the carboxyl group is neutral (-COOH). The molecule carries a net positive charge and is highly soluble.

  • At neutral pH (pH ~4.2 to ~10.6): The amine group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻). The molecule exists as a zwitterion with no net charge. Its solubility is lowest in this range, particularly near its isoelectric point (~pH 7.4).[1]

  • At high pH (pH > 10.6): The amine group is neutral (-NH₂) and the carboxyl group is deprotonated (-COO⁻). The molecule carries a net negative charge and its solubility increases again.

cluster_low_ph Low pH (< pKa1) cluster_neutral_ph Isoelectric Range (pKa1 < pH < pKa2) cluster_high_ph High pH (> pKa2) cation Cationic Form (High Solubility) zwitterion Zwitterionic Form (Lowest Solubility) cation->zwitterion pH increases (deprotonation of -COOH) anion Anionic Form (High Solubility) zwitterion->anion pH increases (deprotonation of -NH3+) start Precipitation Observed in Buffered Solution check_conc Is Final [Pregabalin] > 20 mg/mL? start->check_conc check_ph Is Final pH between 6.5 and 8.0? check_conc->check_ph No high_risk High Risk for Precipitation (Near Isoelectric Point) check_conc->high_risk Yes order_of_addition Review Order of Addition check_ph->order_of_addition Yes end Solution Stable check_ph->end No change_buffer Action: Change Buffer System to maintain pH < 6.5 high_risk->change_buffer change_buffer->end protocol Action: Add Drug Stock to FULL Buffer Volume w/ Stirring order_of_addition->protocol protocol->end

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. This molecule, a key related compound of Pregabalin, possesses structural features—specifically a carboxylic acid and an amide group—that can present challenges in obtaining symmetrical peak shapes in High-Performance Liquid Chromatography (HPLC).[1][2] This guide is structured in a practical question-and-answer format to directly address the common issue of peak tailing, providing scientifically-grounded explanations and actionable solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant peak tailing with this compound. What is the most probable cause?

A1: The most common cause of peak tailing for this analyte is undesirable secondary interactions between the molecule and the stationary phase.[3] Your compound has two key functional groups: a carboxylic acid and a primary amide. In typical reversed-phase HPLC (using silica-based columns), residual silanol groups (Si-OH) on the silica surface are often the culprit.[4][5]

  • Analyte-Silanol Interaction: The carboxylic acid group of your analyte is ionizable. At mobile phase pH values near or above its acidity constant (pKa), the group becomes deprotonated to form a negatively charged carboxylate (-COO⁻). This charged species can interact strongly with the polar, acidic silanol groups on the stationary phase surface via ion-exchange or strong hydrogen bonding mechanisms.[6][7] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later than the main band and creating a "tail" on the peak.[8]

Q2: How critical is mobile phase pH for this analysis, and what is the optimal range?

A2: Mobile phase pH is the single most critical parameter for controlling the peak shape of this acidic compound. Operating at an inappropriate pH is a primary driver of tailing.[9][10]

The key is to control the ionization state of the analyte's carboxylic acid group. The predicted pKa for this compound is approximately 4.7.

  • At pH near pKa (~4.7): The analyte will exist as a mixture of its ionized (carboxylate) and unionized (carboxylic acid) forms. This dual state leads to inconsistent interactions with the stationary phase, resulting in broad, split, or tailing peaks.[4][10]

  • At high pH (> 6): The analyte will be fully ionized. While this creates a consistent form, the resulting anion is highly polar and will be poorly retained on a C18 column and may exhibit severe tailing due to strong interactions with silanols.[7]

  • At low pH (< 3.5): The analyte's carboxylic acid group will be fully protonated (unionized). This unionized form is less polar, interacts more predictably with the C18 stationary phase through hydrophobic interactions, and has a significantly reduced affinity for silanol groups.[11]

Recommendation: To ensure a single, stable, and less interactive form of the analyte, the mobile phase pH should be buffered to at least 1.5-2 pH units below the analyte's pKa.[11] Therefore, a target pH of 2.5 - 3.0 is ideal for achieving sharp, symmetrical peaks.

Q3: I've adjusted my mobile phase pH to 2.8 with a phosphate buffer, but some tailing persists. What should I investigate next?

A3: If pH optimization alone does not resolve the issue, the next logical step is to evaluate the HPLC column itself and other system parameters.

  • Column Chemistry: Not all C18 columns are the same.

    • End-Capping: Ensure you are using a high-quality, fully end-capped column. End-capping is a process that deactivates most residual silanol groups by reacting them with a small silylating agent, which significantly reduces secondary interactions.[12][13] Modern, high-purity silica columns are designed to minimize these effects.[14]

    • Stationary Phase Technology: Consider columns with alternative surface chemistry designed for polar analytes. Polar-embedded or hybrid-silica columns can offer improved peak shape by providing a hydrated layer near the silica surface that shields the analyte from interacting with underlying silanols.[8][15]

  • Column Health: The physical state of your column can degrade over time.

    • Contamination: Strongly retained compounds from previous injections can build up at the column inlet, creating active sites that cause tailing.

    • Bed Deformation/Void: High pressure or pressure shocks can cause the packed bed to settle, creating a void at the inlet. This disrupts the sample band and leads to distorted peaks.[5]

Q4: How can I systematically diagnose if my column is the source of the problem?

A4: A systematic approach can quickly determine if the column is faulty.

  • Flush the Column: First, disconnect the column from the detector and flush it with a strong solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase) at a moderate flow rate to wash away contaminants.[15]

  • Check for Voids: If possible, carefully disconnect the inlet fitting and look for a visible gap between the fitting and the packed bed.

  • Substitute the Column: The most definitive test is to replace the suspect column with a new, identical one. If the peak shape improves dramatically, the original column has degraded and should be discarded.[12]

  • Use a Guard Column: To prolong the life of your analytical column, always use a guard column, especially when analyzing samples from complex matrices. A guard column acts as a sacrificial, inexpensive filter that traps particulates and strongly retained compounds.[16]

Q5: My peak shape is still not perfect after optimizing the mobile phase and confirming my column is new. What other instrumental or sample-related factors could be at play?

A5: If the core chemistry has been addressed, consider these secondary factors:

  • Extra-Column Volume: This refers to all the volume the sample travels through outside of the column (e.g., injector, tubing, detector flow cell). Excessive volume causes the analyte band to spread, which can contribute to tailing.[4]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm or less) and keep the length as short as possible between the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volumes.[17]

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to poor peak shape.[3]

    • Solution: Reduce the injection volume or dilute your sample and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 95% aqueous) can cause peak distortion.[3]

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.

Data & Protocols
Troubleshooting Summary Table
Symptom Potential Cause Recommended Solution Scientific Rationale
Severe Peak Tailing Mobile phase pH is too close to or above the analyte's pKa (~4.7).Adjust mobile phase pH to 2.5-3.0 using a buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid).[11][15]Suppresses the ionization of the carboxylic acid group, reducing secondary interactions with silanols.[7]
Moderate but Persistent Tailing Active residual silanols on the stationary phase.Use a high-quality, fully end-capped column or a column with a polar-embedded stationary phase.[12][15]End-capping chemically deactivates silanol groups, while polar-embedded phases shield them.[13]
Tailing Appears Suddenly Column contamination or degradation (void).Flush the column with a strong solvent. If unresolved, replace the column. Use a guard column.[16]Contaminants create active sites; a void disrupts flow dynamics. A new column provides a clean, uniform packed bed.
Tailing for All Peaks High extra-column volume in the HPLC system.Reduce tubing length and internal diameter. Check all fittings for dead volume.[4]Minimizes band broadening that occurs outside of the column, preserving the peak shape achieved during separation.
Tailing Worsens at High Concentration Mass overload of the column.Reduce injection volume or dilute the sample.[3]Ensures the analyte concentration remains within the linear capacity of the stationary phase.
Experimental Protocol: Mobile Phase pH Optimization
  • Analyte Information: this compound (Predicted pKa ≈ 4.7).

  • Objective: To demonstrate the effect of mobile phase pH on peak shape and select the optimal pH.

  • Materials:

    • HPLC system with UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • HPLC-grade water, acetonitrile, phosphoric acid, and potassium phosphate monobasic.

  • Procedure:

    • Prepare Aqueous Buffers:

      • Buffer A (pH 7.0): Prepare a 25 mM potassium phosphate buffer and adjust the pH to 7.0.

      • Buffer B (pH 4.7): Prepare a 25 mM potassium phosphate buffer and adjust the pH to 4.7.

      • Buffer C (pH 2.8): Prepare a 25 mM potassium phosphate buffer and adjust the pH to 2.8 using phosphoric acid.

    • Prepare Mobile Phases: For each buffer, prepare a mobile phase consisting of Buffer:Acetonitrile (80:20 v/v). Filter and degas all mobile phases.

    • Prepare Sample: Dissolve the analyte in the pH 2.8 Mobile Phase to a final concentration of ~50 µg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection: 210 nm

    • Analysis:

      • Equilibrate the column with the pH 7.0 mobile phase for at least 20 column volumes. Inject the sample and record the chromatogram.

      • Flush the system and column thoroughly and equilibrate with the pH 4.7 mobile phase. Inject the sample and record the chromatogram.

      • Flush the system and column thoroughly and equilibrate with the pH 2.8 mobile phase. Inject the sample and record the chromatogram.

  • Expected Results: The chromatogram run at pH 2.8 will show a significantly sharper and more symmetrical peak compared to the runs at pH 4.7 and pH 7.0, which are expected to produce broad and severely tailing peaks, respectively.

Visualizations

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Troubleshooting Peak Tailing for an Acidic Analyte start Peak Tailing Observed check_mp Step 1: Investigate Mobile Phase start->check_mp check_ph Is pH << pKa? (e.g., 2.5-3.0) check_mp->check_ph adjust_ph ACTION: Adjust pH to 2.5-3.0 Use a buffer check_ph->adjust_ph No check_column Step 2: Investigate Column check_ph->check_column Yes adjust_ph->check_mp is_endcapped Is column modern, high-purity & end-capped? check_column->is_endcapped replace_column ACTION: Use end-capped or polar-embedded column is_endcapped->replace_column No is_healthy Is column health confirmed? (No voids/contamination) is_endcapped->is_healthy Yes replace_column->check_column flush_replace ACTION: Flush with strong solvent. Replace if necessary. is_healthy->flush_replace No check_system Step 3: Investigate System & Sample is_healthy->check_system Yes flush_replace->check_column check_overload Is sample overloaded? check_system->check_overload dilute_sample ACTION: Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_solvent Is sample solvent weaker than mobile phase? check_overload->check_solvent No end_good Problem Solved: Symmetrical Peak dilute_sample->end_good change_solvent ACTION: Dissolve sample in mobile phase check_solvent->change_solvent No check_solvent->end_good Yes change_solvent->end_good

Caption: A logical workflow for troubleshooting peak tailing.

References

Navigating the Nuances of Pregabalin in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the preclinical evaluation of Pregabalin (marketed as Lyrica®), its promise in models of neuropathic pain, epilepsy, and anxiety is often tempered by a challenging side effect profile. This guide is designed to serve as a technical support center, offering troubleshooting advice and frequently asked questions to help you anticipate, manage, and minimize these off-target effects in your animal models, thereby ensuring the integrity and translational relevance of your findings.

I. Understanding the Core Challenge: The Dose-Dependent Nature of Pregabalin's Side Effects

Pregabalin's therapeutic efficacy is intrinsically linked to its dose, but so are its adverse effects. The primary mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels, which modulates the release of excitatory neurotransmitters.[1] This action, while beneficial for treating hyperexcitability-related disorders, can also lead to CNS-depressant effects when the dose exceeds the therapeutic window for a specific indication and animal model. The most commonly observed side effects in preclinical rodent models include:

  • Motor Impairment (Ataxia): Characterized by a lack of voluntary coordination of muscle movements.

  • Sedation and Decreased Locomotor Activity: A general reduction in spontaneous movement and alertness.

  • Cognitive Deficits: Impairments in learning and memory.

  • Respiratory Depression: A potentially life-threatening decrease in breathing rate and depth, especially when co-administered with other CNS depressants like opioids.[2]

This guide will provide strategies to navigate this delicate balance between efficacy and side effects.

II. Troubleshooting Guide: Addressing Common Side Effects

This section is formatted in a question-and-answer style to directly address issues you may encounter during your experiments.

Motor Impairment and Sedation

Q1: My animals are showing significant ataxia and sedation after Pregabalin administration, which is interfering with our behavioral pain assays. What can we do?

A1: This is a very common issue. Ataxia and sedation are dose-dependent side effects of Pregabalin.[3][4] Here’s a systematic approach to troubleshooting:

  • Dose-Response Characterization: The first crucial step is to establish a thorough dose-response curve for both the desired analgesic/anxiolytic effect and the side effects in your specific animal model (species, strain, sex, and age). Often, the therapeutic window is narrower than anticipated. A study in rats showed that while the ED50 for anticonvulsant effects could be as low as 1.8 mg/kg (PO), ataxia and decreased locomotor activity were observed at doses 10-30 times higher.[3]

  • Slow Dose Escalation: Instead of administering a high target dose from the outset, a gradual dose escalation allows the animals' systems to adapt, potentially reducing the severity of acute side effects. While specific preclinical dose-escalation schedules are not extensively published, a common practice is to start with a sub-therapeutic dose and increase it every 2-3 days until the desired therapeutic effect is achieved, while closely monitoring for the onset of side effects.

  • Timing of Behavioral Testing: Pregabalin's peak plasma concentration and, consequently, its peak side effects, typically occur within 1-2 hours of oral administration in rodents.[5] Consider conducting your behavioral tests during a time window where the therapeutic effect is still present, but the peak sedative and ataxic effects have begun to wane. This may require careful pharmacokinetic and pharmacodynamic characterization in your model.

  • Choice of Behavioral Assay: Some behavioral assays are more sensitive to motor impairment than others. For example, in pain research, assays that rely on motor withdrawal reflexes (e.g., Hargreaves test) may be less affected by mild to moderate ataxia than assays requiring complex motor coordination (e.g., rotarod, gait analysis).

Table 1: Dose-Dependent Effects of Pregabalin on Motor Function in Rodents

SpeciesDose (mg/kg, Route)Observed EffectCitation
Rat10 (IP)Lowest effective dose for seizure prevention with minimal motor side effects.[3]
Rat>30 (IP/PO)Ataxia and decreased spontaneous locomotor activity.[3][6]
Mouse31 (PO)ED50 for preventing clonic seizures, with higher doses causing ataxia.[3]
Mouse10-20 (IP)Dose-dependent reduction in horizontal and vertical movements.[7]
Rat100 (IP)Sedation and non-ambulatory state.[6]
Cognitive Impairment

Q2: We are investigating the anxiolytic effects of Pregabalin, but we are concerned about its potential to impair cognition in our learning and memory tasks. How can we mitigate this?

A2: Cognitive side effects, such as difficulty with concentration and memory, are also a known dose-dependent effect of Pregabalin.[8][9]

  • Dose Optimization: Similar to motor side effects, the key is to find the lowest effective dose for anxiolysis that does not significantly impair cognition. Studies in mice have shown that at doses of 10 and 20 mg/kg (i.p.), Pregabalin did not modify performance in the Y-maze test for short-term memory.[7]

  • Task Selection and Timing: The choice of cognitive task and the timing of Pregabalin administration relative to the different phases of memory (acquisition, consolidation, retrieval) are critical. A study using the Morris Water Maze can be designed to distinguish the impact of a drug on these different stages.[10] For example, to assess effects on consolidation, the drug can be administered after the training session.

  • Chronic vs. Acute Dosing: The cognitive effects of Pregabalin may differ between acute and chronic administration. Some studies suggest that with chronic administration, a degree of tolerance to the sedative and cognitive effects may develop. A study in rats found that chronic treatment with 60 and 100 mg/kg of pregabalin displayed anxiolytic effects.[11]

dot

cluster_pregabalin_action Pregabalin Administration cluster_mechanism Mechanism cluster_outcomes Outcomes PGB Pregabalin Alpha2Delta α2-δ Subunit of Voltage-Gated Ca2+ Channels PGB->Alpha2Delta Binds to Neurotransmitter Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate) Alpha2Delta->Neurotransmitter Inhibits Therapeutic Therapeutic Effects (Analgesia, Anxiolysis) Neurotransmitter->Therapeutic SideEffects Side Effects (Ataxia, Sedation, Cognitive Impairment) Neurotransmitter->SideEffects Start Start Habituation Habituation Phase (2-3 days) Start->Habituation Baseline Baseline Testing (Pre-Drug) Habituation->Baseline DrugAdmin Administer Pregabalin or Vehicle Baseline->DrugAdmin PostDrug Post-Drug Testing (Multiple Time Points) DrugAdmin->PostDrug Analysis Data Analysis (Compare Baseline vs. Post-Drug) PostDrug->Analysis End End Analysis->End

References

Technical Support Center: Optimization of Mobile Phase for Better Separation of Pregabalin Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Pregabalin and its impurities. This guide is designed for researchers, scientists, and drug development professionals actively working on method development and quality control for Pregabalin. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common separation challenges. Our approach is rooted in explaining the "why" behind each troubleshooting step, empowering you to make informed decisions in your laboratory.

Troubleshooting Guide: From Tailing Peaks to Co-eluting Impurities

This section is structured in a question-and-answer format to directly address the specific, practical issues you may encounter during the analysis of Pregabalin.

Question 1: My Pregabalin peak is tailing significantly. What are the primary causes and how can I fix it?

Answer:

Peak tailing for basic compounds like Pregabalin in reversed-phase HPLC is a classic problem, often stemming from secondary interactions with the stationary phase.[1][2] Pregabalin, an amino acid, possesses a primary amine group that can interact with acidic residual silanol groups on the silica-based column packing material.[1][3]

Underlying Causes & Step-by-Step Solutions:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the primary amine on Pregabalin (pKa₂ ≈ 10.6) can be protonated, leading to strong ionic interactions with deprotonated (ionized) silanol groups on the column surface.[3]

    • Solution: Adjust the mobile phase pH. A common strategy is to lower the pH to around 2.5-3.0.[4][5] At this low pH, the silanol groups are protonated (non-ionized), minimizing the secondary ionic interactions that cause tailing.[2] Conversely, operating at a high pH (e.g., >8, if using a hybrid or pH-stable column) can deprotonate the amine, which may also improve peak shape, though this is less common for standard silica columns due to stability issues.[6]

  • Insufficient Buffer Concentration: A low buffer concentration may not have enough capacity to maintain a consistent pH across the column, especially at the point of sample injection.

    • Solution: Ensure your buffer concentration is adequate, typically within the 10-50 mM range.[7] This provides sufficient buffering capacity to control the pH and achieve reproducible results.

  • Column Degradation: Over time, particularly with aggressive mobile phases, the column's stationary phase can degrade, exposing more active silanol sites.[1]

    • Solution: First, try flushing the column according to the manufacturer's instructions. If peak shape does not improve, replace the column with a new one of the same type. Consider using columns with advanced end-capping technology designed to shield residual silanols.

Question 2: I'm seeing poor resolution between Pregabalin and a known impurity, (S)-3-(2-methylpropyl)-5-oxopyrrolidine-3-carboxylic acid (Pregabalin Lactam). How can I improve their separation?

Answer:

Achieving baseline resolution between an active pharmaceutical ingredient (API) and its closely related impurities is a critical goal of any stability-indicating method. The key is to manipulate the mobile phase to exploit subtle differences in the analytes' physicochemical properties.

Optimization Workflow:

G

Caption: Workflow for improving chromatographic resolution.

  • Systematically Vary the pH: The ionization state of both Pregabalin and its impurities can be sensitive to pH changes. A USP method notes that the retention of an impurity like isobutylglutaric acid is sensitive to pH, requiring tight control around pH 6.5 for baseline resolution.[8]

    • Protocol: Perform a pH scouting study. Prepare mobile phases with identical organic content but varying buffer pH (e.g., pH 3.0, 4.5, 6.2, 7.0).[9][10] Analyze the resolution between the two peaks at each pH. Often, a small change in pH can dramatically alter selectivity.[3]

  • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (dipole moment, proton-donating/accepting capabilities).

    • Protocol: If you are using acetonitrile, prepare a mobile phase with the same buffer but substitute methanol at an equivalent solvent strength. For example, a 30:70 acetonitrile/buffer mobile phase might be compared to a 40:60 methanol/buffer mobile phase. Observe the change in elution order and resolution.

  • Optimize the Gradient Program: If using a gradient method, the slope of the gradient is a powerful tool for improving resolution.[11]

    • Protocol: A shallower gradient (a slower increase in organic solvent percentage over time) gives analytes more time to interact with the stationary phase, often leading to better separation of closely eluting peaks.[11][12] If your peaks elute in a crowded region, "stretch out" that portion of the gradient to improve resolution.[12]

Question 3: My retention times are drifting from one injection to the next. What's causing this instability?

Answer:

Inconsistent retention times are a common frustration that points to a lack of equilibrium in the HPLC system or changes in the mobile phase composition.[13]

Troubleshooting Checklist:

  • Insufficient Column Equilibration: This is the most frequent cause, especially when changing mobile phases or starting up the system. Gradient elution methods require a thorough re-equilibration step at the initial mobile phase composition to ensure the column is ready for the next injection.[11]

    • Solution: Ensure your equilibration time is sufficient. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs. Monitor the baseline; a stable baseline is a good indicator of an equilibrated column.[14]

  • Mobile Phase Preparation Issues:

    • Inaccurate Mixing: If mobile phases are prepared manually, small errors in the proportions of aqueous buffer and organic solvent can lead to shifts in retention.[13]

    • Buffer Volatility/Degradation: Using volatile buffers or not preparing fresh mobile phase daily can lead to changes in pH and composition over time.[6]

    • Solution: Use a graduated cylinder for accurate measurements. Prepare fresh mobile phase for each analysis sequence.[6] If using an on-line mixer, ensure it is functioning correctly.

  • Pump Performance: Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate, which directly impacts retention times.

    • Solution: Perform routine pump maintenance as recommended by the instrument manufacturer. Monitor the pressure ripple; excessive fluctuation can indicate a problem with the pump.[15]

  • Temperature Fluctuations: Column temperature has a significant effect on retention. Unstable ambient laboratory temperatures can cause drift.[14]

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 40-50°C).[8][10] This not only improves reproducibility but can also enhance efficiency and reduce backpressure.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase when developing a method for Pregabalin impurities?

A good starting point for a reversed-phase method is a phosphate or acetate buffer at a pH between 2.5 and 3.8, paired with acetonitrile as the organic modifier.[16][17] A scouting gradient, such as 5% to 95% acetonitrile over 20-30 minutes, can help elucidate the retention behavior of the API and its impurities, forming a basis for further optimization.[18]

Q2: Why is pH control so critical for Pregabalin analysis?

Pregabalin is an amphoteric molecule with two pKa values (pKa₁ ≈ 4.2 for the carboxylic acid and pKa₂ ≈ 10.6 for the amine group).[3] The pH of the mobile phase dictates the ionization state of these functional groups, which in turn governs the molecule's overall polarity and its interaction with the stationary phase. Controlling the pH ensures that Pregabalin and its impurities are in a single, consistent ionic form, leading to sharp, symmetrical peaks and reproducible retention times.[19]

Q3: Should I use phosphate or acetate buffer?

Both are common choices. The selection often depends on the desired pH and detection method.

  • Phosphate Buffers: Offer excellent buffering capacity across a wide pH range due to multiple pKa values (2.1, 7.2, 12.3).[7][17] They are widely used for UV detection but should be avoided for LC-MS analysis as they are non-volatile and can contaminate the mass spectrometer.

  • Acetate Buffers: Have a pKa around 4.8, making them ideal for controlling pH in the 3.8-5.8 range.[7][17] Ammonium acetate is volatile and a good choice for LC-MS compatible methods.

Buffer SystempKa Value(s)Useful pH RangeUV Cutoff (approx.)MS Compatibility
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2< 210 nmNo
Acetate4.83.8-5.8~210 nmYes (Ammonium Salt)
Formate3.82.8-4.8~210 nmYes (Ammonium Salt)

Table based on data from multiple sources.[7][20]

Q4: My baseline is drifting during my gradient run. How can I minimize this?

Baseline drift in gradient elution is often caused by differences in the UV absorbance of the mobile phase components (A and B) at the detection wavelength.[14]

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or LC-MS grade solvents to minimize absorbing impurities.[14]

  • Match Mobile Phase Absorbance: Try to use additives in both mobile phase A and B that have similar UV absorbance profiles. For example, if you are using 0.1% formic acid in your aqueous phase (A), also use 0.1% formic acid in your organic phase (B).

  • Detector Settings: Using a reference wavelength on a PDA or DAD detector can help compensate for baseline drift.[18]

Q5: What are some of the known process and degradation impurities of Pregabalin?

Forced degradation studies show that Pregabalin can degrade under hydrolytic (acid and base) and oxidative conditions.[8][21][22] Common impurities that must be monitored include:

  • Pregabalin Lactam: A common cyclization degradant.

  • 3-Isobutylglutaric Acid: A process-related impurity.[23]

  • (R)-enantiomer: The inactive optical isomer of Pregabalin.[4]

  • Pregabalin Related Compound A (USP): (3S)-3-(aminomethyl)-5-methylhexanoic acid, the S-enantiomer.[24]

  • Amide Impurity: (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid.[23][25]

It is essential to use a stability-indicating method that can separate the main Pregabalin peak from all potential process impurities and degradation products.[9][26]

References

Addressing matrix effects in bioanalytical assays for Pregabalin

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pregabalin Bioanalysis

A Senior Application Scientist's Guide to Identifying and Mitigating Matrix Effects in LC-MS/MS Assays

Welcome to the technical support center for Pregabalin bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with variability, accuracy, and sensitivity in their quantitative assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively. Matrix effects are a significant hurdle in LC-MS/MS bioanalysis, particularly for a polar, zwitterionic molecule like Pregabalin. This guide offers a structured approach to diagnosing, quantifying, and resolving these issues to ensure your methods are robust, reliable, and compliant with regulatory standards.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What is a "matrix effect" and why is it a problem?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample (the "matrix").[1][2] These components, such as phospholipids, salts, and endogenous metabolites, can compete with the analyte for ionization in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] This phenomenon is a primary cause of poor data quality, as it can severely compromise the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[5][6]

Q2: Why is Pregabalin bioanalysis particularly susceptible to matrix effects?

Pregabalin is a small, polar, and zwitterionic molecule, structurally similar to the neurotransmitter GABA.[7][8] These properties present several challenges:

  • Poor Retention in Reversed-Phase Chromatography: Pregabalin often elutes early in typical reversed-phase LC methods, in the same region as many highly polar matrix components and salts, increasing the risk of ion suppression.

  • Extraction Difficulties: Its polarity makes it challenging to efficiently extract from aqueous biological matrices using traditional liquid-liquid extraction (LLE) with nonpolar solvents, often leading to low recovery.[9] Simple protein precipitation (PPT) is often used, but this technique is notoriously ineffective at removing phospholipids, a major source of matrix effects.[9][10]

Q3: What are the regulatory expectations for assessing matrix effects?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[11][12][13] The expectation is to demonstrate that the chosen matrix does not interfere with the accuracy and precision of the assay.[14][15] This is typically achieved by calculating an "IS-normalized matrix factor" from at least six different sources (lots) of the biological matrix. The coefficient of variation (%CV) of this factor should be ≤15%.[12][16]

Troubleshooting Guide: From Diagnosis to Resolution

This section provides a systematic approach to identifying and solving matrix effect-related problems in your Pregabalin assay.

Q1: My assay shows poor precision and accuracy. How do I confirm if a matrix effect is the cause?

When you observe inconsistent results, especially between different sample lots, a matrix effect is a likely culprit. The first step is to visualize where ion suppression or enhancement is occurring in your chromatogram.

The Diagnostic Tool: Post-Column Infusion This qualitative experiment helps identify the time regions in your chromatographic run where matrix components are causing ion suppression.[1][17]

  • How it Works: A solution of Pregabalin is continuously infused into the mobile phase stream after the analytical column but before the mass spectrometer. This creates a stable, elevated baseline signal for Pregabalin.

  • The Test: A blank, extracted matrix sample (e.g., plasma extract) is then injected. Any dip or peak in the stable baseline indicates a region of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[17] If the retention time of Pregabalin falls within one of these regions, a matrix effect is strongly indicated.

Q2: I've confirmed a matrix effect. How do I quantify its impact on my assay?

Once a matrix effect is suspected, you must quantify it according to regulatory standards using the post-extraction spike method.[1][6] This involves comparing the analyte response in a clean solution versus its response when spiked into an extracted blank matrix.

The "Gold Standard": Calculating the Matrix Factor (MF) This quantitative assessment is essential for method validation. It requires preparing three sets of samples as detailed below.

Set IDSample DescriptionPurpose
Set 1 Analyte (Pregabalin) and Internal Standard (IS) prepared in a neat solution (e.g., mobile phase).Represents the reference response without any matrix influence (100% response).
Set 2 Blank biological matrix is extracted first, then the analyte and IS are spiked into the final extract .Measures the response of the analyte and IS in the presence of extracted matrix components.
Set 3 Blank biological matrix is spiked with the analyte and IS before extraction .Measures the recovery of the extraction process (not used for MF calculation but essential for validation).

Calculations:

  • Matrix Factor (MF) : Calculated for both the analyte and the IS. An MF < 1 indicates suppression, while > 1 indicates enhancement.[1]

    • MF = (Mean Peak Response in Set 2) / (Mean Peak Response in Set 1)

  • IS-Normalized Matrix Factor : This is the most critical value, as it shows if the IS appropriately compensates for the matrix effect.

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

According to EMA and FDA guidelines, the precision of the IS-Normalized MF across at least six different matrix lots should have a %CV of ≤15%.[12][13]

Q3: My assay failed the matrix effect validation (%CV > 15%). What are my options for mitigation?

Failing the matrix effect assessment requires a systematic optimization of your method. The following workflow prioritizes the most effective strategies for eliminating or compensating for matrix effects.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Matrix Effect Confirmed (%CV > 15%) is_check Step 1: Review Internal Standard Is it a Stable Isotope-Labeled (SIL) IS? start->is_check is_yes Yes (Ideal) is_check->is_yes Yes is_no No (e.g., structural analog) is_check->is_no No sample_prep Step 2: Optimize Sample Preparation (ELIMINATION) is_yes->sample_prep is_action Action: Procure and implement a SIL IS (e.g., Pregabalin-d4). This is the most effective way to COMPENSATE. is_no->is_action is_action->sample_prep spe Implement Advanced SPE: - Phospholipid Removal (PLR) - Mixed-Mode Cation Exchange sample_prep->spe Best lle Optimize LLE: - Adjust pH - Use more polar solvent sample_prep->lle Good ppt Avoid simple Protein Precipitation (PPT) if possible. sample_prep->ppt Poor chrom Step 3: Optimize Chromatography (SEPARATION) spe->chrom lle->chrom ppt->chrom hilic Switch to HILIC to retain Pregabalin and elute phospholipids early. chrom->hilic Best for Polar Analytes gradient Modify gradient to separate analyte from suppression zones. chrom->gradient Standard Approach revalidate Re-Assess Matrix Effect (Post-Extraction Spike) hilic->revalidate gradient->revalidate

Caption: Troubleshooting workflow for mitigating matrix effects.

In-Depth Mitigation Strategies

  • Internal Standard (IS) Selection (Compensation): The single most important factor for robust quantitation is the use of a stable isotope-labeled (SIL) internal standard, such as deuterated Pregabalin (e.g., Pregabalin-d4, -d10).[18][19] A SIL IS is chemically identical to the analyte and will co-elute, meaning it experiences the exact same ionization suppression or enhancement.[20][21] This allows it to perfectly track and correct for signal variability, providing a reliable and accurate result even if the absolute signal is suppressed.[22]

  • Sample Preparation (Elimination): The most effective way to eliminate matrix effects is to remove the interfering components before analysis.[23][24]

TechniquePros for PregabalinCons for PregabalinRecommendation
Protein Precipitation (PPT) Simple, fast, inexpensive.Ineffective at removing phospholipids and salts, leading to high risk of matrix effects.[9][10]Not recommended unless combined with other cleanup.
Liquid-Liquid Extraction (LLE) Can remove salts and some phospholipids more effectively than PPT.[10]Low and variable recovery for the highly polar Pregabalin.[9]Sub-optimal; requires extensive method development.
Solid-Phase Extraction (SPE) Highly effective at removing interferences.[10][25]Requires more method development than PPT.Highly Recommended.
Phospholipid Removal (PLR) SPE Specifically targets and removes phospholipids, a primary cause of ion suppression.[26][27] Simple pass-through or filtration protocols are available.[25][28]May not remove other polar interferences.Excellent Choice. Combines simplicity with high efficiency.
Mixed-Mode SPE Uses two retention mechanisms (e.g., reversed-phase and ion exchange) for superior cleanup of complex matrices.[9]Can require more complex method development (wash/elution steps).Gold Standard for Cleanup. Ideal for challenging assays.
  • Chromatographic Optimization (Separation): If sample preparation is insufficient, adjusting the chromatography can separate Pregabalin from the interfering matrix components.[29][30]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative to reversed-phase for polar compounds.[31][32] In HILIC, Pregabalin is well-retained, while less polar interferences like phospholipids elute very early, effectively separating the analyte from the main zone of ion suppression.[33][34]

    • Gradient Modification: In reversed-phase, adjusting the gradient slope or mobile phase composition can sometimes shift the Pregabalin peak away from the most severe suppression zones.

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol details the post-extraction addition method to quantify matrix effects as per regulatory guidelines.

1. Objective: To quantitatively determine the extent of ion suppression or enhancement on Pregabalin and its IS from six different lots of biological matrix.

2. Materials:

  • Validated stock solutions of Pregabalin and its SIL-IS.

  • Six different individual lots of blank biological matrix (e.g., human plasma with K2EDTA).

  • Control blank matrix (pooled or one of the six lots).

  • All necessary solvents and reagents for the extraction procedure.

3. Sample Preparation:

  • Set 1 (Neat Solution):

    • Prepare a solution containing Pregabalin and the IS in the final reconstitution solvent at two concentration levels: Low Quality Control (LQC) and High Quality Control (HQC).

    • Prepare n=3 replicates at each concentration.

  • Set 2 (Post-Extraction Spike):

    • For each of the six matrix lots, extract blank samples (n=3 for each lot) using the validated sample preparation method.

    • Evaporate the final extract to dryness (if applicable).

    • Reconstitute the extracts with the LQC and HQC solutions prepared for Set 1.

  • Set 3 (Pre-Extraction Spike - for Recovery):

    • Spike control blank matrix with Pregabalin and IS at LQC and HQC concentrations (n=6 replicates each).

    • Extract these samples using the validated method.

4. Analysis and Calculation:

  • Analyze all prepared samples via LC-MS/MS.

  • Calculate the mean peak area for the analyte and IS in Set 1.

  • For each of the six lots in Set 2, calculate the mean peak area for the analyte and IS.

  • Calculate the Matrix Factor (MF) for each lot: MF = Mean Area (Set 2, Lot X) / Mean Area (Set 1)

  • Calculate the IS-Normalized Matrix Factor for each lot: IS-Normalized MF = MF_Analyte / MF_IS

  • Calculate the mean, standard deviation, and %CV for the IS-Normalized MF across the six lots.

5. Acceptance Criteria:

  • The %CV of the IS-Normalized Matrix Factor across the six lots must be ≤ 15%.

Protocol 2: Sample Preparation using Phospholipid Removal SPE Plates

This protocol provides a general workflow for using a phospholipid removal SPE plate (e.g., HybridSPE® type), which combines protein precipitation with specific removal of phospholipids.

1. Objective: To efficiently remove proteins and phospholipids from plasma samples prior to LC-MS/MS analysis of Pregabalin.

2. Materials:

  • 96-well phospholipid removal plate.

  • Acetonitrile containing 1% formic acid (Precipitation Solvent).

  • Vacuum manifold or positive pressure manifold.

  • 96-well collection plate.

3. Procedure:

  • Pipette 100 µL of plasma samples (standards, QCs, and unknowns) into the wells of the 96-well plate.

  • Add 20 µL of the IS working solution to each well.

  • Add 300 µL of the cold Precipitation Solvent (Acetonitrile with 1% formic acid) to each well.

  • Mix thoroughly (e.g., by vortexing the plate for 2 minutes) to ensure complete protein precipitation.

  • Place the 96-well plate on the vacuum/positive pressure manifold with a collection plate underneath.

  • Apply pressure or vacuum to draw the supernatant through the SPE sorbent and into the collection plate. The sorbent bed will trap the precipitated proteins and selectively retain phospholipids via a Lewis acid-base interaction.[26]

  • The resulting filtrate in the collection plate is free of proteins and phospholipids and is ready for direct injection or further evaporation and reconstitution if concentration is needed.[26][27]

References

Technical Support Center: Enhancing the Stability of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid (Pregabalin) in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, commonly known as pregabalin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the stability of pregabalin in solution. This document will delve into the chemical properties of pregabalin, its degradation pathways, and practical strategies to ensure the integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability for pregabalin in an aqueous solution?

A1: Pregabalin is susceptible to degradation through several pathways in aqueous solutions. The two primary degradation mechanisms are hydrolysis and oxidation. A significant degradation product is the corresponding lactam, 4-isobutyl-pyrrolidin-2-one, formed through intramolecular cyclization. This lactamization is highly dependent on the pH of the solution.[1][2] Additionally, forced degradation studies have shown that pregabalin can degrade under oxidative and alkaline conditions.[3]

Q2: How does pH influence the stability of a pregabalin solution?

A2: The pH of the solution is a critical factor in maintaining the stability of pregabalin. The formation of the lactam impurity is significantly influenced by pH. A narrow pH range between 5.5 and 6.5 is recommended to minimize this degradation pathway, with an optimal range of 5.8 to 6.2 showing the least lactam formation.[4] Both acidic and more alkaline conditions can accelerate the degradation of pregabalin.[3]

Q3: My HPLC analysis of a pregabalin solution shows an unexpected peak. What could be the cause?

A3: An unexpected peak in your HPLC chromatogram, especially when using acetonitrile as a solvent, could be an artifact of the analytical method itself. Pregabalin has been shown to form a covalent adduct with acetonitrile, creating an ethylamidine derivative.[5][6][7][8] This reaction is catalyzed by alkaline impurities that may be present in the sample or leach from glass vials.[5][6][7][8] It is crucial to ensure the cleanliness of your vials and to control the pH of your sample diluent.

Q4: Are there any specific excipients I should be cautious with when formulating a pregabalin solution?

A4: Yes, certain excipients can impact the stability of pregabalin. For instance, lactose has been shown to react with pregabalin through Maillard reactions and Amadori rearrangements, leading to the formation of conjugate degradation products, especially when heated.[9][10] When formulating, it is essential to conduct compatibility studies with all chosen excipients.

Troubleshooting Guides

Issue 1: Accelerated Degradation and Lactam Formation in Solution

Symptoms:

  • Loss of pregabalin potency over a short period.

  • Appearance of a significant peak corresponding to the lactam impurity (4-isobutyl-pyrrolidin-2-one) in HPLC analysis.

Root Causes and Solutions:

  • Incorrect pH: The pH of your solution is likely outside the optimal stability range.

    • Solution: Strictly maintain the pH of your solution between 5.5 and 6.5, with an ideal target of 5.8 to 6.2.[4]

  • Inadequate Buffering: The solution may lack sufficient buffering capacity to resist pH shifts.

    • Solution: Employ a suitable buffer system. Phosphate and citrate buffers are commonly used in pregabalin formulations.[11] The buffer concentration should be optimized to provide adequate pH control without catalyzing other degradation reactions.

Experimental Protocol: pH Adjustment and Buffering

  • Buffer Selection: Choose a pharmaceutically acceptable buffer system with a pKa close to the desired pH range (e.g., phosphate or citrate buffer).

  • Preparation: Prepare the buffer solution at the desired concentration (e.g., 10-50 mM).

  • pH Measurement: Use a calibrated pH meter to measure the pH of the solution.

  • Adjustment: Add small increments of a suitable acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide) to adjust the pH to within the 5.8-6.2 range.

  • Final Check: Re-measure the pH to confirm it is stable within the target range.

Issue 2: Appearance of an Unknown Peak in HPLC Analysis with Acetonitrile

Symptom:

  • A consistent, unidentified peak appears in the HPLC chromatogram of pregabalin samples prepared in a diluent containing acetonitrile.

Root Cause and Solution:

  • Acetonitrile Adduct Formation: The unknown peak is likely the ethylamidine derivative of pregabalin, formed by a reaction with acetonitrile, catalyzed by alkaline conditions.[5][6][7][8]

    • Solution 1: pH Control of Diluent: Ensure your HPLC sample diluent is buffered to a slightly acidic or neutral pH to prevent the base-catalyzed reaction.

    • Solution 2: Alternative Solvent: If possible, explore alternative HPLC methods that do not use acetonitrile in the sample diluent.

    • Solution 3: Vial Selection: Use high-quality, clean glass vials or consider using polypropylene vials to minimize the leaching of alkaline impurities.

Data Summary: Factors Affecting Pregabalin Stability

ParameterConditionObservationRecommendationReference(s)
pH < 5.5 or > 6.5Increased lactam formation.Maintain pH between 5.5 and 6.5, ideally 5.8-6.2.[4]
Temperature Elevated temperatures (e.g., 70°C)Increased degradation.Store solutions at controlled room temperature or refrigerated, as indicated by stability studies.
Light Exposure to UV lightPotential for photodegradation, although some studies suggest it is relatively stable under photolytic conditions.Protect solutions from light by using amber vials or storing them in the dark.[3][12]
Oxidizing Agents Presence of H₂O₂Significant degradation.Avoid contact with oxidizing agents. Consider the use of antioxidants if necessary.[3]
Solvents Acetonitrile (in alkaline conditions)Formation of ethylamidine adduct.Buffer HPLC diluents to a non-alkaline pH.[5][6][7][8]
Excipients LactoseFormation of conjugate degradation products upon heating.Conduct thorough drug-excipient compatibility studies.[9][10]

Visualizing Degradation Pathways and Workflows

Pregabalin Degradation Pathways

Pregabalin Pregabalin (this compound) Lactam Lactam Impurity (4-Isobutylpyrrolidin-2-one) Pregabalin->Lactam Intramolecular Cyclization (pH-dependent) Oxidation_Products Oxidation Products Pregabalin->Oxidation_Products Oxidation Acetonitrile_Adduct Acetonitrile Adduct (Ethylamidine Derivative) Pregabalin->Acetonitrile_Adduct Reaction with Acetonitrile (Base-catalyzed)

Caption: Major degradation pathways of pregabalin in solution.

Troubleshooting Workflow for Unexpected HPLC Peaks

Start Unexpected Peak in Pregabalin HPLC Check_Method Is Acetonitrile in the Sample Diluent? Start->Check_Method Yes_ACN Yes Check_Method->Yes_ACN Yes No_ACN No Check_Method->No_ACN No Check_pH Check pH of Sample and Diluent Yes_ACN->Check_pH Investigate_Other Investigate Other Degradation Products (e.g., Lactam, Oxidation) No_ACN->Investigate_Other Alkaline_pH pH > 7? Check_pH->Alkaline_pH Acidic_Neutral_pH pH ≤ 7 Alkaline_pH->Acidic_Neutral_pH No Adduct_Formation Likely Acetonitrile Adduct. Buffer diluent to pH < 7. Use high-purity vials. Alkaline_pH->Adduct_Formation Yes Acidic_Neutral_pH->Investigate_Other End Problem Resolved Adduct_Formation->End Investigate_Other->End

Caption: Workflow for troubleshooting unexpected HPLC peaks.

References

Reducing variability in behavioral assays involving Pregabalin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for investigators utilizing pregabalin in preclinical behavioral assays. As a Senior Application Scientist, I understand that achieving reproducible, high-quality data is paramount. Variability is an inherent challenge in behavioral neuroscience, and this is particularly true when working with compounds that modulate neuronal excitability.[1][2] This guide is designed with full autonomy to address the specific nuances of pregabalin research, providing in-depth, field-proven insights to help you minimize variability and enhance the robustness of your findings.

The core philosophy of this center is built on three pillars: Expertise , explaining the scientific rationale behind each recommendation; Trustworthiness , offering protocols with built-in validation steps; and Authoritative Grounding , ensuring that key claims are supported by verifiable scientific literature.

Part 1: Troubleshooting Guide (Q&A Format)

This section is structured to follow a typical experimental workflow, addressing common issues at each stage.

Phase 1: Pre-Study Planning & Animal Husbandry

Question: I am observing high baseline variability between my animals even before pregabalin administration. What are the likely sources and how can I mitigate them?

Answer: High baseline variability is a common issue that can mask true drug effects.[1] The root causes often lie in subtle environmental and physiological factors:

  • Genetics and Animal Source: Different rodent strains can exhibit significant differences in baseline anxiety, pain sensitivity, and drug metabolism. It is crucial to use a consistent strain from a reputable vendor. For instance, some B6 strains have known hearing loss, which could affect certain assays.[3]

  • Housing Conditions:

    • Social Environment: Isolation housing, even for short periods, can alter baseline behaviors.[4] Conversely, housing experimental and control animals in the same cage can lead to confounding effects where the behavior of one group influences the other.[4] Best practice is to house animals by sex and experimental condition.[4]

    • Environmental Enrichment: Lack of stimulation can impair normal sensory development and affect behavior.[5] Ensure a consistent and appropriate level of enrichment across all cages.

  • Acclimatization and Handling: Animals require a stable period to acclimate to the facility (at least one week) and to the specific testing room (at least one hour before the test).[6][7] Gentle and consistent handling by the same experimenter for several days prior to testing can significantly reduce stress-induced variability.[8][9]

  • Circadian Rhythm: Rodents are nocturnal, and their activity levels and drug responses can vary significantly depending on the time of day.[2] All behavioral testing should be conducted at the same time during the light/dark cycle, preferably during the animal's active (dark) phase for cognitive and social tasks, and their inactive (light) phase for tests requiring calmer states.[2][4]

Phase 2: Pregabalin Formulation & Dosing

Question: My results with pregabalin are inconsistent across different experiments. Could my drug preparation or administration be the problem?

Answer: Absolutely. The pharmacokinetic profile of pregabalin is a critical factor for reproducibility.

  • Mechanism of Action: Pregabalin does not bind to GABA receptors but to the α2δ-1 subunit of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters like glutamate and substance P.[10][11][12][13][14] This mechanism means that the timing of your behavioral test relative to peak drug concentration is crucial for observing maximal effects.

  • Pharmacokinetics (PK): Pregabalin has highly predictable and linear pharmacokinetics.[15][16]

    • Absorption: It is rapidly absorbed, with peak plasma concentrations (Tmax) reached in approximately 1 hour when administered on an empty stomach.[10][15]

    • Food Effects: While food does not significantly change the total amount of drug absorbed (bioavailability is ≥90%), it can delay the Tmax to around 3 hours.[10][14]

    • Half-Life: The elimination half-life is relatively short, around 6.3 hours.[10][15]

Troubleshooting Steps:

  • Standardize Administration Time: Always dose at a consistent time relative to the behavioral test. For most acute assays (e.g., hot plate, elevated plus maze), testing should occur between 30 to 60 minutes post-administration to coincide with Tmax.[17][18]

  • Control for Food Intake: To avoid variability in absorption rate, either fast the animals for a short period before dosing (ensuring this does not add a stress confound) or ensure consistent access to food across all groups. State the chosen method clearly in your protocol.

  • Vehicle and Formulation: Pregabalin is soluble in saline.[6][18] Always prepare fresh solutions and administer the same vehicle to your control group. Ensure the volume and route of administration (e.g., intraperitoneal, oral gavage) are consistent.[6][19]

ParameterValueReference
Oral Bioavailability ≥90%[10][14]
Tmax (Peak Plasma Time) ~1 hour (fasted)[10][15]
Tmax (With Food) ~3 hours[14]
Elimination Half-life ~6.3 hours[10][15][20]
Protein Binding <1%[10][20]
Metabolism Minimal (<2%)[15][20]
Primary Excretion Renal (unchanged)[10][13][15]
Table 1: Key Pharmacokinetic Parameters of Pregabalin.
Phase 3: Behavioral Assay Execution

Question: I'm using the Elevated Plus Maze (EPM) to test the anxiolytic effects of pregabalin, but my control group is highly variable and I'm not seeing a clear drug effect. What am I doing wrong?

Answer: The EPM is highly sensitive to subtle environmental cues and experimenter influence.[7] Inconsistent results are often due to a lack of rigorous standardization.

  • Environmental Control: The testing room should have consistent, moderate lighting and be free from sudden noises.[7] Using a white noise machine can help mask startling sounds.[7]

  • Experimenter Effects: The experimenter should be blinded to the treatment groups to prevent unconscious bias during handling and scoring.[9] Handle all animals in the same gentle manner.

  • Apparatus Cleaning: Rodents rely heavily on olfaction.[5] The maze must be thoroughly cleaned with a solution (e.g., 30-70% ethanol) between each animal to remove olfactory cues that could influence the behavior of the next subject.[21]

  • One-Trial Tolerance: Be aware that rodents exhibit "one-trial tolerance" in the EPM. A second exposure to the maze, even days later, results in altered exploratory behavior, which can mask anxiolytic drug effects.[21] Therefore, each animal should be tested only once.[9] If re-testing is absolutely necessary, a long inter-trial interval (e.g., 28 days) and a change of testing room may be required.[21]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for pregabalin that I should consider when designing my behavioral study?

Pregabalin's primary action is binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels in the central nervous system.[11][13][14] This binding reduces the influx of calcium into nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[10][12][13] It does not bind to GABA receptors.[10][14] This mechanism is responsible for its analgesic, anticonvulsant, and anxiolytic effects.[11] Your experimental design, particularly the timing of the assay, should be aimed at capturing the peak effect of this neurotransmitter modulation.

Q2: Should I use male or female animals for my pregabalin study?

This depends on your research question, but it is a critical consideration. Sex differences in pain sensitivity and anxiety-like behaviors are well-documented in rodents.[22] It is strongly recommended to either use both sexes and analyze the data separately or to use a single sex consistently throughout all experiments. If using both, test males and females on different days to avoid confounding pheromonal cues.[9]

Q3: What are typical effective doses of pregabalin in rats and mice for analgesic or anxiolytic assays?

Effective doses can vary by species, strain, and the specific behavioral test. However, the literature provides a general range:

  • Mice: For analgesia in the hot-plate test, doses from 9 mg/kg up to 175 mg/kg have been shown to produce dose-dependent effects.[23] Doses of 30-60 mg/kg (i.p.) are commonly used to test for rewarding or anxiolytic properties.[24]

  • Rats: For neuropathic pain models, i.p. doses of 1-100 mg/kg have been shown to be effective.[18] For anxiety in the EPM, doses around 3-100 mg/kg have demonstrated anxiolytic effects.[25][26] It is always best practice to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.[23]

Q4: Can I administer pregabalin in drinking water for chronic studies?

Yes, oral self-administration in drinking water is a viable method for chronic studies and has been used to model pregabalin preference and addiction features in mice.[24] Doses of 30 mg/kg/day and 60 mg/kg/day have been achieved using this method.[24] However, you must accurately measure daily water consumption for each cage to calculate the actual dose administered and be aware that this method may introduce variability in intake between animals.

Part 3: Protocols & Methodologies

Experimental Workflow for Reducing Variability

This workflow highlights critical control points for minimizing variability in a typical pregabalin behavioral study.

G cluster_pre Phase 1: Pre-Experiment cluster_dose Phase 2: Dosing cluster_test Phase 3: Behavioral Testing cluster_post Phase 4: Analysis A Animal Acquisition (Single Strain, Reputable Vendor) B Acclimatization (Min. 1 Week Facility, 1 Hr Room) A->B C Consistent Husbandry (Housing, Enrichment, Light Cycle) B->C D Handling & Habituation (3-5 Days Prior to Test) C->D F Randomization & Blinding D->F E Fresh Drug Formulation (Pregabalin in Saline) E->F H Vehicle Control Group E->H G Controlled Dosing (Route, Volume, Time of Day) F->G I Standardized Timing (Test at Tmax: 30-60 min post-dose) G->I H->I J Controlled Environment (Lighting, Sound, Odor) I->J K Automated Data Collection (Video Tracking Software) J->K L Appropriate Statistics K->L M Outlier Analysis L->M

Caption: Standardized workflow highlighting critical control points.

Detailed Protocol: Hot Plate Test for Analgesia

This protocol is designed to assess the central analgesic properties of pregabalin.[22][27]

  • Apparatus: A commercial hot plate apparatus with the ability to maintain a constant temperature. A transparent glass cylinder is used to confine the animal to the plate surface.[22]

  • Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.[7]

  • Baseline Measurement:

    • Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).

    • Gently place the mouse or rat on the hot plate and immediately start a timer.

    • Observe the animal for nociceptive responses, typically hind-paw licking or jumping.[22]

    • Record the latency (in seconds) to the first clear response.

    • Crucial: Implement a cut-off time (e.g., 45-60 seconds) to prevent tissue damage. If the animal does not respond by the cut-off time, remove it and assign it the cut-off latency.[27]

  • Drug Administration:

    • Administer pregabalin (e.g., 30 mg/kg, i.p.) or vehicle (saline) to randomly assigned groups.

  • Post-Dosing Test:

    • At a predetermined time post-injection (e.g., 30 or 60 minutes), place the animal back on the hot plate and measure the response latency again.

  • Data Analysis:

    • The primary endpoint is the change in response latency from baseline to post-treatment.

    • Data can also be expressed as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

    • Compare the pregabalin-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Pregabalin's Core Mechanism of Action

Understanding the mechanism is key to designing logical experiments. Pregabalin's action is not on the primary calcium channel protein, but on an auxiliary subunit.

G cluster_neuron Presynaptic Terminal PGB Pregabalin VGCC Voltage-Gated Calcium Channel (VGCC) α2δ-1 Subunit α1 Subunit PGB->VGCC:alpha2d Binds Ca_ion Ca²⁺ VGCC:alpha2d->Ca_ion Reduces Influx Vesicle Synaptic Vesicle (contains Glutamate) Ca_ion->Vesicle Blocks Release

Caption: Pregabalin binds to the α2δ-1 subunit of VGCCs.

References

Technical Support Center: Strategies to Improve the Oral Bioavailability of Pregabalin Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working on Pregabalin analogs. Pregabalin itself exhibits excellent oral bioavailability of 90% or greater, which is independent of the dose, a characteristic attributed to its efficient uptake by amino acid transporters.[1][2][3] However, structural modifications to create novel analogs for different therapeutic targets or improved properties can inadvertently disrupt this efficient absorption mechanism. This guide provides troubleshooting strategies and detailed protocols in a question-and-answer format to address the common challenges encountered in achieving adequate oral bioavailability for this important class of molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My novel Pregabalin analog shows poor oral bioavailability. Why might this be happening when Pregabalin itself is so well-absorbed?

Answer: The high bioavailability of Pregabalin is not due to passive diffusion but to active transport. It is recognized as a substrate by the L-type Amino Acid Transporter 1 (LAT1 or SLC7A5), which is highly expressed in the intestine and at the blood-brain barrier.[1][4][5] Unlike its predecessor Gabapentin, whose absorption is easily saturated, Pregabalin's transport is linear and non-saturable across its therapeutic dose range, ensuring consistent and high levels of absorption.[1][3][6]

Your analog's low bioavailability likely stems from one or more of the following reasons:

  • Reduced Affinity for LAT1: Even minor structural changes to the Pregabalin scaffold can significantly reduce the molecule's affinity for the LAT1 transporter. The transporter recognizes specific structural features, and your modifications may have altered the key pharmacophore required for binding and transport.

  • Increased Efflux: Your analog might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the gut lumen, thereby reducing net absorption.[7][8] While Pregabalin is not a significant P-gp substrate, your analog could be.[9]

  • Poor Aqueous Solubility: Although Pregabalin is highly soluble, modifications to your analog could have increased its lipophilicity to a point where its solubility in the gastrointestinal fluid is the rate-limiting step for absorption.

  • First-Pass Metabolism: Pregabalin undergoes negligible metabolism.[10] However, if your analog's structure includes moieties susceptible to enzymatic degradation in the gut wall or liver (by Cytochrome P450 enzymes, for example), it could be cleared before reaching systemic circulation.[8][11]

FAQ 2: What is a logical workflow to diagnose the cause of low bioavailability for my Pregabalin analog?

Answer: A systematic, stepwise approach is crucial to efficiently identify the absorption barrier. We recommend the following experimental workflow to dissect the problem.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Data Analysis & Hypothesis Generation cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Strategy Selection A Determine Physicochemical Properties (Solubility, LogP) B Perform Caco-2 Permeability Assay (Bi-directional) A->B C Analyze Permeability Data (Papp A->B, Efflux Ratio) B->C D Hypothesis: Poor Permeability (Low Papp A->B) C->D Papp(A->B) < 1x10⁻⁶ cm/s E Hypothesis: High Efflux (Efflux Ratio > 2) C->E Papp(B->A)/Papp(A->B) > 2 F Hypothesis: Poor Solubility (Low Papp, Low Solubility) C->F Inconsistent Permeability, Poor Aqueous Solubility G Caco-2 Assay with LAT1 Inhibitor (e.g., BCH) D->G H Caco-2 Assay with P-gp Inhibitor (e.g., Verapamil) E->H I Formulation Development (e.g., Solubilizing Excipients) F->I J Result: Permeability restored with inhibitor G->J H->J M Strategy: Continue with improved formulation for in vivo studies I->M K Strategy: Prodrug Approach to target different transporter J->K LAT1 issue L Strategy: Formulation with P-gp inhibitors or Prodrug design J->L P-gp issue

Caption: Troubleshooting workflow for low oral bioavailability.

FAQ 3: My analog has poor permeability unrelated to efflux. What are my primary strategies for improvement?

Answer: If you've determined that poor intrinsic permeability, likely due to low affinity for endogenous transporters like LAT1, is the primary issue, a prodrug approach is a powerful and mechanistically sound strategy.[12][13][14]

  • The Prodrug Concept: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[13] The goal is to modify the analog to be recognized by a different, higher-capacity transporter in the gut.

  • Example from Gabapentinoids: The best example in this class is Gabapentin enacarbil, a prodrug of Gabapentin.[12] Gabapentin itself suffers from saturable LAT1-mediated absorption.[9][12][15] Gabapentin enacarbil was designed to be absorbed by high-capacity nutrient transporters (MCT1 and SMVT) that are not easily saturated. After absorption, esterases quickly cleave the promoiety, releasing Gabapentin into the systemic circulation.[12]

  • Applying the Strategy: You can design a prodrug of your Pregabalin analog by esterifying its carboxylic acid group. This masks the charge, increases lipophilicity, and can create a substrate for other transporters.

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelial Cell cluster_2 Systemic Circulation Prodrug Pregabalin Analog Prodrug Transporter High-Capacity Transporter (e.g., MCT1, SMVT) Prodrug->Transporter Uptake Cleavage Esterase Cleavage Transporter->Cleavage ActiveDrug Active Pregabalin Analog Cleavage->ActiveDrug Blood Absorption into Bloodstream ActiveDrug->Blood

Caption: The prodrug strategy for enhanced absorption.

FAQ 4: I've observed a high efflux ratio (>2) in my Caco-2 assay. What does this mean and what should I do next?

Answer: An efflux ratio significantly greater than 2 in a bi-directional Caco-2 assay is a strong indication that your analog is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp). This means the compound is being actively pumped from the basolateral (blood) side back to the apical (lumen) side, limiting its net absorption.

Next Steps: Confirmation and Mitigation

  • Confirm with Inhibitors: Repeat the Caco-2 permeability assay in the presence of a known P-gp inhibitor, such as Verapamil or Cyclosporin A. If your analog is a P-gp substrate, the addition of the inhibitor will block the efflux pump. You should observe two key changes:

    • A significant increase in the apparent permeability from the apical to the basolateral side (Papp A→B).

    • A significant decrease in the efflux ratio, bringing it closer to 1.

  • Mitigation Strategies:

    • Formulation with Excipients: Some pharmaceutical excipients (e.g., certain grades of Polysorbate 80, Vitamin E TPGS) can act as mild P-gp inhibitors and can be included in formulations to improve absorption.

    • Medicinal Chemistry Modification: If possible, modify the analog's structure to reduce its affinity for P-gp. This often involves fine-tuning lipophilicity and hydrogen bonding potential. This is a complex undertaking that requires significant structure-activity relationship (SAR) studies.

    • Prodrug Approach: Design a prodrug that is not a substrate for P-gp. This can sometimes be achieved by masking the functional groups that interact with the transporter.

Data & Troubleshooting Summary

Table 1: Comparative Pharmacokinetics of Gabapentin and Pregabalin

ParameterGabapentinPregabalinImplication for Analogs
Oral Bioavailability 27-60%, dose-dependent[3][9][15]≥90%, dose-independent[1][2][3]The goal for analogs is to achieve linear, non-saturable pharmacokinetics like Pregabalin.
Absorption Mechanism Saturable, LAT1-mediated[9][12]Non-saturable, via LAT1 and other carriers[1][3]Analogs must retain affinity for these transporters or be designed to use others.
Tmax (Time to Peak) ~3-4 hours[6]~1 hour[1][2]Rapid absorption is a key feature of Pregabalin that is desirable to maintain.
Effect of Food Increases absorption by ~10%[9]Delays Tmax, but does not affect total absorption[1][16]Analogs should ideally have minimal food effect for patient convenience.

Table 2: Troubleshooting Guide for Low Oral Bioavailability of Pregabalin Analogs

Observed ProblemPotential CauseRecommended Next ExperimentPotential Solution Strategy
Low Papp (A→B) in Caco-2 Poor intrinsic permeability; Low affinity for LAT1.Caco-2 assay with LAT1 inhibitors (e.g., BCH).[4][17]Prodrug design to target a different transporter.[14]
High Efflux Ratio (>2) in Caco-2 Substrate for efflux transporters (e.g., P-gp).Bi-directional Caco-2 assay with P-gp inhibitors (e.g., Verapamil).Medicinal chemistry to reduce P-gp affinity; Formulation with inhibitory excipients.
Low Recovery in Caco-2 Assay Poor aqueous solubility; compound crashing out of solution.Kinetic solubility assay (e.g., in FaSSIF/FeSSIF media).Formulation with solubilizing agents (e.g., cyclodextrins, surfactants).[18][19]
High In Vivo Clearance (Animal Model) Rapid first-pass metabolism in the gut wall or liver.In vitro metabolic stability assay using liver microsomes or S9 fraction.Chemical modification of metabolically liable sites.

Key Experimental Protocols

Protocol 1: Bi-Directional Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of a Pregabalin analog in both the absorptive (apical-to-basolateral) and secretive (basolateral-to-apical) directions and to calculate the efflux ratio.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value > 200 Ω·cm² is generally acceptable. Also, assess the permeability of a paracellular marker like Lucifer Yellow (<1% transport per hour).

  • Preparation of Dosing Solutions: Prepare a solution of your analog in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a known concentration (e.g., 10 µM). Ensure the final concentration of any solvent (like DMSO) is <1%.

  • Apical to Basolateral (A→B) Transport:

    • Remove the culture medium from both the apical (top) and basolateral (bottom) chambers.

    • Add the dosing solution to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer. Take a sample from the apical chamber at t=0 and t=final.

  • Basolateral to Apical (B→A) Transport:

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of your analog in all samples using a validated analytical method, typically LC-MS/MS.[20][21][22]

  • Calculation:

    • Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount transported versus time.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (μmol/s).

      • A is the surface area of the Transwell® membrane (cm²).

      • C0 is the initial concentration in the donor chamber (μmol/cm³).

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, Bioavailability) of a Pregabalin analog after oral (PO) and intravenous (IV) administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), typically 250-300g. Acclimatize animals for at least 3 days before the study.

  • Dosing Groups:

    • Group 1 (IV): Administer the analog intravenously via the tail vein at a low dose (e.g., 1-2 mg/kg) formulated in a suitable vehicle (e.g., saline with a cosolvent).

    • Group 2 (PO): Administer the analog orally via gavage at a higher dose (e.g., 5-10 mg/kg) formulated in a vehicle suitable for oral delivery (e.g., 0.5% methylcellulose).

  • Blood Sampling:

    • Collect sparse blood samples from a cohort of animals at multiple time points. A typical schedule would be:

      • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood to obtain plasma by centrifugation and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the analog in plasma samples using a validated LC-MS/MS method.[23]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.

    • Key Parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

      • AUC(0-inf): AUC extrapolated to infinity.

      • CL: Clearance (from IV data).

      • Vdss: Volume of distribution at steady state (from IV data).

    • Calculate Oral Bioavailability (%F): %F = (AUC(PO) / Dose(PO)) / (AUC(IV) / Dose(IV)) * 100

References

Validation & Comparative

A Head-to-Head Clinical Guide: Pregabalin vs. Other Anticonvulsants in Neuropathic Pain, Epilepsy, and Anxiety

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of head-to-head clinical trials involving pregabalin and other anticonvulsant therapies. Moving beyond a simple recitation of trial outcomes, we delve into the mechanistic rationale, experimental design, and comparative data to offer a nuanced perspective for the scientific community. Our objective is to synthesize the available evidence to inform research, clinical trial design, and the strategic development of next-generation therapeutics.

Mechanistic Landscape: Differentiated Pathways to Neuronal Quieting

A fundamental understanding of the mechanism of action (MoA) is critical to interpreting the comparative efficacy and safety profiles observed in clinical trials. While classified as anticonvulsants, the agents discussed here achieve neuronal stabilization through distinct molecular targets.

Pregabalin and Gabapentin: These agents are structural analogues of the neurotransmitter gamma-aminobutyric acid (GABA) but do not act on GABA receptors.[1][2] Their primary mechanism involves high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][5] This binding reduces calcium influx at presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4][6] This modulation of hyperexcited neurons underpins their analgesic, anxiolytic, and anticonvulsant effects.[3] Pregabalin exhibits a higher binding affinity for the α2δ-1 subunit compared to gabapentin, a key differentiator in its pharmacokinetic and pharmacodynamic profile.[7][8]

Carbamazepine and Lamotrigine: These are classic sodium channel blockers. Their primary MoA involves inhibiting voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes and reduces repetitive firing.[9][][11] By binding to the inactivated state of the channel, they prevent the sustained, high-frequency neuronal discharges characteristic of seizures and certain neuropathic pain states.[12] Lamotrigine also appears to inhibit the release of the excitatory neurotransmitter glutamate and may act on voltage-gated calcium channels, contributing to its broad spectrum of activity.[][13][14]

Duloxetine: As a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), duloxetine is not a traditional anticonvulsant but is a key comparator in pain studies. It potentiates the action of serotonin and norepinephrine in the central nervous system by blocking their reuptake.[15][16][17] This enhancement of descending inhibitory pain pathways in the spinal cord is believed to be the primary mechanism for its analgesic effects in neuropathic pain and fibromyalgia.[18]

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Critical Role of Method Validation in Pregabalin Analysis

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, widely known as pregabalin, is a gamma-aminobutyric acid (GABA) analogue. It is a cornerstone medication for the management of neuropathic pain, epilepsy, and generalized anxiety disorder. The therapeutic efficacy and safety of pregabalin are intrinsically linked to its precise dosage and purity. Consequently, robust and reliable analytical methods are paramount for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices.

This guide provides an in-depth comparison of analytical methodologies for pregabalin and delineates the critical process of cross-validation. As drug development and manufacturing often involve multiple laboratories and analytical techniques, ensuring the consistency and reliability of data across different sites and methods is non-negotiable. Cross-validation serves as the formal process to demonstrate that two or more analytical procedures are equivalent and can be used interchangeably. This is of particular importance in global clinical trials, method transfers between research and quality control laboratories, and when updating existing analytical technologies.

Comparative Analysis of Analytical Methods for Pregabalin

The unique chemical structure of pregabalin, which lacks a strong chromophore, presents challenges for direct spectrophotometric detection.[1][2] This has spurred the development of a variety of analytical techniques, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely adopted technique for the routine analysis of pregabalin in pharmaceutical dosage forms.[3][4] Given pregabalin's poor UV absorbance, derivatization is often employed to enhance its detectability.[1][5]

  • Principle: The analyte is separated on a stationary phase based on its physicochemical properties and detected by its absorbance of UV light after reacting with a derivatizing agent.

  • Common Derivatizing Agents: O-phthalaldehyde (OPA) and 1-fluoro-2,4-dinitrobenzene (DNFB) are frequently used to introduce a chromophore into the pregabalin molecule.[5][6]

  • Strengths: Cost-effective, robust, and widely available instrumentation.

  • Limitations: Indirect method requiring an additional derivatization step, which can introduce variability. The sensitivity may be lower compared to mass spectrometry-based methods.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[7][8][9][10][11]

  • Principle: This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It allows for the direct detection of pregabalin without the need for derivatization.

  • Strengths: Exceptional sensitivity (down to ng/mL levels), high selectivity, and the ability to analyze complex matrices like plasma with minimal sample preparation.[7][8][10] The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[11]

  • Limitations: Higher instrument and operational costs compared to HPLC-UV. Requires specialized expertise for method development and troubleshooting.

Gas Chromatography (GC)

Gas Chromatography (GC) offers another avenue for pregabalin analysis, particularly for impurity profiling and in forensic applications.[12][13][14]

  • Principle: Similar to HPLC, GC separates compounds based on their volatility and interaction with a stationary phase. Due to pregabalin's low volatility, derivatization is necessary to convert it into a more volatile compound.[15][16]

  • Strengths: High resolution and the ability to separate volatile impurities.

  • Limitations: The derivatization step can be complex and may lead to the formation of multiple products. Thermal degradation of the analyte in the injector port can also be a concern.[14]

Chiral Separation Methods

Pregabalin is a chiral molecule, with the (S)-enantiomer being the pharmacologically active form.[5] The (R)-enantiomer is considered an impurity. Therefore, enantioselective analytical methods are crucial for quality control.

  • Techniques: Chiral HPLC, using either a chiral stationary phase (CSP) or a chiral derivatizing agent, is the most common approach for separating pregabalin enantiomers.[2][5][17][18]

  • Importance: Regulatory authorities require strict control over the enantiomeric purity of chiral drugs.

Cross-Validation of Analytical Methods: Ensuring Data Comparability

Cross-validation is the process of demonstrating that two or more analytical methods, or the same method performed in different laboratories, produce comparable results.[19] This is a critical step in ensuring the integrity of data throughout the drug development lifecycle.

When is Cross-Validation Necessary?

According to the International Council for Harmonisation (ICH) guideline Q2(R2), cross-validation should be considered in the following scenarios:[20]

  • Inter-laboratory Method Transfer: When an analytical method is transferred from a development laboratory to a quality control laboratory.

  • Comparison of Different Methods: When data from two different analytical methods (e.g., HPLC-UV and LC-MS/MS) need to be compared or combined.

  • Use of Multiple Laboratories in a Single Study: In multi-center clinical trials where samples are analyzed at different locations.

Experimental Design for a Cross-Validation Study

A well-designed cross-validation study is essential for a meaningful comparison of analytical methods.

Workflow for Cross-Validation

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Acceptance Criteria B Select Representative Samples A->B C Prepare Validation Protocol B->C D Analyze Samples by Method 1 (e.g., HPLC-UV in Lab A) C->D E Analyze Samples by Method 2 (e.g., LC-MS/MS in Lab B) C->E F Statistical Comparison of Results D->F E->F G Assess Against Acceptance Criteria F->G H Generate Cross-Validation Report G->H

Caption: A typical workflow for a cross-validation study.

Step-by-Step Protocol for Cross-Validation of HPLC-UV and LC-MS/MS Methods

  • Define Acceptance Criteria: Based on ICH guidelines, the acceptance criteria for cross-validation typically require the mean accuracy at each concentration level to be within ±15% of the nominal concentration. The precision, expressed as the coefficient of variation (%CV), should not exceed 15%.[21]

  • Sample Selection: A minimum of three concentration levels (low, medium, and high) of quality control (QC) samples should be prepared. It is also recommended to include incurred samples (samples from actual studies) to provide a more realistic comparison.

  • Analysis:

    • Analyze the selected samples in triplicate using the validated HPLC-UV method.

    • Analyze the same set of samples in triplicate using the validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the mean concentration, standard deviation, and %CV for each concentration level for both methods.

    • Calculate the percentage difference between the mean concentrations obtained by the two methods for each level.

    • The percentage difference should meet the pre-defined acceptance criteria.

Logical Relationships in Method Validation

Validation Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Precision->Linearity Specificity Specificity Specificity->Accuracy Range Range Linearity->Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Range->Accuracy Range->Precision Robustness Robustness Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Data Presentation and Interpretation

The results of the cross-validation study should be summarized in a clear and concise manner. A tabular format is highly recommended for easy comparison of the data.

Table 1: Hypothetical Cross-Validation Data for Pregabalin Analysis

QC LevelNominal Conc. (µg/mL)HPLC-UV Mean Conc. (µg/mL) ± SDLC-MS/MS Mean Conc. (µg/mL) ± SD% Difference
Low5.04.8 ± 0.25.1 ± 0.1-5.9%
Medium50.051.2 ± 1.549.5 ± 1.2+3.4%
High150.0148.5 ± 4.2152.0 ± 3.8-2.3%

In this hypothetical example, the percentage differences between the two methods are well within the ±15% acceptance limit, indicating that the HPLC-UV and LC-MS/MS methods are comparable and can be used interchangeably for the quantification of pregabalin.

Conclusion and Future Perspectives

The selection of an appropriate analytical method for pregabalin depends on the specific application, required sensitivity, and available resources. While HPLC-UV provides a cost-effective solution for routine quality control, LC-MS/MS remains the method of choice for bioanalytical studies. Regardless of the method employed, a robust validation is essential to ensure the reliability of the generated data.

Cross-validation is a critical component of the overall validation lifecycle, providing the necessary evidence that different analytical methods or laboratories can produce comparable results. As the pharmaceutical industry continues to globalize and analytical technologies evolve, the importance of well-executed cross-validation studies will only increase, ensuring the consistent quality and safety of medicines for patients worldwide.

References

A Comparative Guide to the Preclinical Efficacy of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid and Related Gabapentinoids in Nociceptive and Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Gabapentinoid Analog

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is a chemical entity structurally related to the well-established gabapentinoid class of drugs.[1][2][3][4][5] While it is recognized as an intermediate or impurity in the synthesis of pregabalin, its own pharmacological profile remains largely unexplored in publicly available literature.[1][3] This guide provides a comprehensive comparative framework for researchers interested in evaluating the potential analgesic efficacy of this compound. By examining the established preclinical data of its close structural analogs, pregabalin and gabapentin, we can hypothesize its potential activity and provide a roadmap for its investigation in various pain models.

Gabapentinoids, including pregabalin and gabapentin, are first-line treatments for a variety of neuropathic pain conditions.[6][7][8] Their primary mechanism of action involves binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[6][9][10][11][12] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[9][12][13][14] This modulation of neuronal hyperexcitability is the foundation of their analgesic effects.[7][8][9]

This guide will delve into the established efficacy of pregabalin and gabapentin in validated animal models of acute inflammatory and chronic neuropathic pain. Detailed experimental protocols are provided to facilitate the design of future studies aimed at characterizing the analgesic potential of this compound.

Comparative Efficacy in Preclinical Pain Models

The following table summarizes the expected analgesic effects of gabapentinoids in standard preclinical pain models. This data, derived from studies on pregabalin and gabapentin, serves as a benchmark for predicting the potential efficacy of this compound.

Pain ModelPain TypeKey Efficacy EndpointsExpected Efficacy of Gabapentinoids
Formalin Test Inflammatory/NociceptiveReduction in paw licking/flinching time (Phase I & II)Moderate to strong inhibition of Phase II (central sensitization), with weaker effects on Phase I (direct nociceptor activation).[15][16][17][18][19]
Hot Plate Test Nociceptive (Thermal)Increased latency to paw licking or jumpingGenerally effective in increasing withdrawal latency, indicating central analgesic activity.[20][21][22][23][24]
Chronic Constriction Injury (CCI) NeuropathicAttenuation of mechanical allodynia and thermal hyperalgesiaRobust and well-documented efficacy in reversing hypersensitivity to mechanical and thermal stimuli.[25][26][27][28][29]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Gabapentinoids

The analgesic effect of gabapentinoids is primarily mediated by their interaction with the α2δ subunit of presynaptic voltage-gated calcium channels. This interaction leads to a cascade of events that ultimately reduces neurotransmitter release and dampens neuronal excitability.

Gabapentinoid Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Gabapentinoid Gabapentinoid a2d_subunit α2δ Subunit of VGCC Gabapentinoid->a2d_subunit Binds to VGCC Voltage-Gated Calcium Channel a2d_subunit->VGCC Modulates Ca_influx Reduced Ca²⁺ Influx VGCC->Ca_influx NT_release Decreased Release of Glutamate, Substance P Ca_influx->NT_release Pain_Signal Reduced Nociceptive Signal Transmission NT_release->Pain_Signal Leads to

Caption: Proposed mechanism of gabapentinoid action.

Detailed Experimental Protocols

Formalin-Induced Inflammatory Pain Model

This model is valuable for differentiating between analgesic effects on acute nociception and inflammatory pain with a central sensitization component.[15][17]

Workflow:

Formalin Test Workflow Acclimation Acclimate mice to observation chambers (20-30 min) Drug_Admin Administer this compound or vehicle (i.p. or p.o.) Acclimation->Drug_Admin Formalin_Inj Inject 2.5-5% formalin (20-50 µL) into the plantar surface of the hind paw Drug_Admin->Formalin_Inj Observation Record paw licking/flinching time continuously for 45-60 min Formalin_Inj->Observation Data_Analysis Analyze data in two phases: Phase I (0-5 min) and Phase II (15-45 min) Observation->Data_Analysis

Caption: Experimental workflow for the formalin test.

Step-by-Step Protocol:

  • Animal Acclimation: Place mice individually into clear observation chambers for at least 20 minutes to allow for habituation to the testing environment.[15]

  • Drug Administration: Administer the test compound, this compound, or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route at predetermined doses and pretreatment times.

  • Formalin Injection: Following the pretreatment period, inject a 2.5% to 5% formalin solution (typically 20-50 µL) into the plantar surface of one hind paw using a fine-gauge needle.[15][16]

  • Behavioral Observation: Immediately after formalin injection, begin recording the cumulative time the animal spends licking, biting, or flinching the injected paw. Observations are typically made for 45 to 60 minutes.[16][19]

  • Data Analysis: The data is typically divided into two phases: Phase I (0-5 minutes), reflecting direct nociceptor activation, and Phase II (15-45 minutes), which involves inflammatory processes and central sensitization.[15][19] The total time spent in nocifensive behaviors in each phase is compared between treated and control groups.

Hot Plate Test for Thermal Nociception

This test assesses the central analgesic effects of a compound by measuring the latency of a thermal pain reflex.[21][23]

Workflow:

Hot Plate Test Workflow Acclimation Acclimate mice to the testing room (30-60 min) Baseline Determine baseline latency on the hot plate (52-55°C) with a cut-off time (e.g., 30s) Acclimation->Baseline Drug_Admin Administer this compound or vehicle Baseline->Drug_Admin Post_Treatment_Test Measure post-treatment latency at various time points Drug_Admin->Post_Treatment_Test Data_Analysis Calculate and compare the Maximum Possible Effect (%MPE) Post_Treatment_Test->Data_Analysis

Caption: Experimental workflow for the hot plate test.

Step-by-Step Protocol:

  • Apparatus Setup: Maintain the hot plate surface at a constant temperature, typically between 52°C and 55°C.[22]

  • Animal Acclimation: Allow the animals to acclimate to the testing room for 30-60 minutes before the experiment.[22]

  • Baseline Latency: Gently place the mouse on the hot plate within a restraining cylinder and start a timer. Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[24]

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Treatment Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), repeat the latency measurement.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used and robust model of peripheral neuropathic pain, characterized by the development of mechanical allodynia and thermal hyperalgesia.[25][26][27][28]

Workflow:

CCI Model Workflow Baseline Establish baseline mechanical and thermal sensitivity (Von Frey and Hargreaves tests) CCI_Surgery Perform CCI surgery: loosely ligate the sciatic nerve Baseline->CCI_Surgery Pain_Development Allow 7-14 days for the development of neuropathic pain behaviors CCI_Surgery->Pain_Development Drug_Treatment Administer this compound or vehicle Pain_Development->Drug_Treatment Behavioral_Testing Assess mechanical allodynia and thermal hyperalgesia post-treatment Drug_Treatment->Behavioral_Testing

Caption: Experimental workflow for the CCI model.

Step-by-Step Protocol:

  • Baseline Testing: Before surgery, establish baseline paw withdrawal thresholds to mechanical stimuli using von Frey filaments and withdrawal latencies to thermal stimuli using a plantar analgesia meter (Hargreaves test).[26]

  • CCI Surgery: Anesthetize the animal. Expose the common sciatic nerve at the mid-thigh level and place 3-4 loose ligatures of chromic gut suture around it.[26][28] Close the incision in layers.[25][26]

  • Post-Operative Recovery and Pain Development: Allow the animals to recover for at least 24 hours.[26] Neuropathic pain behaviors typically develop and stabilize within 7-14 days.

  • Drug Administration and Behavioral Testing: Once stable hypersensitivity is established, administer the test compound or vehicle. At peak effect time, re-assess mechanical and thermal sensitivity.

    • Mechanical Allodynia (Von Frey Test): Place the animal on an elevated mesh floor. Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw and determine the force at which the animal withdraws its paw.[30][31][32][33]

    • Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

Rotarod Test for Motor Coordination

It is crucial to assess whether a potential analgesic compound impairs motor coordination, as this could confound the interpretation of pain behavior tests. The rotarod test is a standard method for this purpose.[34][35][36][37][38]

Step-by-Step Protocol:

  • Training: Acclimate the animals to the rotarod apparatus by placing them on the rod rotating at a low, constant speed (e.g., 4-5 RPM) for a set duration (e.g., 60 seconds) for 2-3 days prior to testing.[34][36]

  • Drug Administration: Administer the test compound or vehicle.

  • Testing: At the expected time of peak drug effect, place the animal on the rotarod, which is programmed to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of time (e.g., 300 seconds).[34][35]

  • Data Collection: Record the latency to fall from the rod. A significant decrease in latency in the drug-treated group compared to the vehicle group indicates motor impairment.[36]

Conclusion and Future Directions

While direct experimental evidence for the analgesic efficacy of this compound is currently lacking, its structural similarity to pregabalin and gabapentin provides a strong rationale for its investigation as a potential novel analgesic. The preclinical models and detailed protocols outlined in this guide offer a robust framework for characterizing its pharmacological profile.

Future research should focus on a head-to-head comparison of this compound with established gabapentinoids in the described pain models. Such studies will be crucial in determining its relative potency, efficacy, and potential for a differentiated therapeutic window. Furthermore, pharmacokinetic and pharmacodynamic studies will be essential to understand its absorption, distribution, metabolism, and excretion, as well as its target engagement at the α2δ subunit. The exploration of this novel compound could lead to the development of new and improved treatments for chronic pain.

References

In vitro potency comparison of novel gabapentinoids with Pregabalin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Potency of Novel Gabapentinoids Compared with Pregabalin

Introduction: The Rationale for Next-Generation Gabapentinoids

Gabapentinoids, including the widely prescribed drugs Gabapentin and Pregabalin, are mainstays in the treatment of neuropathic pain, epilepsy, and other neurological disorders.[1][2] These γ-aminobutyric acid (GABA) analogs exert their therapeutic effects not through interaction with GABA receptors, but by binding with high affinity to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][3] Pregabalin improved upon Gabapentin with higher binding affinity and more favorable pharmacokinetics.[2][4] However, the quest for enhanced therapeutic efficacy, improved safety margins, and differentiated pharmacological profiles continues to drive the development of novel gabapentinoids. This guide provides a comparative analysis of the in vitro potency of emerging gabapentinoids against the benchmark, Pregabalin, grounded in the experimental data that defines their interaction with the molecular target.

Molecular Mechanism of Action: Targeting the α2δ Subunit

The primary molecular target for all gabapentinoids is the α2δ subunit of VGCCs.[1][5] This protein is crucial for the proper trafficking and function of the channel's pore-forming α1 subunit.[6] In pathological states like neuropathic pain, the expression of the α2δ-1 subunit is upregulated in sensory neurons. This leads to an increased density of functional calcium channels at presynaptic terminals, resulting in excessive release of excitatory neurotransmitters such as glutamate and substance P.

Gabapentinoids bind to the α2δ-1 and α2δ-2 subunits, disrupting the trafficking of the VGCC complex to the plasma membrane.[7] This reduces the number of available channels, attenuates calcium influx upon neuronal depolarization, and subsequently dampens the release of pain-mediating neurotransmitters. This state-dependent mechanism of action is why gabapentinoids are more effective in conditions of neuronal hyperexcitability and have minimal effect on normal physiological pain.[1]

Assay_Workflow start Start prep Prepare Membranes (α2δ Subunit Source) start->prep incubate Incubate Membranes with: 1. [³H]Gabapentin (Radioligand) 2. Test Compound (Variable Conc.) prep->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter count Liquid Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis: - Calculate Specific Binding - Plot Displacement Curve - Determine IC₅₀ / Kᵢ count->analyze end End (Potency Value) analyze->end

References

A Senior Application Scientist's Guide to the Reproducibility of Pregabalin's Anxiolytic Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Pregabalin, marketed under brand names like Lyrica, is a structural analogue of the inhibitory neurotransmitter GABA.[1] However, its therapeutic effects are not mediated by GABA receptors. Instead, it has carved out a significant clinical role in treating neuropathic pain, epilepsy, and Generalized Anxiety Disorder (GAD).[2][3] Its journey from bench to bedside, particularly for anxiety, is underpinned by a body of preclinical evidence demonstrating anxiolytic-like properties in various rodent models.[1]

This guide moves beyond a simple recitation of findings. As Senior Application Scientists, our role is to bridge the gap between protocol and principle, to understand not just what was observed, but why, and critically, why results might differ between labs. The "reproducibility crisis" is a well-documented challenge in preclinical science, where findings from one laboratory are often difficult to replicate in another, leading to wasted resources and a slowed translational pipeline. Anxiety research, with its reliance on behavior—a complex and highly variable endpoint—is particularly susceptible to this issue.

Here, we provide an in-depth analysis of the reproducibility of pregabalin's preclinical anxiolytic data. We will dissect the core experimental models, compare quantitative data from key studies to expose variability, and offer field-proven insights into the causal factors that can make or break the reproducibility of a preclinical anxiety study. This guide is structured not as a rigid template, but as a narrative that follows the scientific process: from mechanism, to experimental validation, to a comparative analysis against other pharmacological classes.

The Mechanistic Foundation: How Pregabalin Calms Neuronal Hyperexcitability

To critically evaluate the reproducibility of pregabalin's effects, we must first ground ourselves in its established mechanism of action. Unlike benzodiazepines that modulate GABA-A receptors, pregabalin exerts its influence by binding with high affinity to the α2δ-1 (alpha-2-delta-1) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3]

In states of neuronal hyperexcitability, which are thought to underlie anxiety and neuropathic pain, there is an increased trafficking of these α2δ-1-containing VGCCs to the presynaptic terminal. Pregabalin's binding to the α2δ-1 subunit disrupts this trafficking and modulates calcium influx.[3] This, in turn, reduces the release of several excitatory neurotransmitters, most notably glutamate, but also norepinephrine and substance P.[2] The anxiolytic effects are specifically mediated by this interaction, as transgenic mice with point mutations in the α2δ-1 protein that prevent pregabalin binding do not exhibit anxiolytic-like responses to the drug.[3]

This targeted mechanism—reducing neurotransmitter release from "over-excited" neurons rather than causing widespread central nervous system depression—forms the basis of its therapeutic window and distinguishes it from other anxiolytic classes.

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal PGB Pregabalin a2d1 α2δ-1 Subunit PGB->a2d1 Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Modulates Ca Ca²⁺ VGCC->Ca Blocks Influx Vesicle Synaptic Vesicle (contains Glutamate) Ca->Vesicle Triggers Fusion Glutamate_pre Vesicle->Glutamate_pre Reduces Release Glutamate_syn Glutamate_pre->Glutamate_syn Receptor Glutamate Receptor Glutamate_syn->Receptor Binds Signal Reduced Postsynaptic Excitation & Anxiolytic Effect Receptor->Signal

Pregabalin's mechanism of action at the presynaptic terminal.

Core Preclinical Assays: A Comparative Analysis of Reproducibility

The anxiolytic properties of a compound are most commonly evaluated in rodents using a battery of behavioral tests that rely on the animal's natural aversion to open, elevated, or brightly lit spaces. Here, we dissect the three most common assays, providing standardized protocols and comparing quantitative data from different studies to highlight the issue of reproducibility.

The Elevated Plus Maze (EPM)

The EPM is the workhorse of preclinical anxiety testing. It leverages the conflict between a rodent's innate desire to explore a novel environment and its fear of open, elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and entries made into the exposed "open arms" relative to the walled "closed arms."

Experimental Protocol: Elevated Plus Maze

This protocol represents a self-validating system. The inclusion of locomotor activity (total arm entries) is critical; a compound that simply sedates the animal might reduce entries into all arms, which could be misinterpreted. A true anxiolytic effect should ideally increase open arm exploration without significantly suppressing overall activity.

  • Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated 50-55 cm from the floor. It consists of two opposing open arms (e.g., 50 x 10 cm) and two opposing closed arms of the same size but enclosed by high walls (e.g., 30-40 cm). The arms connect via a central square (10 x 10 cm).

  • Acclimation (Causality): Animals must be habituated to the testing room for at least 60 minutes prior to the experiment. This minimizes the confounding variable of stress from a novel macro-environment, ensuring the behavior on the maze is a reaction to the apparatus itself, not the room.

  • Procedure:

    • Place the rat in the center of the maze, facing one of the open arms. This starting position must be consistent across all subjects to avoid introducing variability.

    • Allow the animal to explore the maze freely for a 5-minute session.

    • An automated video-tracking system records the animal's movement. Manual scoring is prone to experimenter bias and is not recommended for robust studies.

  • Primary Endpoints:

    • Time Spent in Open Arms (%): (Time in open arms / Total time in all arms) x 100. This is the primary index of anxiolytic-like activity.

    • Open Arm Entries (%): (Entries into open arms / Total entries into all arms) x 100. This corroborates the time-based measure.

    • Total Arm Entries (Locomotor Index): The sum of entries into all arms. This serves as a crucial internal control for motor effects.

  • Sanitation (Trustworthiness): The maze must be thoroughly cleaned with 70% ethanol between each trial to eliminate olfactory cues from the previous animal, which could significantly alter the behavior of the next.

EPM_Workflow cluster_prep Preparation cluster_test EPM Test (5 min session) cluster_analysis Data Analysis Acclimation 1. Acclimate Rat to Testing Room (≥60 min) Dosing 2. Administer Compound (e.g., Pregabalin or Vehicle) Acclimation->Dosing Placement 3. Place Rat in Center of Maze Dosing->Placement Pre-treatment Time (e.g., 40 min) Exploration 4. Allow Free Exploration Placement->Exploration Recording 5. Record Movement via Automated Tracking Exploration->Recording Endpoints 6. Quantify Endpoints: - % Time in Open Arms - % Entries into Open Arms - Total Arm Entries Recording->Endpoints Interpretation 7. Interpret Results: Anxiolytic = ↑ Open Arm Time/Entries without ↓ Total Entries Endpoints->Interpretation

Standardized workflow for the Elevated Plus Maze (EPM) test.
EPM Data Comparison: The Reproducibility Challenge

The table below collates data from several studies investigating pregabalin in the EPM. It immediately highlights significant variability in outcomes.

Study Species Administration Dose (mg/kg) Effect on Open Arm Time/Entries Effect on Locomotor Activity (Total Entries)
Field et al. (2001)[4]Rat (Hooded Lister)Acute (s.c.)10Significant Increase No significant effect
Field et al. (2001)[4]Rat (Hooded Lister)Acute (s.c.)30Significant Increase No significant effect
Çalışkan et al. (2024)[5]Rat (Wistar Albino)Chronic (14 days, i.p.)60Significant Increase No significant change
Çalışkan et al. (2024)[5]Rat (Wistar Albino)Chronic (14 days, i.p.)100Significant Increase No significant change
Reyna et al. (2018)[6][7]Rat (Sprague-Dawley)Acute & Chronic (PTSD Model)20No Significant Improvement Not specified

Analysis of Discrepancies:

  • Acute vs. Chronic Dosing: The most striking variable is the dosing regimen. Field et al. (2001) demonstrated a clear anxiolytic effect with acute subcutaneous administration in non-stressed rats.[4] Conversely, Çalışkan et al. (2024) found robust effects only after 14 days of daily intraperitoneal injections.[5] This suggests that the anxiolytic-like effects of pregabalin may be more reliable or potent after chronic administration, which aligns with its clinical use where effects emerge over days to a week.[3] Acute administration may produce more variable results.

  • Animal Model and Stress State: The study by Reyna et al. (2018) introduces a critical confounding variable: the underlying stress model. They found that pregabalin, whether given prophylactically or as a treatment, failed to improve open arm exploration in a rat model of PTSD.[6][7] This is a crucial finding for reproducibility. It demonstrates that the anxiolytic efficacy of a compound in a "naive" animal may not translate to an animal in a state of chronic stress or trauma-induced anxiety. The neurobiological state of the animal fundamentally alters the drug's effect, a key consideration often overlooked when trying to replicate findings.

  • Species and Strain: While all studies listed used rats, the specific strains differed (Hooded Lister, Wistar Albino, Sprague-Dawley). Different rat strains have well-documented baseline differences in anxiety levels and drug responses, which can be a major source of inter-laboratory variability.

The Light-Dark Box (LDB) Test

This test operates on a similar principle to the EPM: the conflict between exploration and aversion. Rodents naturally prefer dark spaces. The apparatus is a simple box divided into a large, brightly illuminated compartment and a smaller, dark compartment. Anxiolytic compounds increase the time spent in the light area.

Experimental Protocol: Light-Dark Box

The key to a self-validating LDB protocol is the consistency of the light stimulus. The lux level in the light compartment must be standardized and reported, as this directly impacts the aversiveness of the environment and thus the baseline behavior.

  • Apparatus: A rectangular box divided into two compartments. The large compartment (approx. 2/3 of the area) is open-topped and brightly illuminated (e.g., 850 lux).[5] The small compartment (approx. 1/3) is enclosed and dark. A small opening connects the two.

  • Acclimation: As with the EPM, habituation to the testing room (≥60 min) is essential.

  • Procedure:

    • Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment. This ensures the animal initially experiences the aversive stimulus.

    • Allow the animal to explore freely for a 5-10 minute session.

    • An automated video-tracking system records movement and location.

  • Primary Endpoints:

    • Time Spent in Light Compartment: The primary measure of anxiolytic-like effect.

    • Transitions: The number of times the animal moves between the two compartments. This can be interpreted as an index of exploration or activity.

    • Latency to Enter Dark: The time it takes for the animal to first move from the light to the dark side.

  • Sanitation: The apparatus must be cleaned with 70% ethanol between subjects.

LDB_Workflow cluster_prep Preparation cluster_test LDB Test (5-10 min) cluster_analysis Data Analysis Acclimation 1. Acclimate Rodent to Testing Room (≥60 min) Dosing 2. Administer Compound (e.g., Pregabalin or Vehicle) Acclimation->Dosing Placement 3. Place Rodent in Center of Light Box Dosing->Placement Pre-treatment Time Exploration 4. Allow Free Exploration Between Compartments Placement->Exploration Recording 5. Record Movement via Automated Tracking Exploration->Recording Endpoints 6. Quantify Endpoints: - Time in Light Box - Number of Transitions - Latency to Enter Dark Recording->Endpoints Interpretation 7. Interpret Results: Anxiolytic = ↑ Time in Light Endpoints->Interpretation

Standardized workflow for the Light-Dark Box (LDB) test.
LDB Data Comparison: A More Consistent, but Dose-Dependent, Picture

In contrast to the EPM, the data for pregabalin in the LDB test appears more consistent, particularly following chronic administration.

Study Species Administration Dose (mg/kg) Effect on Time in Light Compartment
Çalışkan et al. (2024)[5]Rat (Wistar Albino)Chronic (14 days, i.p.)5Significant Increase
Çalışkan et al. (2024)[5]Rat (Wistar Albino)Chronic (14 days, i.p.)10Significant Increase
Çalışkan et al. (2024)[5]Rat (Wistar Albino)Chronic (14 days, i.p.)30Significant Increase
Çalışkan et al. (2024)[5]Rat (Wistar Albino)Chronic (14 days, i.p.)60Significant Increase
Çalışkan et al. (2024)[5]Rat (Wistar Albino)Chronic (14 days, i.p.)100Significant Increase
Navarrete et al. (cited in[5])MouseAcute (i.p.)10-40Potent Anxiolytic Effect

Analysis of Consistency:

The study by Çalışkan et al. (2024) provides compelling evidence for a robust and dose-dependent anxiolytic effect of chronic pregabalin in the LDB test, with even the lowest dose of 5 mg/kg producing a significant effect.[5] This is notable because the same study found that only higher doses (60 and 100 mg/kg) were effective in the EPM.[5] This suggests the LDB test may be more sensitive to the effects of pregabalin than the EPM, at least under a chronic dosing paradigm. The reference to the Navarrete et al. study, which found effects with acute administration in mice, further supports the general reliability of pregabalin's signal in this assay, though species differences (mouse vs. rat) could also play a role.[5] The consistency in this model may be due to the simpler binary choice it presents to the animal (light vs. dark) compared to the more complex spatial arrangement of the EPM.

Comparative Analysis with Alternative Anxiolytics

To contextualize the reproducibility of pregabalin, it is essential to compare its preclinical profile with that of other anxiolytic classes. This comparison provides benchmarks and illustrates the broader challenges in the field.

Benzodiazepines: The "Gold Standard" Positive Control

Benzodiazepines like Diazepam and Chlordiazepoxide are considered the "gold standard" positive controls in preclinical anxiety models. Their mechanism, positive allosteric modulation of the GABA-A receptor, leads to widespread neuronal inhibition. In preclinical tests, they reliably and robustly produce anxiolytic-like effects across nearly all models, including the EPM and LDB. For example, Field et al. (2001) showed that chlordiazepoxide produced a similar magnitude of anxiolytic effect in the EPM as pregabalin.[4] Their consistent performance is why they are used to validate the sensitivity of an assay; if a lab cannot detect a signal with a benzodiazepine, the experimental setup is likely flawed.

Buspirone: A Cautionary Tale of Irreproducibility

Buspirone is a clinically effective anxiolytic that acts primarily as a 5-HT1A receptor partial agonist. Its preclinical profile, however, is notoriously inconsistent. In the EPM, buspirone has been reported to produce anxiolytic, anxiogenic (anxiety-increasing), or null effects depending on the study.[8][9][10] Some research suggests it produces an anxiogenic-like profile (decreasing open arm time), which is in direct opposition to its clinical use.[8] This variability is thought to stem from its complex pharmacology, including its effects on pre- vs. post-synaptic 5-HT1A receptors and its D2 receptor antagonist properties.[9]

Buspirone serves as a critical point of comparison. It demonstrates that clinical efficacy does not always predict a clean or reproducible preclinical signal in these standard tests. The challenges with buspirone underscore the fact that these behavioral models, while useful, are not perfect predictors of human anxiety and can be highly sensitive to a drug's specific mechanism.

Summary Comparison of Preclinical Profiles
Drug Class Primary Mechanism Reproducibility in EPM/LDB Key Preclinical Characteristics
Pregabalin α2δ-1 Subunit LigandVariable to Moderate. More consistent with chronic dosing and in the LDB test. Effects can be absent in certain stress models.Anxiolytic effect is dose-dependent. May require chronic administration for robust signal.[5]
Benzodiazepines GABA-A Positive Allosteric ModulatorHigh. Considered the positive control standard.Robust and consistent anxiolytic effects across models. Often associated with sedation at higher doses.[4]
Buspirone 5-HT1A Partial AgonistLow / Inconsistent. Reports range from anxiolytic to anxiogenic or no effect.Effects are highly sensitive to dose, animal strain, and specific protocol.[8][9]

Synthesis and Senior Scientist Insights: Navigating the Reproducibility Maze

The preclinical data for pregabalin's anxiolytic effects are a microcosm of the broader challenges in behavioral neuroscience. The findings are not a simple "yes" or "no" but are highly dependent on the context of the experimental design.

Causality Behind Experimental Choices:

  • Why Chronic Dosing? The stronger and more consistent effects of pregabalin after chronic administration suggest that its anxiolytic action may involve neuroplastic changes that occur over time, beyond the immediate reduction of neurotransmitter release.[5] For a drug intended for long-term clinical use, a preclinical experimental design that incorporates chronic dosing has greater face validity and is more likely to be translationally relevant.

  • Why Multiple Assays? The observation that pregabalin shows a broader effective dose range in the LDB compared to the EPM highlights the importance of using a battery of tests.[5] Each assay probes slightly different aspects of anxiety-like behavior (e.g., aversion to light vs. aversion to height/openness). A reproducible effect across multiple, mechanistically distinct tests provides a much higher degree of confidence in the compound's profile.

  • The Importance of the "Negative" Result: The failure of pregabalin to show efficacy in the PTSD model by Reyna et al. (2018) is not a failure of reproducibility but a critical piece of data.[6][7] It refines our understanding of the drug's therapeutic boundaries. It suggests that while pregabalin is effective for generalized anxiety, its mechanism may be insufficient to overcome the profound neurobiological alterations induced by severe, traumatic stress. This is a self-validating outcome that informs, rather than contradicts, the overall picture.

Designing for Trustworthiness and Reproducibility:

To improve the reproducibility of preclinical findings for compounds like pregabalin, researchers must adopt a more rigorous, self-validating approach:

  • Full Protocol Disclosure: Publish and adhere to detailed protocols, including animal strain, age, sex, housing conditions, light levels in the testing room, and time of day for testing. These are not trivial details; they are potent modulators of behavior.

  • Inclusion of Positive and Negative Controls: Every study should include a known anxiolytic (e.g., diazepam) to confirm the assay's sensitivity and a compound known for variability (e.g., buspirone) to benchmark the results.

  • Dose-Response and Chronicity: Characterize the effects of both acute and chronic administration across a wide dose range to build a complete pharmacological profile, rather than testing a single dose at a single time point.

  • Acknowledge the Model's Context: Be explicit about the state of the animal. Anxiolytic effects in naive, healthy rodents are not the same as effects in animals subjected to chronic stress, trauma, or disease models. The results should be interpreted within that specific context.

Conclusion

The preclinical evidence for pregabalin's anxiolytic effects is generally positive but exhibits a degree of variability that is instructive for the field. Reproducibility is not a binary concept; rather, it is a spectrum influenced by a host of experimental variables. The data suggest that pregabalin's anxiolytic-like effects are most robustly and consistently observed following chronic administration, and that the Light-Dark Box test may be a more sensitive assay than the Elevated Plus Maze for this particular compound.

However, the conflicting findings, such as the lack of efficacy in a PTSD model, are not failures but crucial data points that define the compound's potential therapeutic scope. For drug development professionals and researchers, the lesson from pregabalin is clear: a deep understanding of the drug's mechanism, coupled with a rigorous and multi-faceted approach to behavioral testing, is paramount. By embracing the complexity and systematically investigating the sources of variability, we can move from simply generating data to building a truly reproducible and translationally valuable body of knowledge.

References

A Preclinical Safety Benchmark: Profiling 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid Against Established Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Safer Analgesia

The quest for potent analgesic agents is perpetually shadowed by the critical need for a favorable safety profile. While efficacy in pain management is the primary goal, the therapeutic window is ultimately defined by the incidence and severity of adverse effects. This guide introduces a comparative framework for evaluating the preclinical safety of a novel chemical entity, 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, a structural analog and known impurity of the widely-used analgesic, pregabalin.[1][2]

Given its structural similarity to pregabalin, we will treat this compound as a potential new therapeutic agent. Its hypothetical safety profile will be benchmarked against its parent compound, pregabalin, and two other cornerstone classes of analgesics: Nonsteroidal Anti-inflammatory Drugs (NSAIDs), represented by ibuprofen and naproxen, and opioids, represented by morphine. This comparative analysis will be grounded in a standard battery of preclinical safety and toxicology assays, providing a roadmap for the early-stage development and risk assessment of this compound.

Chapter 1: Understanding the Comparators - Mechanisms and Known Toxicities

A robust safety benchmark requires a thorough understanding of the comparators' mechanisms of action, as these are intrinsically linked to their adverse effect profiles.

Pregabalin: The Gabapentinoid Benchmark
  • Mechanism of Action: Pregabalin, a structural derivative of the inhibitory neurotransmitter GABA, exerts its analgesic, anticonvulsant, and anxiolytic effects not by interacting with GABA receptors, but by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1][3][4] This binding reduces the influx of calcium into nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4] This modulation of neuronal excitability is central to its therapeutic effects.

  • Established Safety Profile: Pregabalin is generally well-tolerated, but is associated with a distinct set of adverse effects.[5][6]

    • Central Nervous System (CNS): The most common side effects are dizziness and somnolence.[3][5][6] Confusion, memory impairment, and ataxia are also reported.[3] A small number of patients may experience suicidal thoughts.[7]

    • Systemic Effects: Peripheral edema and weight gain are frequently observed.[3][8]

    • Organ Toxicity: Clinically significant liver injury from pregabalin is rare and typically mild.[9][10][11] While not a direct cardiotoxin, pregabalin can exacerbate heart failure due to fluid retention.[11]

    • Abuse Potential: As a CNS-active drug, pregabalin carries a risk of abuse and physical dependence, with withdrawal symptoms possible upon abrupt discontinuation.[12]

NSAIDs (Ibuprofen & Naproxen): The COX Inhibitors
  • Mechanism of Action: NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[3][4] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa and maintaining renal blood flow, and COX-2, which is induced during inflammation.[4] Most traditional NSAIDs, like ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2.[13]

  • Established Safety Profile: The inhibition of COX-1 is responsible for the most well-known and serious toxicities of this class.

    • Gastrointestinal (GI) Toxicity: Inhibition of prostaglandin synthesis in the gastric mucosa compromises its protective barrier, leading to a high incidence of dyspepsia, ulcers, and potentially life-threatening gastrointestinal bleeding.[3][14][15]

    • Cardiovascular (CV) Risk: NSAID use is associated with an increased risk of cardiovascular thrombotic events, including myocardial infarction and stroke.[3] The risk varies among different NSAIDs, with some evidence suggesting naproxen may have a more favorable cardiovascular profile compared to others.[11][16][17]

    • Renal Toxicity: Prostaglandins play a crucial role in maintaining renal perfusion. NSAID-mediated inhibition can lead to reduced renal blood flow, fluid retention, hypertension, and in susceptible individuals, acute kidney injury.[3][18][19][20][21]

Opioids (Morphine): The Mu-Receptor Agonists
  • Mechanism of Action: Opioids, like morphine, are potent analgesics that act primarily as agonists at the mu (μ)-opioid receptor, which is part of the G-protein coupled receptor family.[6] These receptors are located in the brain, spinal cord, and peripheral nervous system.[22] Activation of these receptors leads to an inhibition of neurotransmitter release from the presynaptic terminal of nociceptive neurons and a hyperpolarization of postsynaptic neurons, effectively blocking the transmission of pain signals.[6][23]

  • Established Safety Profile: The potent analgesic effects of opioids are accompanied by a significant and often life-threatening safety burden.

    • Respiratory Depression: The most serious acute toxicity of opioids is dose-dependent respiratory depression, which is mediated by mu-opioid receptors in the brainstem and can lead to respiratory arrest and death.[7][24][25][26]

    • Addiction and Dependence: Opioids have a very high potential for inducing psychological addiction and physical dependence.[2] Chronic use leads to tolerance, requiring dose escalation, and abrupt cessation results in a severe withdrawal syndrome.[27]

    • CNS Effects: Sedation, dizziness, nausea, and vomiting are very common.[5]

    • Gastrointestinal Effects: Opioids significantly reduce gastrointestinal motility, leading to severe and persistent constipation.[10][22]

Chapter 2: A Framework for Preclinical Safety Assessment

To objectively benchmark this compound, a comprehensive preclinical safety evaluation is necessary. This program is designed to identify potential liabilities early in development and is guided by international regulatory standards (e.g., ICH M3(R2)).[16][19][24] The core components of this assessment are outlined below.

Preclinical_Safety_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Studies cluster_2 Tier 3: Specialized Studies (as indicated) A Safety Pharmacology Profiling (Receptor/Enzyme Panel) D Acute Toxicity Studies (Rodent & Non-Rodent) A->D Inform dose selection B hERG Channel Assay (Cardiotoxicity Screen) F Safety Pharmacology Core Battery - CNS (Irwin Test) - Cardiovascular (Telemetry) - Respiratory (Plethysmography) B->F Guide CV monitoring C Genotoxicity Battery (In Vitro) - Ames Test (Bacterial Mutation) - Chromosomal Aberration (Mammalian) G Genotoxicity Battery (In Vivo) - Rodent Micronucleus Test C->G Confirm in vivo relevance E Repeated-Dose Toxicity (28-day, Rodent & Non-Rodent) D->E Establish dose ranges I Organ-Specific Toxicity Models - GI Tolerance Models - Renal Function Panels E->I Identify target organs H Abuse Liability Assessment - Self-Administration - Drug Discrimination - Withdrawal Studies F->H Assess CNS activity

Caption: A tiered preclinical safety evaluation workflow.

Experimental Protocols
  • Objective: To identify potential off-target interactions of the test compound.

  • Methodology: The compound is screened at multiple concentrations against a broad panel of receptors, transporters, enzymes, and ion channels (e.g., Eurofins Discovery's SafetyScreen™ or Reaction Biology's InVEST panel).[4][18]

  • Data Analysis: The percentage inhibition or stimulation of each target is calculated. Significant interactions (typically >50% inhibition at 10 µM) are flagged for further investigation.

  • Causality: This assay provides an early warning for potential adverse effects by identifying unintended molecular targets. For instance, interaction with dopaminergic or serotonergic receptors could predict CNS side effects, while inhibition of certain enzymes could indicate a risk of drug-drug interactions.

  • Objective: To assess the potential for QT interval prolongation and proarrhythmic risk.[17]

  • Methodology: A validated automated or manual patch-clamp electrophysiology assay is performed on a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Data Analysis: The concentration-response curve for hERG channel inhibition is determined, and an IC50 value is calculated.

  • Causality: Inhibition of the hERG channel is a primary mechanism for drug-induced QT prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes. This assay is a critical regulatory requirement for cardiovascular safety assessment.[1]

  • Objective: To characterize the toxicity profile of the compound following repeated administration and to identify potential target organs.

  • Methodology: The compound is administered daily (e.g., via oral gavage) to two species (one rodent, e.g., Sprague-Dawley rat, and one non-rodent, e.g., Beagle dog) for 28 consecutive days at three or more dose levels (low, mid, high) plus a vehicle control.

  • Endpoints:

    • Clinical Observations: Daily monitoring for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.

    • Gross Pathology and Organ Weights: At necropsy.

    • Histopathology: Microscopic examination of a comprehensive list of tissues.

  • Causality: This study is fundamental for identifying the No-Observed-Adverse-Effect Level (NOAEL) and understanding the dose-response relationship for toxicity. Histopathological findings directly link the compound to effects in specific organs, guiding clinical monitoring strategies.

  • Objective: To evaluate the reinforcing properties, subjective effects, and dependence potential of a CNS-active compound.[7][28][29]

  • Methodology: A battery of rodent behavioral models is employed:

    • Self-Administration: Animals are trained to perform an action (e.g., lever press) to receive an intravenous infusion of the drug, indicating its reinforcing (rewarding) potential.

    • Drug Discrimination: Animals are trained to distinguish between the subjective effects of a known drug of abuse (e.g., an opioid or a stimulant) and vehicle. The test compound is then administered to see if it substitutes for the training drug.

    • Physical Dependence: The compound is administered chronically, then abruptly withdrawn or an antagonist is given. Animals are observed for withdrawal symptoms (e.g., jumping, wet-dog shakes, teeth chattering).

  • Causality: These models are predictive of a drug's potential for human abuse. Positive results in self-administration and drug discrimination studies, along with evidence of physical dependence, are strong indicators of abuse liability that would necessitate stringent clinical monitoring and regulatory controls.

Chapter 3: Comparative Safety Profile Analysis

Based on the established toxicities of the comparator drugs and the framework of preclinical testing, we can now construct a comparative safety profile table. This table benchmarks the known liabilities of our comparators against the key preclinical assays that would be used to evaluate this compound.

Safety Parameter Preclinical Assay(s) Pregabalin NSAIDs (Ibuprofen/Naproxen) Opioids (Morphine) This compound (Hypothetical)
Cardiovascular Toxicity hERG Assay, In Vivo Telemetry (ECG, BP)Low risk of arrhythmia; potential for edema/CHF exacerbation.[11]High Risk. Increased risk of MI and stroke; hypertension.[3] Naproxen may have lower risk.[16]Bradycardia, hypotension. Low arrhythmia risk.[22]To be determined. Structural similarity to pregabalin suggests low arrhythmia risk, but requires confirmation via hERG and in vivo studies.
Gastrointestinal Toxicity In Vivo Toxicity (Histopathology), GI Motility ModelsLow risk. Constipation can occur but is less severe than opioids.[3]Very High Risk. Dose-dependent ulceration and bleeding due to COX-1 inhibition.[3][9][14]Very High Risk. Severe, persistent constipation due to reduced GI motility.[10][22]To be determined. Expected to have a low risk profile similar to pregabalin, a key potential advantage over NSAIDs and opioids.
Renal Toxicity In Vivo Toxicity (Clinical Chemistry, Histopathology)Low risk. Primarily cleared by the kidneys but not directly nephrotoxic.[3]High Risk. Acute kidney injury via inhibition of renal prostaglandins.[3][18][20][21]Low risk of direct nephrotoxicity.To be determined. As a compound likely cleared renally, its effect on renal function must be carefully evaluated in repeated-dose toxicity studies.
Hepatotoxicity In Vitro Cytotoxicity, In Vivo Toxicity (Clinical Chemistry, Histopathology)Very low risk of rare, mild, idiosyncratic liver injury.[9][10]Low risk, but can cause elevations in liver enzymes. Diclofenac has a higher rate of hepatotoxicity.[3]No specific organ toxicity; not associated with liver injury.[12]To be determined. Expected to have a low-risk profile similar to pregabalin.
CNS Toxicity Irwin Test, Motor Function AssaysHigh Incidence. Dizziness and somnolence are the most common adverse effects.[3][5]Low risk of primary CNS effects; headache and dizziness can occur.[30]Very High Risk. Sedation, euphoria, confusion are hallmark effects.To be determined. High probability of a similar CNS profile to pregabalin, including dizziness and somnolence.
Respiratory Depression In Vivo Respiratory PlethysmographyLow risk, but can be potentiated by other CNS depressants.[3]No direct risk.Very High Risk. Primary dose-limiting toxicity and cause of overdose death.[7][24][26]To be determined. Expected to have a low intrinsic risk, similar to pregabalin.
Abuse & Dependence Self-Administration, Drug Discrimination, Withdrawal StudiesModerate Risk. Known potential for abuse and physical dependence.[12]No risk.Very High Risk. Hallmark toxicity of the class, leading to opioid use disorder.[2][27][31]To be determined. As a CNS-active structural analog of pregabalin, a thorough abuse liability assessment is mandatory.
Genotoxicity Ames Test, Chromosomal Aberration, Micronucleus TestNot genotoxic.Generally not genotoxic.Generally not genotoxic.To be determined. A standard battery of genotoxicity tests is required.

Chapter 4: Synthesis and Forward Look

This guide establishes a logical and scientifically rigorous framework for assessing the safety profile of this compound. By benchmarking against pregabalin, NSAIDs, and opioids, we can contextualize its potential risks and benefits.

Comparative_Risk_Profile cluster_0 This compound (Hypothetical Profile) cluster_1 Comparator Analgesics Test_Compound Potential Advantages Potential Liabilities Advantages Low GI Toxicity Low CV Arrhythmia Risk Low Respiratory Depression Risk Liabilities CNS Effects (Dizziness, Somnolence) Potential for Abuse/Dependence Comparators Pregabalin NSAIDs Opioids Advantages->Comparators:f1 vs. NSAIDs Advantages->Comparators:f2 vs. Opioids Liabilities->Comparators:f0 ~ Pregabalin

Caption: Hypothetical risk-benefit profile comparison.

Based on its structural relationship to pregabalin, the primary hypothesis is that this compound will likely share a similar safety profile, characterized by CNS-related side effects (dizziness, somnolence) and a potential for abuse and dependence. However, this profile could represent a significant advantage over traditional analgesics. A lack of inherent GI, CV, and renal toxicity would clearly differentiate it from NSAIDs. Similarly, an absence of opioid-induced respiratory depression and a potentially lower abuse liability would be a major advantage over morphine and other opioids.

The path forward requires the execution of the comprehensive preclinical testing battery outlined in this guide. The data generated will either support or refute this starting hypothesis, enabling a data-driven decision on the continued development of this compound as a potentially safer analgesic alternative.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from initial experimentation to the final disposal of chemical reagents. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid (CAS No: 181289-15-6, and its enantiomers, e.g., (R)-form CAS No: 181289-33-8), a compound recognized as an intermediate and a known impurity in the synthesis of Pregabalin.[1][2][3][4] The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting a commitment to best practices in laboratory safety and chemical handling.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[5]

These classifications necessitate specific precautions to mitigate exposure risks during handling and disposal. The compound is a white to off-white solid with low water solubility.[4][6]

Property Value Source
Molecular Formula C₉H₁₇NO₃[1][3]
Molecular Weight 187.24 g/mol [1][5]
Appearance White to off-white solid/powder[2][6]
Melting Point 106-108 °C[4][6]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning

Personal Protective Equipment (PPE)

Given the identified hazards, the following minimum PPE must be worn at all times when handling this compound, including during disposal procedures:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: In cases of handling fine powders or generating dust, a NIOSH-approved respirator is recommended. All handling of the solid form should ideally be performed in a chemical fume hood.

Disposal Decision Workflow

The appropriate disposal route for this compound depends on the quantity of waste, its form (solid or solution), and local institutional and governmental regulations. The following diagram outlines the decision-making process.

DisposalWorkflow cluster_start cluster_assessment Step 1: Initial Assessment cluster_action Step 2: Action cluster_treatment Step 3: In-Lab Treatment (for Dilute Aqueous Solutions ONLY) cluster_final Step 4: Final Disposal start Start: Characterize Waste (Solid, Solution, Contaminated Debris) is_spill Is it an incidental spill? start->is_spill is_bulk Is it bulk solid or concentrated solution? is_spill->is_bulk No spill_cleanup Follow Spill Cleanup Protocol: 1. Absorb with inert material. 2. Collect in a sealed container. is_spill->spill_cleanup Yes bulk_disposal Package for Hazardous Waste Disposal: 1. Place in a clearly labeled, sealed container. 2. Affix 'Hazardous Waste' label. is_bulk->bulk_disposal Yes is_dilute Is it a dilute aqueous solution? is_bulk->is_dilute No hazardous_waste Dispose as Hazardous Chemical Waste via licensed contractor. spill_cleanup->hazardous_waste bulk_disposal->hazardous_waste neutralize Neutralize the solution (pH 6-8) with a dilute base (e.g., sodium bicarbonate). Verify pH with test strips. is_dilute->neutralize Yes is_dilute->hazardous_waste No (e.g., organic solvent) check_regulations Consult Institutional and Local Regulations for sewer disposal of neutralized solution. neutralize->check_regulations check_regulations->hazardous_waste Not Permitted sewer_disposal Dispose down the drain with copious amounts of water. check_regulations->sewer_disposal Permitted

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

This is the most direct and recommended method for disposing of the pure compound or its concentrated solutions. The primary causality for this choice is the compound's inherent hazards, which are best managed by a licensed professional disposal service.[7][8]

  • Containerization: Carefully transfer the solid waste or concentrated solution into a designated, chemically compatible, and sealable hazardous waste container.[9][10]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., Irritant, Harmful).[11]

    • The date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage location. Ensure segregation from incompatible materials.[8][10]

  • Pickup: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[11][12]

For minor spills of the solid compound, immediate cleanup and containment are crucial to prevent exposure and contamination.

  • Control and Isolate: Ensure the spill area is well-ventilated. If safe to do so, prevent the powder from becoming airborne.

  • Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a sealable container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth. The cloth and any contaminated PPE (e.g., gloves) must also be placed in the sealed container.

  • Dispose: The sealed container with the spill debris must be treated as hazardous waste. Follow Protocol 1 for final disposal.

This protocol is only applicable to small quantities of dilute, non-hazardous aqueous solutions and is strictly contingent on approval from your local EHS and wastewater treatment authority.[11] The carboxylic acid functional group allows for neutralization, potentially rendering the solution non-corrosive. However, the toxicity of the resulting salt must be considered.

  • Verification: Confirm that the solution contains no other hazardous materials (e.g., heavy metals, regulated organic solvents).

  • Dilution: Ensure the solution is already dilute. If not, dilute it further with a large volume of water in a suitable container.

  • Neutralization: While stirring in a well-ventilated area or fume hood, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate) until the pH of the solution is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated meter. Be cautious as neutralization can be exothermic.[13]

  • Regulatory Check: This step is critical. Confirm with your institution's EHS office that the neutralized solution is permitted for drain disposal. Regulations vary significantly by location.[14][15]

  • Sewer Disposal (If Permitted): If and only if permitted, pour the neutralized solution down the drain, followed by flushing with at least 20 times its volume of water.

  • If Not Permitted: If drain disposal is not allowed, the neutralized solution must be collected, labeled, and disposed of as hazardous waste according to Protocol 1.

Trust and Verification

Every laboratory must operate under a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450).[16] This plan should include specific procedures for waste disposal. Always consult your institution's CHP and EHS department to ensure the protocols described here align with your local requirements. The Safety Data Sheet (SDS) for the specific chemical is the primary source of information and should always be reviewed before handling.[8][17]

By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and environmental stewardship.

References

Operational Guide for the Safe Handling of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid (CAS No: 181289-15-6). As a compound used in complex research and development, particularly as an intermediate for Pregabalin, ensuring the safety of all laboratory personnel is paramount.[1] This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights to minimize risk and ensure procedural integrity.

Hazard Identification and Risk Profile

This compound is a white to off-white solid powder.[2] While comprehensive toxicological data is limited, the compound is classified under the Globally Harmonized System (GHS) with specific warnings that demand rigorous safety measures.[3][4] A thorough understanding of its hazard profile is the foundation of a robust safety protocol.

The primary hazards, as identified in supplier safety data sheets and chemical databases, are summarized below.[3]

Hazard Category GHS Pictogram Signal Word Hazard Statement Primary Risk
Acute Toxicity (Oral) GHS07Warning H302: Harmful if swallowedIngestion can lead to acute health effects.
Skin Irritation GHS07Warning H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[3]
Eye Irritation GHS07Warning H319: Causes serious eye irritationContact with eyes can result in significant, potentially damaging, irritation.[3]
Respiratory Irritation GHS07Warning H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract.[3]

The causality behind these classifications lies in the compound's chemical structure, which includes a carboxylic acid and a carboxamide functional group. Carboxylic acids are known to be irritants, and fine powders of organic compounds present a respiratory hazard.[5] Therefore, all handling procedures must be designed to mitigate these specific risks.

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

Before any handling of this compound, a site-specific risk assessment must be conducted. The primary line of defense is always engineering controls, with PPE serving as the essential final barrier for the user.

Engineering Controls: The First Line of Defense

The single most critical engineering control for this compound is a certified Chemical Fume Hood . Due to the H335 "May cause respiratory irritation" classification, all manipulations of the solid powder—including weighing, transferring, and preparing solutions—must be performed within a fume hood to prevent the inhalation of airborne dust.[3][6] The work area must also be equipped with an accessible eyewash station and a safety shower.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the hazards identified. The following table outlines the minimum required PPE for handling this compound.

PPE Category Recommended Equipment Rationale and Best Practices
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield is required over goggles when handling larger quantities (>25g) or when there is a significant risk of splashing.Protects against accidental splashes and airborne dust, directly mitigating the H319 "Causes serious eye irritation" hazard.
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact, addressing the H315 "Causes skin irritation" hazard.[5][7] Gloves must be inspected for defects before use and replaced immediately if contaminated.
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents incidental contact of the solid powder with skin and personal clothing.[6]
Respiratory Protection Not typically required if all work is performed within a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 dust mask for low-level exposure) is mandatory.Addresses the H335 "May cause respiratory irritation" hazard by preventing inhalation of dust particles.[6]

Standard Operating Procedures: A Step-by-Step Guide

Adherence to a strict, logical workflow is crucial for minimizing exposure and ensuring reproducible, safe science. The following protocol outlines the key steps for handling this compound.

Preparation and Donning PPE
  • Designate Work Area: Cordon off a specific area within a chemical fume hood for the procedure.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents, and labeled waste containers) and place them inside the fume hood before handling the compound.

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Don PPE: Put on all required PPE in the correct order: lab coat, then goggles/face shield, and finally, gloves.

Handling the Compound (Inside Fume Hood)
  • Weighing: Carefully open the container. Use a spatula to gently transfer the desired amount of powder onto a weigh boat. Avoid any actions that could generate dust, such as dropping or tapping the container unnecessarily.

  • Dissolving: If preparing a solution, add the solvent to the receiving vessel first. Then, slowly add the weighed powder to the solvent to minimize dust formation. The compound is slightly soluble in DMSO, Methanol, and Water.[2]

  • Container Management: Keep the primary container tightly sealed when not in use.

Post-Handling and Doffing PPE
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and then wash with soap and water. Clean any contaminated equipment.

  • Doff PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. Remove gloves first, followed by the lab coat and eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete, even if gloves were worn.[6]

The following diagram illustrates the critical workflow for safely managing the compound from initial preparation to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling (In Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_area Designate & Prepare Work Area in Fume Hood gather_materials Assemble All Materials & Waste Bins prep_area->gather_materials don_ppe Don PPE: Lab Coat -> Goggles -> Gloves gather_materials->don_ppe weigh Carefully Weigh Powder don_ppe->weigh transfer Transfer to Solvent weigh->transfer seal Seal Primary Container transfer->seal decontaminate Decontaminate Work Surface & Equipment seal->decontaminate dispose Dispose of Waste in Labeled Hazardous Bin decontaminate->dispose doff_ppe Doff PPE: Gloves -> Goggles -> Lab Coat dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow: From Preparation to Disposal.

Emergency Procedures and Disposal Plan

Emergency Actions
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, carefully scoop the solid material into a designated, labeled waste container. Decontaminate the area. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is a critical and regulated part of the chemical lifecycle.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and unused compound, must be collected in a dedicated and clearly labeled hazardous waste container.[6]

  • Disposal Method: Do not discharge to sewer systems or contaminate waterways.[4] The material should be disposed of by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing.[4] Always follow all applicable federal, state, and local environmental regulations for chemical waste disposal.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.